Euphorbol
Descripción
Propiedades
IUPAC Name |
4,4,10,13,14-pentamethyl-17-(6-methyl-5-methylideneheptan-2-yl)-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52O/c1-20(2)21(3)10-11-22(4)23-14-18-31(9)25-12-13-26-28(5,6)27(32)16-17-29(26,7)24(25)15-19-30(23,31)8/h20,22-23,26-27,32H,3,10-19H2,1-2,4-9H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLZCPIILZRCPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Isolation of Euphorbol from Euphorbia tirucalli
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the isolation of euphorbol from the latex of Euphorbia tirucalli. The procedures outlined herein are based on established phytochemical techniques for the extraction and purification of phorbol-type diterpenes from Euphorbia species. This document includes detailed experimental protocols, tabulated quantitative data, and visualizations of the experimental workflow and relevant signaling pathways.
Introduction
Euphorbia tirucalli, commonly known as the pencil cactus, is a succulent plant of the Euphorbiaceae family. Its latex is a rich source of various bioactive diterpenoids, including esters of the tigliane (B1223011), ingenane, and daphnane (B1241135) classes.[1][2] Among these, the tigliane diterpene this compound and its derivatives are of significant interest due to their potent biological activities. Phorbol (B1677699) esters, including those derived from this compound, are well-known activators of Protein Kinase C (PKC), a family of enzymes that play crucial roles in cellular signal transduction pathways.[3] This property makes them invaluable tools in cancer research and for studying cellular processes such as proliferation, differentiation, and apoptosis.
This guide focuses on a two-stage process for obtaining a this compound derivative, specifically 4-deoxyphorbol, from E. tirucalli latex. The methodology involves the initial isolation of a naturally occurring 4-deoxyphorbol ester, followed by its chemical hydrolysis to yield the parent alcohol.
Experimental Protocols
The isolation of this compound from Euphorbia tirucalli is a multi-step process that begins with the extraction of the latex, followed by chromatographic separation of the target phorbol ester, and finally, chemical hydrolysis to yield the this compound core structure.
Extraction of Crude Latex
The initial step involves the collection and extraction of the latex from the aerial parts of Euphorbia tirucalli.
Materials:
-
Fresh aerial parts of Euphorbia tirucalli
-
Dichloromethane (DCM)
-
Methanol (B129727) (MeOH)
-
Rotary evaporator
-
Filter paper
Procedure:
-
Fresh latex is collected by making incisions in the stems and branches of the plant.
-
The collected latex is immediately dissolved in a solution of dichloromethane:methanol (3:1 v/v) to prevent coagulation and denaturation of the constituents.[3]
-
The solution is filtered to remove any plant debris and other insoluble materials.
-
The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude extract.
Isolation of 4-Deoxyphorbol Ester
The crude extract, containing a complex mixture of compounds, is subjected to column chromatography to isolate the desired phorbol ester. The following protocol is based on the successful isolation of 12-O-2Z-4E-octadienoyl-4-deoxyphorbol-13-acetate from E. tirucalli latex.[4][5]
Materials:
-
Crude latex extract
-
Silica (B1680970) gel (60-120 mesh) for column chromatography
-
n-Hexane
-
Ethyl acetate (B1210297) (EtOAc)
-
Glass column for chromatography
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel GF254)
-
UV lamp
Procedure:
-
A glass column is packed with silica gel slurried in n-hexane.
-
The crude latex extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.
-
The column is eluted with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate. A suggested gradient is as follows:
-
n-Hexane:EtOAc (9:1)
-
n-Hexane:EtOAc (8:2)
-
n-Hexane:EtOAc (7:3)
-
n-Hexane:EtOAc (1:1)
-
100% EtOAc
-
-
Fractions are collected using a fraction collector and monitored by TLC.
-
TLC plates are developed in a suitable solvent system (e.g., n-hexane:EtOAc 7:3) and visualized under a UV lamp (254 nm) and/or by staining with a suitable reagent (e.g., ceric sulfate (B86663) spray followed by heating).
-
Fractions containing the target 4-deoxyphorbol ester are identified by their characteristic Rf value and pooled.
-
The pooled fractions are concentrated under reduced pressure to yield the purified 4-deoxyphorbol ester.
Hydrolysis of 4-Deoxyphorbol Ester to 4-Deoxyphorbol
The isolated 4-deoxyphorbol ester is then hydrolyzed to remove the ester groups and yield the parent alcohol, 4-deoxyphorbol.
Materials:
-
Purified 4-deoxyphorbol ester
-
Methanol (MeOH)
-
Sodium methoxide (B1231860) (NaOMe) or another suitable base
-
Hydrochloric acid (HCl) or other suitable acid for neutralization
-
Distilled water
-
Ethyl acetate (EtOAc) for extraction
-
Separatory funnel
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
The purified 4-deoxyphorbol ester is dissolved in methanol.
-
A catalytic amount of sodium methoxide is added to the solution.
-
The reaction mixture is stirred at room temperature and monitored by TLC until the starting material is consumed.
-
The reaction is quenched by the addition of a dilute acid (e.g., 0.1 M HCl) to neutralize the base.
-
The methanol is removed under reduced pressure.
-
The aqueous residue is extracted with ethyl acetate.
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated under reduced pressure to yield crude 4-deoxyphorbol.
-
Further purification, if necessary, can be achieved by preparative TLC or another round of column chromatography.
Quantitative Data
The yield of this compound and its esters from Euphorbia tirucalli can vary depending on the geographical location of the plant, season of collection, and the specific extraction and purification methods employed. The latex of E. tirucalli is reported to be an emulsion containing approximately 30% terpenes in water.
| Parameter | Value | Reference |
| Terpene content in latex | ~30% | PROTA4U |
| Representative Spectroscopic Data for a 4-Deoxyphorbol Derivative | ||
| ¹H-NMR (CDCl₃, 400 MHz) δ (ppm) | ||
| H-1 | 3.10 (d, J=5.0 Hz) | Representative |
| H-5 | 2.55 (m) | Representative |
| H-7 | 5.60 (br s) | Representative |
| H-10 | 3.30 (d, J=5.0 Hz) | Representative |
| H-12 | 5.40 (d, J=10.0 Hz) | Representative |
| H-13 | 4.90 (d, J=10.0 Hz) | Representative |
| H-20 | 4.10 (s) | Representative |
| ¹³C-NMR (CDCl₃, 100 MHz) δ (ppm) | ||
| C-1 | 78.0 | Representative |
| C-3 | 209.0 | Representative |
| C-4 | 70.0 | Representative |
| C-9 | 75.0 | Representative |
| C-12 | 77.0 | Representative |
| C-13 | 73.0 | Representative |
| C-14 | 160.0 | Representative |
| Mass Spectrometry (ESI-MS) | ||
| [M+H]⁺ | m/z 349.2015 | Representative |
| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | ||
| O-H stretching | 3400-3300 | Representative |
| C=O stretching (ketone) | ~1710 | Representative |
| C=C stretching | ~1640 | Representative |
Note: The spectroscopic data presented are representative values for a 4-deoxyphorbol core structure and may vary slightly for the specifically isolated compound.
Visualizations
Experimental Workflow
References
- 1. vjol.info.vn [vjol.info.vn]
- 2. researchgate.net [researchgate.net]
- 3. Analytical methods to access the chemical composition of an Euphorbia tirucalli anticancer latex from traditional Brazilian medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 5. Characterization of an irritant 4-deoxyphorbol diester from Euphorbia tirucalli - PubMed [pubmed.ncbi.nlm.nih.gov]
Euphorbol: A Technical Guide to its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Structure
Euphorbol possesses the chemical formula C₃₁H₅₂O. Its systematic IUPAC name is (3β,4α,13α,14β,17α)-4,14-dimethyl-17-[(1R)-1,5-dimethylhexyl]-4,8,9,11,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol. The core of the molecule is a tetracyclic system, consisting of three cyclohexane (B81311) rings and one cyclopentane (B165970) ring, characteristic of the euphane triterpenoid (B12794562) skeleton.
Table 1: General Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₁H₅₂O | PubChem |
| IUPAC Name | (3β,4α,13α,14β,17α)-4,14-dimethyl-17-[(1R)-1,5-dimethylhexyl]-4,8,9,11,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | PubChem |
| CAS Number | 566-14-3 | PubChem |
| Molecular Weight | 440.7 g/mol | PubChem |
Stereochemistry
The stereochemistry of this compound is complex, with multiple chiral centers. The specific spatial arrangement of the substituents at these centers is crucial for its biological activity. The IUPAC name specifies the following stereochemical descriptors: 3β, 4α, 13α, 14β, and 17α. The side chain at C-17 also contains a chiral center at the C-1' position, designated as (1R). The determination of the absolute configuration of these centers typically relies on advanced spectroscopic techniques such as 2D NMR (NOESY/ROESY) and single-crystal X-ray diffraction.[1] While general principles of stereochemical determination in triterpenoids are well-established, specific detailed analyses for this compound are not widely published.
Quantitative Structural Data
A comprehensive set of experimentally determined bond lengths and bond angles for this compound is not currently available in publicly accessible crystallographic databases. This information would typically be derived from single-crystal X-ray diffraction analysis. In the absence of such data, computational modeling based on the known stereochemistry could provide theoretical values.
Table 2: Spectroscopic Data for this compound (Hypothetical Data - For Illustrative Purposes)
| ¹H NMR (CDCl₃, 500 MHz) | ¹³C NMR (CDCl₃, 125 MHz) |
| Chemical Shift (δ, ppm) | Assignment |
| Data not available | Data not available |
Experimental Protocols
Detailed, step-by-step experimental protocols for the isolation and structural elucidation of this compound are not extensively documented in a standardized format. However, general methodologies for the extraction and purification of triterpenoids from Euphorbia species can be adapted.
General Isolation Protocol for Triterpenoids from Euphorbia Species
This protocol outlines a general procedure and should be optimized for the specific plant material and target compound.
Structural Elucidation Methodology
The structural elucidation of this compound would typically involve a combination of the following spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen framework.
-
2D NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY): To establish connectivity and stereochemical relationships.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure and absolute stereochemistry.
Biological Activity and Signaling Pathway
This compound has been reported to exhibit anticancer properties.[2][3] While the precise molecular mechanisms are not fully elucidated for this compound itself, extracts from Euphorbia species containing this compound have been shown to modulate key signaling pathways involved in cancer. One such pathway is the PI3K/Akt signaling pathway, which is frequently dysregulated in various cancers and plays a crucial role in cell proliferation, survival, and metastasis.[4][5]
An aqueous extract of Euphorbia fischeriana has been demonstrated to inhibit the PI3K/Akt signaling pathway in melanoma cells.[4][5] This inhibition leads to the upregulation of the tumor suppressor PTEN and downregulation of phosphorylated Akt (p-Akt), ultimately suppressing downstream targets and inhibiting cancer cell growth and migration.[4][5] Although this activity has been attributed to the extract as a whole, it provides a strong indication of the potential mechanism of action for its active constituents, such as this compound.
Conclusion
This compound is a structurally complex triterpenoid with potential therapeutic applications, particularly in the field of oncology. While its fundamental chemical identity is established, a comprehensive understanding of its three-dimensional structure at the level of bond lengths and angles, supported by experimental data, remains an area for further investigation. Similarly, the development and publication of detailed, standardized protocols for its isolation and characterization would be of significant value to the research community. The preliminary evidence linking Euphorbia extracts containing this compound to the inhibition of the PI3K/Akt signaling pathway warrants further studies to confirm this compound as the definitive bioactive agent and to fully elucidate its mechanism of action. Such research will be critical for the potential development of this compound as a targeted therapeutic agent.
References
- 1. acdlabs.com [acdlabs.com]
- 2. Euphorbia fischeriana Steud inhibits malignant melanoma via modulation of the phosphoinositide-3-kinase/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Euphorbia fischeriana Steud inhibits malignant melanoma via modulation of the phosphoinositide-3-kinase/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Euphorbol Biosynthesis Pathway: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Core Biosynthetic and Regulatory Pathways of Euphorbol and Related Diterpenoids in Plants, with a Focus on Quantitative Data, Experimental Methodologies, and Pathway Visualization.
Introduction
The Euphorbiaceae family of plants is a rich source of structurally diverse and biologically active diterpenoids, many of which hold significant promise for pharmaceutical development. Among these, the ingenane (B1209409) diterpenes, such as ingenol (B1671944) mebutate (approved for the treatment of actinic keratosis), and the tigliane (B1223011) and daphnane (B1241135) diterpenes, including phorbol (B1677699) esters and resiniferatoxin, have garnered considerable attention for their potent biological activities.[1] The biosynthesis of these complex molecules, collectively referred to as this compound-related diterpenoids, originates from the general terpenoid pathway and involves a series of intricate enzymatic steps, the full elucidation of which is an active area of research. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, with a focus on the core enzymatic machinery, key intermediates, and regulatory aspects. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important metabolic pathway.
Core Biosynthetic Pathway of this compound-Related Diterpenoids
The biosynthesis of this compound and its related diterpenoids is a multi-stage process that begins with the universal precursors of all terpenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon building blocks are synthesized through two distinct pathways in plants: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids.[2]
Precursor Biosynthesis: The MVA and MEP Pathways
The initial steps of terpenoid biosynthesis involve the formation of the C5 precursors, IPP and DMAPP.
-
Mevalonate (MVA) Pathway: Located in the cytosol, the MVA pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then reduced to mevalonate, which is subsequently phosphorylated and decarboxylated to yield IPP.
-
Methylerythritol Phosphate (MEP) Pathway: This plastid-localized pathway starts with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. A series of enzymatic reactions then converts this initial product into IPP and DMAPP.
While there is some degree of crosstalk between these two pathways, the MEP pathway is generally considered the primary source of precursors for diterpenoid biosynthesis.[2]
Formation of Geranylgeranyl Pyrophosphate (GGPP)
IPP and DMAPP are sequentially condensed by prenyltransferases to form larger prenyl pyrophosphates. For diterpenoid biosynthesis, geranylgeranyl pyrophosphate (GGPP) synthase catalyzes the condensation of one molecule of DMAPP with three molecules of IPP to form the C20 precursor, GGPP.
The Committed Step: Casbene (B1241624) Synthase
The first committed step in the biosynthesis of the majority of bioactive diterpenoids in the Euphorbiaceae is the cyclization of GGPP to form casbene.[3] This reaction is catalyzed by the enzyme casbene synthase (CBS) . Casbene is a macrocyclic diterpene that serves as the foundational scaffold for the subsequent elaboration into various classes of this compound-related diterpenoids, including the jatrophane, lathyrane, tigliane, and ingenane skeletons.
The Role of Cytochrome P450 Monooxygenases (CYPs)
Following the formation of the casbene scaffold, a series of oxidative modifications are introduced by a diverse family of enzymes known as cytochrome P450 monooxygenases (CYPs). These enzymes are responsible for the majority of the structural diversification of the diterpenoid backbone and are critical for the biosynthesis of the final bioactive compounds.[3]
Key oxidative steps that have been characterized include:
-
5-oxidation of casbene: This is a conserved and crucial step in the biosynthesis of many medicinally important diterpenoids in the Euphorbiaceae.[3]
-
Epoxidation and hydroxylation: Further modifications, such as epoxidation and hydroxylation at various positions on the casbene ring, are catalyzed by different CYP enzymes, leading to a cascade of intermediates.[3]
The CYP726A subfamily of cytochrome P450s has been identified as playing a significant role in these transformations.[3] The specific sequence of these oxidative reactions, and the enzymes involved, determine the final structure of the diterpenoid.
Formation of Diverse Diterpenoid Skeletons
The oxidized casbene intermediates undergo a series of complex intramolecular rearrangements and cyclizations to form the characteristic ring systems of the different diterpenoid classes. The precise enzymatic machinery and the mechanisms governing these intricate cyclizations are still under investigation but are thought to involve additional, yet to be fully characterized, enzymes.[4]
The proposed biosynthetic progression leads to the formation of various diterpenoid skeletons, including:
-
Jatrophane
-
Lathyrane
-
Tigliane (e.g., phorbol)
-
Ingenane (e.g., ingenol)
Acylation and Other Modifications
The final steps in the biosynthesis of many bioactive diterpenoids involve the acylation of hydroxyl groups with various organic acids. These modifications are catalyzed by acyltransferases and can significantly impact the biological activity of the final compound. For example, the potent biological activity of ingenol mebutate is attributed to the angelate ester at the C3 position of the ingenol core.
Quantitative Data on this compound Biosynthesis
Quantitative data on the this compound biosynthesis pathway, particularly enzyme kinetics and absolute metabolite concentrations, are not extensively available in the public domain. However, some studies have reported on the yields of diterpenoids in engineered systems and the relative abundance of metabolites in different plant tissues.
Table 1: Production of Casbene-Derived Diterpenoids in Engineered Yeast
| Diterpenoid | Host Organism | Engineering Strategy | Titer | Reference |
| Jolkinol C | Saccharomyces cerevisiae | Expression of six Euphorbia diterpenoid biosynthesis-related CYP450 genes and one ADH gene. | 800 mg/L | [5] |
Table 2: Concentration of Ingenol Mebutate in Euphorbia peplus
| Plant Material | Concentration | Reference |
| Aerial parts | ~1.1 mg/kg | [1] |
Table 3: Systemic Exposure to Ingenol Mebutate in Human Subjects
| Application Site | Treatment Area | Systemic Concentration | Reference |
| Full face | ~250 cm² | 0.235–0.462 nM | [6] |
| Arm | ~100 cm² | No quantifiable systemic exposure | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.
Protocol 1: Heterologous Expression and Purification of Terpene Synthases (e.g., Casbene Synthase) in E. coli
Objective: To produce and purify recombinant terpene synthase for in vitro characterization.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector with a suitable tag (e.g., pET-28a with an N-terminal His-tag)
-
LB medium and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, 1 mg/mL lysozyme, protease inhibitor cocktail)
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT)
Procedure:
-
Cloning: Clone the codon-optimized full-length or truncated (lacking the plastid transit peptide) cDNA of the terpene synthase into the expression vector.
-
Transformation: Transform the expression plasmid into the E. coli expression strain.
-
Culture Growth: Inoculate a starter culture of the transformed cells in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate a large volume of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to grow the culture for 16-24 hours.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes. Lyse the cells by sonication.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Washing: Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged protein with elution buffer.
-
Dialysis: Dialyze the eluted protein against dialysis buffer to remove imidazole and for buffer exchange.
-
Concentration and Storage: Concentrate the purified protein using a centrifugal filter unit and store at -80°C.
Protocol 2: In Vitro Enzyme Assay for Terpene Synthases
Objective: To determine the activity and product profile of a purified terpene synthase.
Materials:
-
Purified terpene synthase
-
Assay buffer (e.g., 25 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl₂, 5% glycerol, 5 mM DTT)
-
Substrate (e.g., GGPP for casbene synthase)
-
Organic solvent for extraction (e.g., hexane (B92381) or ethyl acetate)
-
Internal standard (for quantitative analysis)
-
GC-MS system
Procedure:
-
Reaction Setup: In a glass vial, prepare the reaction mixture containing the assay buffer, substrate, and purified enzyme.
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a specific time period (e.g., 1-2 hours).
-
Reaction Termination and Extraction: Stop the reaction by adding an organic solvent (e.g., hexane) and vortex vigorously to extract the terpene products.
-
Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases.
-
Sample Preparation for GC-MS: Transfer the organic phase to a new vial, dry it over anhydrous Na₂SO₄, and concentrate it under a gentle stream of nitrogen. Resuspend the sample in a small volume of a suitable solvent for GC-MS analysis.
-
GC-MS Analysis: Analyze the sample by GC-MS to identify and quantify the reaction products.
Protocol 3: In Vitro Cytochrome P450 Enzyme Assay
Objective: To characterize the function of a cytochrome P450 enzyme in modifying a terpene substrate.
Materials:
-
Microsomes containing the heterologously expressed CYP and its redox partner (cytochrome P450 reductase, CPR)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Terpene substrate (e.g., casbene)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
LC-MS/MS or GC-MS system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, microsomes, and terpene substrate. Pre-incubate at the desired temperature (e.g., 30°C) for a few minutes.
-
Initiate Reaction: Start the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture for a specific time period with shaking.
-
Reaction Termination and Extraction: Stop the reaction by adding an equal volume of cold organic solvent (e.g., ethyl acetate) and vortex.
-
Phase Separation: Centrifuge to separate the phases.
-
Sample Preparation for Analysis: Transfer the organic phase to a new tube, evaporate to dryness, and reconstitute in a suitable solvent for LC-MS/MS or GC-MS analysis.
-
Analysis: Analyze the sample to identify and quantify the oxidized products.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To quantify the transcript levels of genes involved in the this compound biosynthesis pathway in different plant tissues or under different conditions.
Materials:
-
Plant tissue samples
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
Reverse transcription kit
-
qPCR instrument
-
SYBR Green or probe-based qPCR master mix
-
Gene-specific primers
-
Reference gene primers (for normalization)
Procedure:
-
RNA Extraction: Harvest plant tissue and immediately freeze in liquid nitrogen. Extract total RNA using a suitable kit, following the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
Primer Design and Validation: Design and validate gene-specific primers for the target and reference genes to ensure high efficiency and specificity.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, primers, and qPCR master mix.
-
qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative expression levels of the target genes, normalized to the expression of one or more stable reference genes.
Mandatory Visualizations
Caption: Overview of the this compound Biosynthesis Pathway.
References
- 1. Evolution of linear triterpenoid biosynthesis within the Euphorbia genus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Production of Bioactive Diterpenoids in the Euphorbiaceae Depends on Evolutionarily Conserved Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovering biosynthetic pathways for medicinal diterpenoids from Euphorbiaceae family - Centre for Novel Agricultural Products , University of York [york.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of ingenol mebutate gel under maximum use conditions in large treatment areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tolerability and Pharmacokinetics of Ingenol Mebutate 0.05% Gel Applied to Treatment Areas up to 100cm2 on the Forearm(s) of Patients with Actinic Keratosis - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources of euphorbol and its related compounds, focusing on the Euphorbia genus. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information on the distribution, extraction, and biological activities of these potent diterpenoids.
Principal Natural Sources
This compound and its structural analogs are predominantly found in plants belonging to the extensive Euphorbiaceae family, which encompasses over 2,000 species.[1] The primary source of these compounds is the latex, a milky sap characteristic of many Euphorbia species.[2]
Several species of Euphorbia have been identified as significant sources of this compound and related triterpenoids and diterpenoids. These include, but are not limited to:
-
Euphorbia tirucalli (Pencil Cactus): Widely recognized as a source of various bioactive compounds, including this compound.[3][4]
-
Euphorbia resinifera (Resin Spurge): The latex of this species, known as euphorbium, is a known source of this compound and other irritant diterpene esters.[5][6][7]
-
Euphorbia enopla
-
Euphorbia trigona (African Milk Tree): The latex contains a high concentration of sterols, including euphol.[8]
-
Euphorbia lathyris (Caper Spurge)
-
Euphorbia peplus (Petty Spurge)
-
Euphorbia kansui
-
Euphorbia neriifolia
The presence and concentration of this compound and its derivatives can vary significantly between different species and even within different parts of the same plant (e.g., latex, leaves, stems, roots).[9]
Quantitative Data on Related Compounds
While specific quantitative data for this compound is not extensively available in the literature, studies on related diterpenoids in Euphorbia species provide valuable insights into potential yields. The following tables summarize the available quantitative data for representative compounds.
Table 1: Optimized Extraction Yields of Diterpenoids from Euphorbia fischeriana
| Compound | Extraction Yield (mg/g of dry weight) |
| Jolkinolide A | 0.1763 |
| Jolkinolide B | 0.9643 |
| 17-hydroxyjolkinolide A | 0.4245 |
| 17-hydroxyjolkinolide B | 2.8189 |
Data sourced from an optimized ethanol (B145695) extraction methodology.[10]
Table 2: Concentration of Ingenol in Various Euphorbia Species
| Species | Plant Part | Ingenol Concentration (mg/kg of dry weight) |
| E. myrsinites | Lower leafless stems | 547 |
| E. tithymaloides 'Nanus' | Not specified | 527.82 (µmol/kg) |
| E. tithymaloides | Not specified | 402.81 (µmol/kg) |
| E. milii | Not specified | 391.30 (µmol/kg) |
| E. ammak | Not specified | 379.75 (µmol/kg) |
| E. trigona | Not specified | 357.07 (µmol/kg) |
This data highlights the significant variability in compound concentration across different species.[11][12]
Experimental Protocols: Extraction and Isolation
The following is a representative methodology for the extraction and isolation of triterpenoids, including this compound-related compounds, from Euphorbia species. This protocol is based on established methods and can be adapted for specific research needs.[13][14][15][16][17]
Objective: To extract and isolate this compound and related triterpenoids from the aerial parts of a Euphorbia species.
Materials:
-
Air-dried and powdered aerial parts of the selected Euphorbia species.
-
Solvents: Dichloromethane (B109758) (CH₂Cl₂), Methanol (B129727) (MeOH), n-hexane, Ethyl acetate.
-
Silica (B1680970) gel for column chromatography (60-120 mesh).
-
Sephadex LH-20.
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄).
-
Standard laboratory glassware and equipment (beakers, flasks, rotary evaporator, chromatography columns).
Methodology:
-
Extraction:
-
Macerate the air-dried and powdered plant material (e.g., 1 kg) with a 1:1 mixture of dichloromethane and methanol at room temperature for 72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude residue.
-
-
Fractionation:
-
Suspend the crude extract in a methanol-water mixture (e.g., 9:1) and partition successively with n-hexane and ethyl acetate.
-
Concentrate each fraction using a rotary evaporator. The triterpenoid-rich fraction is typically the n-hexane or less polar fractions.
-
-
Column Chromatography (Silica Gel):
-
Subject the triterpenoid-rich fraction to column chromatography on silica gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
-
Collect fractions and monitor by TLC. Combine fractions with similar TLC profiles.
-
-
Purification (Sephadex LH-20):
-
Further purify the fractions containing the compounds of interest using a Sephadex LH-20 column with an appropriate solvent system (e.g., chloroform-methanol 1:1) to remove pigments and other impurities.
-
-
Crystallization/Preparative TLC:
-
The isolated compounds can be further purified by crystallization from a suitable solvent or by preparative TLC.
-
-
Structural Elucidation:
Signaling Pathways and Biological Activity
This compound and related phorbol (B1677699) esters are well-known for their potent biological activities, primarily mediated through their interaction with Protein Kinase C (PKC).[21][22][23] PKC is a family of serine/threonine kinases that play a crucial role in various cellular signaling pathways.
Key Signaling Pathways Modulated:
-
Protein Kinase C (PKC) Pathway: this compound and other phorbol esters are potent activators of PKC. They mimic the action of diacylglycerol (DAG), an endogenous activator of PKC. This activation can lead to a cascade of downstream signaling events.[21][22][23]
-
NF-κB Signaling Pathway: Activation of PKC by phorbol esters can lead to the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][24][25][26] NF-κB is a key transcription factor involved in inflammatory responses, cell survival, and proliferation.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK pathway, which includes ERK, JNK, and p38 kinases, can also be activated downstream of PKC. This pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis.[27]
-
Apoptosis (Programmed Cell Death): The modulation of these signaling pathways can ultimately lead to the induction of apoptosis in various cell types, particularly in cancer cells.[1][28][29][30] This pro-apoptotic activity is a key area of interest for drug development.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the isolation and characterization of this compound.
Signaling Pathway
Caption: Simplified signaling cascade initiated by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Euphorbia resinifera - Wikipedia [en.wikipedia.org]
- 7. On the active principles of the spurge family (Euphorbiaceae). V. Extremely skin-irritant and moderately tumor-promoting diterpene esters from Euphorbia resinifera Berg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jabonline.in [jabonline.in]
- 10. Optimization of extraction for diterpenoids from Euphorbia fischeriana Steud using response surface methodology and structure identification by UPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative Analysis of Ingenol in Euphorbia species via Validated Isotope Dilution Ultra-high Performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. phcogres.com [phcogres.com]
- 14. Antibacterial and Antioxidant Activities of Triterpenoids Isolated from Endemic Euphorbia arbuscula Stem Latex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Extraction of the Metabolites from Medicinal plant Euphorbia leaf – Oriental Journal of Chemistry [orientjchem.org]
- 16. phytojournal.com [phytojournal.com]
- 17. media.neliti.com [media.neliti.com]
- 18. mdpi.com [mdpi.com]
- 19. 13C-NMR data of three important diterpenes isolated from Euphorbia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. New chemical constituents of Euphorbia quinquecostata and absolute configuration assignment by a convenient Mosher ester procedure carried out in NMR tubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Protein kinase C and downstream signaling pathways in a three-dimensional model of phorbol ester-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Activation of protein kinase C by phorbol 12-myristate 13-acetate suppresses the growth of lung cancer cells through KLF6 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Activation of protein kinase C induces long-term changes of postsynaptic currents in neocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. B-Cell Receptor- and Phorbol Ester-Induced NF-κB and c-Jun N-Terminal Kinase Activation in B Cells Requires Novel Protein Kinase C's - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Inhibition of NF-kappaB signaling interferes with phorbol ester-induced growth arrest of keratinocytes in a TNFR1-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Flavonoids of Euphorbia hirta inhibit inflammatory mechanisms via Nrf2 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. PKCδ/MAPKs and NF-κB Pathways are Involved in the Regulation of Ingenane-Type Diterpenoids from Euphorbia neriifolia on Macrophage Function - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Polyphenols from Korean prostrate spurge Euphorbia supina induce apoptosis through the Fas-associated extrinsic pathway and activation of ERK in human leukemic U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Euphorbia formosana Root Extract Induces Apoptosis by Caspase-Dependent Cell Death via Fas and Mitochondrial Pathway in THP-1 Human Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Nature’s Green Potential: Anticancer Properties of Plants of the Euphorbiaceae Family - PMC [pmc.ncbi.nlm.nih.gov]
Euphorbol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphorbol is a tetracyclic triterpene alcohol and a constituent of the complex latex of various plants of the Euphorbia genus. As a member of the tirucallane (B1253836) family of triterpenoids, this compound and its derivatives are of significant interest to the scientific community due to their diverse biological activities. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and a review of its role in key signaling pathways.
Physicochemical Properties of this compound
The following tables summarize the known physical and chemical properties of this compound. It is important to note that while some data is readily available, specific experimental values for properties such as melting and boiling points are not consistently reported in the literature.
Table 1: General and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₁H₅₂O | --INVALID-LINK--[1] |
| Molecular Weight | 440.7 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | (3S,5R,10S,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2S)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | --INVALID-LINK--[1] |
| CAS Number | 566-14-3 | --INVALID-LINK--[1] |
| InChI | InChI=1S/C31H52O/c1-20(2)21(3)10-11-22(4)23-14-18-31(9)25-12-13-26-28(5,6)27(32)16-17-29(26,7)24(25)15-19-30(23,31)8/h20,22-23,26-27,32H,3,10-19H2,1-2,4-9H3/t22-,23-,26-,27-,29+,30-,31+/m0/s1 | --INVALID-LINK--[1] |
| SMILES | C--INVALID-LINK--[C@@H]1CC[C@]2([C@]1(CCC3=C2CC[C@@H]4[C@@]3(CC--INVALID-LINK--O)C)C)C | --INVALID-LINK--[1] |
Table 2: Physical Properties of this compound
| Property | Value | Notes |
| Melting Point | Data not consistently available | Varies depending on purity and crystalline form. |
| Boiling Point | Data not available | Likely to decompose at high temperatures. |
| Solubility | Soluble in organic solvents such as chloroform, acetone, and ethyl acetate.[2] | Quantitative solubility data is not readily available. Generally, triterpenoids exhibit poor solubility in water. |
| Appearance | Crystalline solid | Dependent on purification method. |
Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation and identification of this compound.
Table 3: NMR Spectroscopic Data for this compound
| ¹³C NMR Chemical Shifts (ppm) | |
| Carbon Number | Chemical Shift (δ) |
| Data from PubChem | (Reference solvent not specified) |
| C-3 | 79.7 |
| C-8 | 135.6 |
| C-9 | 134.9 |
| C-24 | 126.1 |
| Additional signals are present but not assigned in the available public data. |
Note: The provided ¹³C NMR data is based on publicly available spectra and may not be fully assigned.[3] For complete structural elucidation, a full suite of 1D and 2D NMR experiments is required.
Table 4: Mass Spectrometry Data for this compound
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| Parameter | Value |
| Molecular Ion [M]⁺ | m/z 440.40 |
| Key Fragments | Data on specific fragmentation patterns for this compound are not detailed in readily available literature. However, for triterpenoids, common fragmentation involves the loss of water (M-18) and cleavage of the side chain. |
Note: For detailed structural analysis, high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are recommended to determine the elemental composition and fragmentation pathways.[4][5]
Experimental Protocols
The following sections provide detailed methodologies for the isolation, purification, and analysis of this compound.
Isolation and Purification of this compound from Euphorbia Species
This protocol is a generalized procedure based on methods reported for the isolation of diterpenes and triterpenes from Euphorbia species.[2][6][7]
Figure 2: Simplified diagram of Protein Kinase C (PKC) activation by this compound/phorbol (B1677699) esters.
The activation of PKC by phorbol esters leads to its translocation to the cell membrane, where it phosphorylates a wide range of substrate proteins, thereby initiating a cascade of downstream signaling events.
[8]#### 4.2. Downstream MAPK/ERK Signaling Pathway
One of the major downstream pathways activated by PKC is the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. This pathway is crucial in regulating cell proliferation, differentiation, and survival.
[9][10][11][12]PKC-Mediated MAPK/ERK Signaling Cascade
Figure 3: The MAPK/ERK signaling pathway activated downstream of PKC.
The activation of the Raf-MEK-ERK cascade by PKC ultimately leads to the phosphorylation of transcription factors in the nucleus, resulting in changes in gene expression that drive various cellular processes.
This compound remains a molecule of significant interest due to its complex chemistry and potent biological activities. This guide provides a foundational understanding of its properties and the methodologies used for its study. Further research is warranted to fully elucidate the therapeutic potential and toxicological profile of this compound and its derivatives, particularly in the context of their interactions with key cellular signaling pathways. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.
References
- 1. This compound | C31H52O | CID 10863111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antifungal and Cytotoxic Activity of Diterpenes and Bisnorsesquiterpenoides from the Latex of Euphorbia resinifera Berg - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Bioactivity-guided isolation of antiproliferative diterpenoids from Euphorbia kansui - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein Kinase C - Regulation of Vascular Smooth Muscle Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. PKC-1 acts with the ERK MAPK signaling pathway to regulate C. elegans mechanosensory response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Screening of Euphorbol: A Technical Guide to Unveiling Its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphorbol is a tetracyclic triterpene alcohol belonging to the tirucallane (B1253836) family. It is a prominent constituent of the latex of various plants in the Euphorbia genus.[1][2] this compound and its ester derivatives, known as phorbol (B1677699) esters, are notable for their wide spectrum of biological activities. While historically recognized for their tumor-promoting capabilities, which stem from their ability to mimic diacylglycerol (DAG) and activate protein kinase C (PKC), recent research has highlighted their potential therapeutic applications, including anticancer, anti-inflammatory, and antiviral effects.[3][4][5] This guide provides a comprehensive overview of the preliminary screening methodologies used to evaluate the biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the design and execution of research in this area.
Anticancer and Cytotoxic Activity
The preliminary assessment of this compound's anticancer potential begins with evaluating its cytotoxicity against various cancer cell lines. Compounds from Euphorbia species have demonstrated significant cytotoxic effects across a range of human cancers.[6][7] For instance, the triterpene alcohol euphol (B7945317), a core structure related to this compound, has shown potent activity against pancreatic and esophageal carcinoma cells.[8]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of euphol and various extracts from Euphorbia species against a panel of human cancer cell lines. The 50% inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity.
| Compound/Extract | Cancer Cell Line | IC50 Value (µg/mL) | Reference |
| Euphol | Pancreatic Carcinoma | 6.84 µM | [8] |
| Euphol | Esophageal Squamous Cell | 11.08 µM | [8] |
| E. turcomanica (Methanol-water extract) | HeLa (Cervical Cancer) | 50 | [9] |
| E. turcomanica (Acetone extract) | HeLa (Cervical Cancer) | 90 | [9] |
| E. turcomanica (Methanol-water extract) | HT-29 (Colon Cancer) | 43 | [9] |
| E. triaculeata (Methanolic extract) | MCF-7 (Breast Cancer) | 26 | [10] |
| E. triaculeata (Methanolic extract) | PC-3 (Prostate Cancer) | 48 | [10] |
| E. paralias (Methanolic extract) | PANC-1 (Pancreatic Cancer) | 60.1 | [11] |
| E. paralias (Methanolic extract) | DLD-1 (Colorectal Cancer) | 64.3 | [11] |
| E. lactea | HepG2 (Liver Cancer) | 5.2 µM | [7] |
| E. lactea | MCF-7 (Breast Cancer) | 5.1 µM | [7] |
| E. officinarum | CACO2 (Colon Cancer) | 7.2 µM | [7] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, making it a standard for preliminary cytotoxicity screening.[9][10]
Principle: Viable cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of the yellow MTT salt, converting it into an insoluble purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., HeLa, HT-29) into a 96-well microplate at a density of approximately 5 x 10⁴ cells/mL and incubate for 24 hours to allow for adherence.[9]
-
Compound Treatment: Prepare serial dilutions of this compound or the test extract. Treat the cells with various concentrations (e.g., 6.25 to 200 µg/mL) and incubate for a further 48-72 hours.[1][9] A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) should be included.[9]
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C.[1][9]
-
Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate spectrophotometer, typically at a wavelength of 450-570 nm.[1][12]
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting cell viability against the compound concentration.
Visualization of Workflow and Signaling
Caption: General workflow for in vitro anticancer screening of this compound.
Caption: PI3K/Akt signaling pathway modulated by Euphorbia compounds.[13]
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases, making the search for novel anti-inflammatory agents critical. Natural products from Euphorbia are often used in traditional medicine to treat inflammation.[14] Preliminary screening can be efficiently conducted using in vitro assays that measure the inhibition of protein denaturation or key inflammatory enzymes like cyclooxygenases (COX).[15][16][17]
Quantitative Data: In Vitro Anti-inflammatory Activity
| Extract/Compound | Assay | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) | Reference |
| E. inarticulata (EE) | COX-1 Inhibition | - | 76.49 | 79.84 | [17] |
| E. inarticulata (EE) | Protein Denaturation | - | - | 57.6 | [17] |
| E. hirta (EE) | Protein Denaturation | 100 | ~35 | >100 | [18][19] |
| E. hirta (EE) | Protein Denaturation | 500 | ~75 | >100 | [18][19] |
(EE: Ethanolic Extract)
Experimental Protocols
Principle: Denaturation of proteins is a well-documented cause of inflammation in conditions like arthritis. The ability of a compound to prevent heat-induced denaturation of a protein, such as bovine serum albumin (BSA) or egg albumin, serves as an indicator of its anti-inflammatory potential.[16][18]
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing 20 mM Tris-HCl buffer (pH 7.4), the test compound (this compound) at various concentrations (e.g., 100-600 µg/mL), and a protein solution (e.g., 1% aqueous solution of BSA).[20]
-
Incubation: Incubate the mixture at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating the mixture at 70°C in a water bath for 5-10 minutes.[16]
-
Cooling & Measurement: After cooling, measure the turbidity of the solution using a spectrophotometer at 660 nm.
-
Calculation: Use a standard drug like Diclofenac or Acetyl Salicylic Acid as a positive control.[15] The percentage inhibition of denaturation is calculated as: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Principle: This assay measures the ability of a compound to inhibit the activity of COX enzymes (COX-1 and COX-2), which are central to the synthesis of pro-inflammatory prostaglandins.[17]
Methodology:
-
Enzyme Preparation: Use a commercially available COX inhibitor screening assay kit, which typically provides purified COX-1 or COX-2 enzyme.
-
Reaction Setup: In a 96-well plate, add the enzyme, a heme cofactor, and the test compound (this compound) dissolved in a suitable buffer.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Detection: Terminate the reaction and measure the amount of prostaglandin (B15479496) E2 (PGE2) produced, typically via a colorimetric or fluorescent method according to the kit's instructions.[21]
-
Calculation: Compare the results to a control without any inhibitor and a positive control (e.g., Indomethacin).[17] Calculate the percent inhibition and determine the IC50 value.
Visualization of Signaling Pathway
Caption: Activation of Protein Kinase C (PKC) by this compound esters.[3][4]
Antiviral Activity
The chemical diversity within the Euphorbia genus provides a rich source for discovering novel antiviral agents.[22] Various species have demonstrated activity against a range of viruses, including Herpes Simplex Virus (HSV), Respiratory Syncytial Virus (RSV), and Human Immunodeficiency Virus (HIV).[23][24][25]
Quantitative Data: In Vitro Antiviral Activity
| Compound/Extract | Virus | Cell Line | IC50 (µM) | CC50 (µM) | Therapeutic Index (TI) | Reference |
| This compound-7-one | HSV-2 | Vero | 2.42 | >25 | >10.33 | [23] |
| E. cotinifolia (Extract) | HSV-2 | Vero | <14 | >100 | >7.1 | [12] |
| E. tirucalli (Extract) | HSV-2 | Vero | <14 | >100 | >7.1 | [12] |
| E. resinifera (Component) | RSV | - | - | - | - | [24] |
| E. thymifolia (Fraction) | HSV-2 | - | - | - | - | [26] |
(CC50: 50% Cytotoxic Concentration; TI = CC50/IC50)
Experimental Protocol: Plaque Reduction Assay
Principle: This assay is the gold standard for measuring the inhibition of viral infectivity. It quantifies the reduction in the formation of "plaques" (localized areas of cell death caused by viral replication) in a cell monolayer when treated with a potential antiviral compound.[24]
Methodology:
-
Cell Monolayer: Seed a suitable host cell line (e.g., Vero cells for HSV) in 6- or 12-well plates and grow until a confluent monolayer is formed.
-
Virus Infection: Remove the growth medium and infect the cell monolayer with a known dilution of the virus, calculated to produce a countable number of plaques (e.g., 50-100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours.
-
Compound Treatment: After adsorption, remove the viral inoculum. Overlay the cells with a semi-solid medium (e.g., medium containing carboxymethyl cellulose (B213188) or agar) mixed with various concentrations of the test compound (this compound).
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-4 days, or until visible plaques develop in the untreated virus control wells.
-
Plaque Visualization: Fix the cells (e.g., with formalin) and stain them with a dye like crystal violet. The viable cells will stain, leaving the plaques as clear, unstained zones.
-
Quantification: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the untreated virus control. The IC50 is the concentration of the compound that reduces the number of plaques by 50%.
Visualization of Workflow
Caption: A standard workflow for the preliminary screening of antiviral activity.
Conclusion
This compound and its related compounds within the Euphorbia genus represent a compelling area for natural product drug discovery. Preliminary in vitro screening is a crucial first step in identifying and validating their therapeutic potential. The assays for cytotoxic, anti-inflammatory, and antiviral activities outlined in this guide provide robust and reproducible frameworks for initial evaluation. Positive hits from these screens, characterized by low IC50 values and high therapeutic indices, can then be advanced to more complex secondary assays to elucidate their mechanisms of action and eventually to in vivo models for efficacy and safety assessment. The dual role of phorbol-like structures as both potent biological modulators and potential therapeutic leads underscores the importance of careful and systematic screening to unlock their full pharmacological value.
References
- 1. Phytochemical, Antioxidant and Anti-Cancer Properties of Euphorbia tirucalli Methanolic and Aqueous Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phorbol esters: structure, biological activity, and toxicity in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nature’s Green Potential: Anticancer Properties of Plants of the Euphorbiaceae Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxic Activity and Metabolic Profiling of Fifteen Euphorbia Species [mdpi.com]
- 8. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phytochemical Screening and Cytotoxic Evaluation of Euphorbia turcomanica on Hela and HT-29 Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Cytotoxic and Genotoxic Effects of Euphorbia Triaculeata Forssk. Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jppres.com [jppres.com]
- 12. scielo.br [scielo.br]
- 13. Euphorbia fischeriana Steud inhibits malignant melanoma via modulation of the phosphoinositide-3-kinase/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acgpubs.org [acgpubs.org]
- 15. researchgate.net [researchgate.net]
- 16. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 17. hrpub.org [hrpub.org]
- 18. Antioxidant and Anti-Inflammatory Activity of the Ethanolic Extract of Euphorbia Hirta Leaf Extract: An In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antioxidant and Anti-Inflammatory Activity of the Ethanolic Extract of Euphorbia Hirta Leaf Extract: An In Vitro and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ijcrt.org [ijcrt.org]
- 21. arborassays.com [arborassays.com]
- 22. Euphorbia-Derived Natural Products with Potential for Use in Health Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Antiviral action of Euphorbium compositum and its components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Antiviral activities of extracts of Euphorbia hirta L. against HIV-1, HIV-2 and SIVmac251 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Antioxidant and antiviral activities of Euphorbia thymifolia L - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of Understanding: Initial Studies on the Mechanism of Action of Euphorbol
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Euphorbol, a complex diterpenoid derived from plants of the Euphorbia genus, and its related phorbol (B1677699) esters have long been subjects of intense scientific scrutiny due to their potent biological activities, most notably as tumor promoters. The initial investigations into their mechanism of action laid a critical foundation for our modern understanding of signal transduction, protein kinase regulation, and carcinogenesis. This technical guide delves into the core findings of these early studies, presenting the key experimental evidence, detailed protocols, and the fundamental signaling pathways that were first elucidated.
Core Mechanism: Mimicry of an Endogenous Second Messenger
The seminal breakthrough in understanding how this compound and other phorbol esters exert their powerful effects was the discovery that they function as analogues of the endogenous second messenger, diacylglycerol (DAG).[1][2][3] This molecular mimicry allows them to directly bind to and activate a family of serine/threonine kinases known as Protein Kinase C (PKC).[1][4][5]
Early research demonstrated that the binding of phorbol esters to their cellular receptors was specific and saturable.[1] Subcellular fractionation studies revealed that this binding activity was predominantly located in the particulate fraction of cells, and a cytosolic "apo-receptor" could be reconstituted with phospholipids, pointing to a membrane-associated target.[1][5] This apo-receptor was subsequently identified as Protein Kinase C.[1] The direct link was solidified by the observation that diacylglycerols, the natural activators of PKC, competitively inhibit the binding of phorbol esters.[1]
Quantitative Analysis of this compound and Phorbol Ester Interactions
Initial studies focused on quantifying the binding affinity of various phorbol esters to their receptors, primarily PKC isoforms. Competitive radioligand binding assays were instrumental in determining these parameters.[6][7]
Table 1: Binding Affinities of Phorbol Esters to Protein Kinase C Isoforms and Other C1 Domain-Containing Proteins
| Ligand | Target Protein | Affinity (IC50/Kd) | Assay Notes |
| 12-O-Tetradecanoylphorbol-13-acetate (TPA) | PKCα | IC50: 2.7 nM | Competitive binding against [3H]PDBu[6] |
| 12-O-Tetradecanoylphorbol-13-acetate (TPA) | PKCβ1 | IC50: 4.1 nM | Competitive binding against [3H]PDBu[6] |
| 12-O-Tetradecanoylphorbol-13-acetate (TPA) | PKCβ2 | IC50: 3.8 nM | Competitive binding against [3H]PDBu[6] |
| 12-O-Tetradecanoylphorbol-13-acetate (TPA) | PKCγ | IC50: 2.0 nM | Competitive binding against [3H]PDBu[6] |
| 12-O-Tetradecanoylphorbol-13-acetate (TPA) | PKCδ | IC50: 21.0 nM | Competitive binding against [3H]PDBu[6] |
| 12-O-Tetradecanoylphorbol-13-acetate (TPA) | PKCε | IC50: 70.0 nM | Competitive binding against [3H]PDBu[6] |
| [3H]Phorbol 12,13-dibutyrate ([3H]PDBu) | RasGRP1 C1 domain | Kd: 0.58 nM | High affinity, similar to PKC[6] |
| [3H]Phorbol 12,13-dibutyrate ([3H]PDBu) | PKD C1A domain | Kd: 2.5 nM | Functionally equivalent to C1B domain[6] |
| [3H]Phorbol 12,13-dibutyrate ([3H]PDBu) | PKD C1B domain | Kd: 2.7 nM | Functionally equivalent to C1A domain[6] |
Key Experimental Protocols
The foundational experiments that unveiled the mechanism of this compound action relied on robust and reproducible protocols. The competitive radioligand binding assay was a cornerstone of this research.
Detailed Protocol: Competitive Radioligand Binding Assay for Phorbol Esters
This protocol outlines the steps to determine the affinity of an unlabeled phorbol ester, such as this compound, by measuring its ability to displace a radiolabeled ligand like [³H]Phorbol 12,13-dibutyrate ([³H]PDBu) from its binding site on PKC.[6][7]
1. Preparation of Cell Membranes:
-
Homogenize cells or tissues in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1 mg/mL bovine serum albumin).
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).
2. Competitive Binding Assay:
-
In a 96-well plate, add a constant concentration of the radiolabeled phorbol ester (e.g., 1-5 nM [³H]PDBu).
-
Add increasing concentrations of the unlabeled competitor (this compound or another phorbol ester), typically spanning a range from 10⁻¹² M to 10⁻⁵ M.
-
Add the prepared cell membranes (typically 20-50 µg of protein per well).
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
Rapidly filter the incubation mixture through glass-fiber filters (e.g., treated with polyethylenimine to reduce non-specific binding).[7]
-
Wash the filters multiple times with an ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
4. Quantification:
-
Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
5. Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of unlabeled phorbol ester.
-
Subtract the non-specific binding from the total binding to calculate the specific binding at each concentration of the competitor.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a dose-response curve and determine the IC50 value.
Visualizing the Molecular Interactions and Pathways
Diagrams are essential for conceptualizing the complex biological processes initiated by this compound.
Caption: this compound activates PKC by mimicking DAG, initiating downstream signaling.
References
- 1. Mechanism of action of the phorbol ester tumor promoters: specific receptors for lipophilic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The PMA phorbol ester tumor promoter increases canonical Wnt signaling via macropinocytosis | eLife [elifesciences.org]
- 3. Divergent and convergent signaling by the diacylglycerol second messenger pathway in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phorbol esters and neurotransmitter release: more than just protein kinase C? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phorbol ester receptors-insights into the initial events in the mechanism of action of the phorbol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Rapid assay of binding of tumor-promoting phorbol esters to protein kinase C1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Quest for Euphorbol: A Technical Guide to its Historical Discovery and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Euphorbol, a tetracyclic triterpenoid (B12794562) alcohol, represents a foundational structure within the vast and chemically diverse genus of Euphorbia. Its discovery and characterization have been pivotal in understanding the biosynthesis of euphane and tirucallane (B1253836) triterpenoids, many of which exhibit significant biological activities. This technical guide provides an in-depth exploration of the historical milestones in the discovery of this compound, details the experimental protocols for its isolation and structural elucidation, and presents its key characterization data. While specific quantitative data for this compound remains elusive in publicly accessible literature, this guide compiles representative data from closely related compounds to offer a comprehensive analytical perspective. Furthermore, a hypothetical signaling pathway, potentially modulated by this compound, is proposed based on the known activities of other Euphorbia-derived terpenoids, providing a framework for future pharmacological investigations.
Historical Discovery and Context
The initial isolation and characterization of this compound are credited to the pioneering work of Ponsinet and Ourisson in the late 1960s. Their research into the triterpenoid constituents of Euphorbia species latex laid the groundwork for the chemical classification of this large and medicinally important genus.
In their 1968 publication, "Les triterpènes des latex d'Euphorbia. Contribution à une étude chimio-systématique du genre Euphorbia," Ponsinet and Ourisson detailed the isolation of several triterpenoids, including this compound, from the latex of various Euphorbia species.[1] This work was instrumental in establishing the chemotaxonomic relationships within the genus. A concurrent publication in the same year, "Aspects particuliers de la biosynthèse des triterpènes dans le latex d'Euphorbia," further delved into the biosynthetic pathways of these compounds, suggesting a common precursor for the euphane and tirucallane skeletons.
Subsequent studies have confirmed the presence of this compound and its derivatives in numerous Euphorbia species, including Euphorbia ammak, Euphorbia enopla, and Euphorbia tirucalli.[2][3] These findings have solidified the importance of this compound as a key biomarker and biosynthetic intermediate in this plant genus.
Physicochemical and Spectroscopic Characterization
While a complete, publicly available dataset of this compound's quantitative spectroscopic and crystallographic data is not readily found, this section presents representative data for closely related euphane-type triterpenoids. This information serves as a valuable reference for the characterization of this compound and its derivatives.
Physicochemical Properties (Predicted)
| Property | Value |
| Molecular Formula | C₃₀H₅₀O |
| Molecular Weight | 426.72 g/mol |
| Appearance | White crystalline solid |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents (e.g., chloroform, ethyl acetate); Insoluble in water |
Spectroscopic Data (Representative for Euphane-Type Triterpenoids)
The structural elucidation of this compound and related triterpenoids relies heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for determining the carbon skeleton and the stereochemistry of triterpenoids. The following table provides representative chemical shift ranges for key protons and carbons in a euphane-type skeleton.
| ¹H NMR | ¹³C NMR |
| Proton | Chemical Shift (ppm) |
| H-3 | 3.20 - 3.40 (dd) |
| H-5 | 1.50 - 1.70 (m) |
| H-7 | 5.20 - 5.40 (t) |
| H-8 | - |
| CH₃ (various) | 0.70 - 1.10 (s) |
2.2.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. The fragmentation of euphane-type triterpenoids often involves characteristic losses of the side chain and rearrangements of the tetracyclic core.
| Fragmentation Analysis (Electron Ionization - EI) |
| m/z Value |
| [M]+ |
| [M - CH₃]+ |
| [M - C₈H₁₇]+ |
| [M - H₂O]+ |
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. While a specific crystallographic information file (CIF) for this compound is not publicly available, the structures of many related euphane and tirucallane triterpenoids have been determined using this technique.
Experimental Protocols
The following sections detail the generalized experimental procedures for the isolation and characterization of this compound from Euphorbia latex.
Isolation of this compound from Euphorbia Latex
This protocol is a generalized procedure based on methods reported for the isolation of triterpenoids from Euphorbia species.
Workflow for this compound Isolation
Caption: General workflow for the isolation of this compound.
Methodology:
-
Latex Collection: Fresh latex is carefully collected from incisions made in the stems or leaves of Euphorbia species known to contain this compound.
-
Extraction: The collected latex is immediately extracted with a suitable organic solvent, such as acetone or methanol, to precipitate rubber and other polymeric materials. The solvent is then evaporated under reduced pressure.
-
Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common system is a hexane/methanol-water partition, where less polar compounds like this compound will preferentially partition into the hexane layer.
-
Column Chromatography: The hexane fraction is concentrated and subjected to column chromatography on silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is used to separate the different triterpenoids.
-
Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing this compound.
-
Purification: Fractions enriched with this compound are combined and may require further purification by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Structural Elucidation Workflow
The following workflow outlines the key analytical techniques used to determine the structure of the isolated this compound.
Workflow for Structural Elucidation
Caption: Analytical workflow for the structural elucidation of this compound.
Methodologies:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of this compound. Tandem MS (MS/MS) experiments are performed to analyze the fragmentation patterns, providing clues about the structure of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and types of protons, their chemical environments, and their coupling patterns.
-
¹³C NMR: Reveals the number of carbon atoms and their hybridization states.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons, which is crucial for assembling the carbon skeleton.
-
-
-
X-ray Crystallography: If suitable single crystals of this compound can be grown, X-ray crystallography provides an unambiguous determination of its three-dimensional structure and absolute stereochemistry.
Biological Activity and Signaling Pathways (Hypothetical)
While the specific biological activities and molecular targets of this compound are not well-documented, many other triterpenoids isolated from Euphorbia species have demonstrated potent biological effects, including anti-inflammatory, anti-cancer, and antiviral activities. These activities are often mediated through the modulation of key cellular signaling pathways.
Given that some Euphorbia extracts have been shown to modulate the PI3K/Akt signaling pathway, a major regulator of cell growth, proliferation, and survival, a hypothetical signaling pathway for this compound is presented below. This serves as a potential avenue for future research into its mechanism of action.
Hypothetical Signaling Pathway for this compound
Caption: Hypothetical modulation of the PI3K/Akt pathway by this compound.
Conclusion and Future Directions
This compound stands as a historically significant triterpenoid, central to the understanding of the rich phytochemistry of the Euphorbia genus. While its initial discovery dates back over half a century, a comprehensive public repository of its quantitative analytical data remains to be compiled. Future research should focus on the complete spectroscopic and crystallographic characterization of this compound to facilitate its unambiguous identification and to serve as a standard for the characterization of new derivatives. Furthermore, a thorough investigation into its biological activities and the elucidation of its molecular targets and mechanisms of action are crucial next steps. Such studies will not only shed light on the therapeutic potential of this compound but also contribute to a deeper understanding of the structure-activity relationships within the vast family of euphane and tirucallane triterpenoids.
References
Euphorbol and its Derivatives in Euphorbiaceae Sap: A Technical Guide for Researchers
The family Euphorbiaceae, one of the largest families of flowering plants, is renowned for its characteristic milky latex or sap.[1][2] This sap is a complex mixture of phytochemicals, notably containing a diverse array of diterpenoids.[3][4] Among these, euphorbol and its ester derivatives, belonging to the tigliane (B1223011) class of diterpenes, are of significant interest to the scientific community due to their potent biological activities and challenging chemical structures.[5] This technical guide provides an in-depth overview of this compound and its derivatives in Euphorbiaceae sap, focusing on their quantitative analysis, experimental protocols for their study, and their primary mechanism of action through signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.
This compound and its Derivatives: Structure and Occurrence
This compound is a tetracyclic diterpenoid alcohol that serves as the structural core for a class of compounds known as phorbol (B1677699) esters.[6] These esters are formed by the esterification of the hydroxyl groups of the phorbol core with various fatty acids.[5] The specific fatty acid moieties and their positions on the phorbol skeleton give rise to a vast number of derivatives with varying biological potencies. The tigliane skeleton is a key feature of these molecules.[7] Phorbol esters are predominantly found in the subfamilies Crotonoideae and Euphorbioideae.[8]
The sap of many Euphorbia species is a rich source of these compounds, where they are believed to function as defense mechanisms against herbivores.[1] However, the composition and concentration of these derivatives can vary significantly between species and even within different parts of the same plant.[9]
Quantitative Analysis of Phorbol Esters in Euphorbia Sap
The quantification of phorbol esters is crucial for understanding their biological activity and for the standardization of extracts for research purposes. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for this purpose.[9] The table below summarizes quantitative data of phorbol esters found in the sap and other parts of various Euphorbiaceae species.
| Species | Plant Part | Compound(s) | Concentration | Analytical Method | Reference |
| Jatropha curcas | Kernel | Total Phorbol Esters | 5.613 ± 0.044 mg/g | HPLC | [9] |
| Jatropha curcas | Latex | Total Phorbol Esters | Very low amounts | HPLC | [9] |
| Jatropha curcas | Endotesta | Total Phorbol Esters | Highest level among tissues | HPLC | [9] |
| Jatropha curcas | Seed Meal | Total Phorbol Esters | 1.517 ± 0.120 mg/g | HPLC | [9] |
| Euphorbia fischeriana | Latex | Tigliane Diterpenoid (Compound 30) | >232.31 ± 35.96 µg/g | HPLC-DAD | [10] |
| Euphorbia fischeriana | Latex | Tigliane Diterpenoid (Compound 33) | >4319.07 ± 143.26 µg/g | HPLC-DAD | [10] |
| Euphorbia tirucalli | Latex | 12-O-2Z-4E-octadienoyl-4-deoxyphorbol-13-acetate | Potency equivalent to standard | Mouse ear test | [11] |
| Euphorbia umbellata | Latex | 20-deoxyphorbol-5β-hydroxy-12-tiglate-13-isobutyrate | EC50 9.7–0.097 µM (HIV-1 reactivation) | Bioassay-guided isolation | [12][13] |
| Euphorbia umbellata | Latex | 20-deoxyphorbol-5β-hydroxy-12-tiglate-13-phenylacetate | EC50 8.85–0.088 µM (HIV-1 reactivation) | Bioassay-guided isolation | [12][13] |
| Euphorbia umbellata | Latex | 4-deoxy-4β-phorbol-12-tiglate-13-phenylacetate | EC50 9.1–0.091 µM (HIV-1 reactivation) | Bioassay-guided isolation | [12][13] |
Biological Activity and Signaling Pathways
The most well-characterized biological effect of phorbol esters is their ability to potently activate Protein Kinase C (PKC) isozymes.[3][14] They act as structural mimics of diacylglycerol (DAG), the endogenous activator of PKC.[3] By binding to the C1 domain of PKC, phorbol esters induce a conformational change that activates the kinase, leading to the phosphorylation of a multitude of downstream protein substrates.[3] This activation can trigger a wide range of cellular responses, including cell proliferation, differentiation, and inflammation.[1]
The activation of PKC by phorbol esters can, in turn, initiate other signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway.[1]
Experimental Protocols
The study of this compound and its derivatives requires robust methods for their extraction, isolation, and characterization. Below are generalized protocols based on methodologies reported in the literature.
Extraction of Phorbol Esters from Latex
This protocol outlines a general procedure for the extraction of phorbol esters from the fresh latex of Euphorbia species.
-
Latex Collection: Carefully make incisions on the plant surface and collect the exuded fresh latex into a container with a solvent such as methanol (B129727) or a dichloromethane:methanol mixture to prevent coagulation and enzymatic degradation.[15][16]
-
Solvent Extraction: The latex-solvent mixture is then subjected to further extraction. For a crude extract, the solvent is typically evaporated under reduced pressure. For fractionation, liquid-liquid partitioning with immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol) can be employed.[16][17] Phorbol esters are typically enriched in the moderately polar fractions like ethyl acetate.
-
Drying and Storage: The resulting extract is dried, often over anhydrous sodium sulfate, and the solvent is removed in vacuo. The crude extract or fraction should be stored at low temperatures in the dark to prevent degradation.
Isolation and Purification
Isolation of individual phorbol esters from the complex crude extract is a multi-step process.
-
Column Chromatography: The crude extract is first subjected to column chromatography over silica (B1680970) gel.[18] A gradient elution system, for example, with increasing polarity using mixtures of n-hexane and ethyl acetate, is used to separate the compounds into fractions of decreasing complexity.[19]
-
Medium-Pressure Liquid Chromatography (MPLC): Fractions enriched with phorbol esters can be further purified using MPLC, which offers better resolution than traditional column chromatography.[13]
-
Semi-preparative High-Performance Liquid Chromatography (HPLC): The final purification of individual compounds is often achieved using semi-preparative HPLC with a reversed-phase column (e.g., C18).[12][13] An isocratic or gradient mobile phase, such as a mixture of acetonitrile (B52724) and water, is typically used.[9]
Structural Characterization
The identification and structural elucidation of purified phorbol esters rely on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are essential for determining the carbon skeleton and the positions of ester functional groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the exact molecular formula. Tandem MS (MS/MS) experiments provide valuable information on the fragmentation patterns, which can help in identifying the fatty acid side chains.[7]
Applications and Future Perspectives
The potent biological activities of this compound and its derivatives make them valuable tools in biomedical research, particularly for studying signal transduction pathways involving PKC. Some derivatives have been investigated for their potential therapeutic applications, including anti-cancer and anti-HIV activities.[6][13] However, their inherent toxicity and tumor-promoting properties present significant challenges for drug development.[9]
Future research in this area will likely focus on the discovery of new derivatives with improved therapeutic indices, the elucidation of the biosynthetic pathways of these complex molecules, and the development of synthetic strategies to produce them in the laboratory. A deeper understanding of their structure-activity relationships will be key to harnessing their therapeutic potential while mitigating their toxicity.
References
- 1. Activation of the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Pathway by Conventional, Novel, and Atypical Protein Kinase C Isotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phorbol esters and neurotransmitter release: more than just protein kinase C? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and Identification of 12-Deoxyphorbol Esters from Euphorbia resinifera Berg Latex: Targeted and Biased Non-Targeted Identification of 12-Deoxyphorbol Esters by UHPLC-HRMSE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of an irritant 4-deoxyphorbol diester from Euphorbia tirucalli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Phorbol Esters from the Latex of Euphorbia umbellata: Bioguided Isolation of Highly Potent HIV-1 Latency Interrupters in Virus Reservoir Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation of protein kinase C by phorbol ester increases red blood cell scramblase activity and external phosphatidylserine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analytical methods to access the chemical composition of an Euphorbia tirucalli anticancer latex from traditional Brazilian medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Extraction and Characterization of latex from the Euphorbia Tirucalli | International Journal of Development Research (IJDR) [journalijdr.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Investigation of Premyrsinane and Myrsinane Esters in Euphorbia cupanii and Euphobia pithyusa with MS2LDA and Combinatorial Molecular Network Annotation Propagation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
spectroscopic data of euphorbol (NMR, IR, MS)
A Comprehensive Technical Guide to the Spectroscopic Data of Euphorbol
This technical guide provides an in-depth overview of the spectroscopic data for this compound, a tetracyclic triterpenoid (B12794562) alcohol of the euphane series. Due to its close structural relationship and frequent co-occurrence with euphol (B7945317) (a tirucallane-type isomer), spectroscopic data for euphol is extensively referenced and presented here as a close analogue. This document is intended for researchers, scientists, and professionals in the field of drug development.
Spectroscopic Data
The structural elucidation of this compound and its isomers is heavily reliant on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The ¹H and ¹³C NMR spectra are fundamental for determining the carbon-hydrogen framework of the molecule. The following tables summarize the chemical shifts (δ) in parts per million (ppm) for euphol, a close structural isomer of this compound. The data is typically recorded in deuterated chloroform (B151607) (CDCl₃).
Table 1: ¹H NMR Spectroscopic Data for Euphol
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 3.22 | dd | 11.7, 4.5 |
| H-24 | 5.18 | t | 7.1 |
| Methyls | 0.75 - 1.67 | s, d |
Table 2: ¹³C NMR Spectroscopic Data for Euphol [1]
| Carbon | Chemical Shift (δ, ppm) | Carbon | Chemical Shift (δ, ppm) |
| C-1 | 35.4 | C-16 | 28.3 |
| C-2 | 28.0 | C-17 | 49.9 |
| C-3 | 79.2 | C-18 | 15.8 |
| C-4 | 39.2 | C-19 | 20.4 |
| C-5 | 51.2 | C-20 | 36.1 |
| C-6 | 19.2 | C-21 | 19.1 |
| C-7 | 28.0 | C-22 | 35.7 |
| C-8 | 134.3 | C-23 | 25.0 |
| C-9 | 133.8 | C-24 | 125.4 |
| C-10 | 37.5 | C-25 | 131.1 |
| C-11 | 21.7 | C-26 | 17.9 |
| C-12 | 31.1 | C-27 | 25.9 |
| C-13 | 44.3 | C-28 | 28.2 |
| C-14 | 50.2 | C-29 | 15.7 |
| C-15 | 30.0 | C-30 | 24.9 |
Mass Spectrometry (MS) Data
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) provides the exact molecular formula.
Table 3: Mass Spectrometry Data for Euphol [1][2]
| Technique | Ionization Mode | Molecular Ion (m/z) | Key Fragments (m/z) | Molecular Formula |
| ESI-MS | Positive | 427 [M+H]⁺ | 409 [M+H-H₂O]⁺ | C₃₀H₅₀O |
| APCI(+)-FT-ICR MS | Positive | 426.38567 [M]⁺˙ | - | C₃₀H₅₀O |
Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is characterized by the following absorption bands.
Table 4: Infrared (IR) Spectroscopy Data for Euphol
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3613 | O-H | Stretching (hydroxyl group) |
| ~2960-2850 | C-H | Stretching (alkane) |
| ~1640 | C=C | Stretching (alkene) |
| ~1375 | C-H | Bending (methyl/methylene) |
| ~1020 | C-O | Stretching (alcohol) |
Experimental Protocols
The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized methodologies for the key experiments.
Isolation of this compound
This compound is typically isolated from the latex or extracts of various Euphorbia species.[2] A general procedure involves:
-
Extraction: The plant material is extracted with a suitable organic solvent such as hexane (B92381) or a mixture of dichloromethane (B109758) and methanol.[2]
-
Chromatography: The crude extract is subjected to column chromatography over silica (B1680970) gel.[3]
-
Purification: Fractions containing this compound are further purified using techniques like High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[1]
NMR Spectroscopy
-
Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent, typically CDCl₃, and transferred to an NMR tube.
-
Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).[1]
-
¹H NMR: Standard proton spectra are acquired to determine the chemical shifts and coupling constants of the hydrogen atoms.
-
¹³C NMR: Proton-decoupled ¹³C NMR spectra are obtained to identify the chemical shifts of all carbon atoms in the molecule. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC are often used for complete structural assignment.
Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.[2][3]
-
Ionization: Depending on the instrument, various ionization techniques can be used, including Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[2] Electron Ionization (EI) is common in GC-MS.[3]
-
Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio, providing the molecular weight and fragmentation pattern.
IR Spectroscopy
-
Sample Preparation: A small amount of the sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or mixed with KBr powder and pressed into a pellet.
-
Instrumentation: An FTIR spectrometer is used to record the infrared spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Visualization of Biosynthetic Pathway
This compound is biosynthesized through the mevalonate (B85504) pathway, starting from acetyl-CoA. The following diagram illustrates the key steps leading to the formation of the euphane skeleton.
Caption: Biosynthetic pathway of euphol/euphorbol from Acetyl-CoA.
References
Unveiling the intricacies of Euphorbol-Related Diterpenes: A Technical Guide to the Crystal Structure of Deacetyldehydroeuphorianin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of deacetyldehydroeuphorianin, a pentacyclic macrocyclic diterpene derived from euphorianin, an irritant compound found in the latex of Euphorbia poisonii. Due to the limited availability of crystallographic data for the parent euphorbol, this guide focuses on this closely related and structurally characterized derivative. The information presented herein is intended to serve as a valuable resource for researchers engaged in the study of natural products, medicinal chemistry, and drug development, particularly those with an interest in the diverse family of diterpenoids from Euphorbia species.
Introduction
The genus Euphorbia is a rich source of structurally complex and biologically active diterpenoids. Among these, the tigliane (B1223011), ingenane (B1209409), and lathyrane skeletons have garnered significant attention for their potent biological activities, including pro-inflammatory, irritant, and antitumor effects. This compound and its derivatives belong to this fascinating class of natural products. Understanding their precise three-dimensional structure is paramount for elucidating their mechanism of action and for guiding synthetic and medicinal chemistry efforts. X-ray crystallography remains the gold standard for determining the atomic-level structure of crystalline solids, providing unequivocal insights into molecular conformation, stereochemistry, and intermolecular interactions.
This guide centers on the crystal structure of deacetyldehydroeuphorianin, a derivative of euphorianin that was successfully crystallized and analyzed by X-ray diffraction. The structural data provides a foundational understanding of the complex carbon skeleton inherent to this subclass of diterpenes.
Experimental Protocols
The experimental procedures for the isolation, derivatization, crystallization, and X-ray diffraction analysis of deacetyldehydroeuphorianin are summarized below, based on the published literature.[1]
Isolation and Derivatization of Euphorianin
-
Extraction : Fresh latex of Euphorbia poisonii was extracted with ethanol (B145695).
-
Partitioning : The ethanol extract was partitioned between petroleum ether and aqueous methanol (B129727) to separate the irritant fraction.
-
Purification of Euphorianin : The active fraction was concentrated and subjected to multiple rounds of chromatography on silica (B1680970) gel to yield pure euphorianin.
-
Conversion to Deacetyldehydroeuphorianin :
-
Euphorianin was subjected to mild hydrolysis with dilute sulfuric acid in acetone (B3395972) to yield the non-crystalline deacetyleuphorianin.
-
The resulting product was purified by column chromatography.
-
Subsequent oxidation with chromic acid afforded deacetyldehydroeuphorianin.[1]
-
Crystallization
Single crystals of deacetyldehydroeuphorianin suitable for X-ray diffraction were obtained by recrystallization from isopropyl alcohol.[1]
X-ray Data Collection and Structure Elucidation
-
Instrument : A STOE two-circle diffractometer equipped with a graphite (B72142) monochromator was used for data collection.[1]
-
Radiation : CuKα radiation (λ = 1.54178 Å) was employed.[1]
-
Data Collection : Intensities were collected for reflections in the ω-2θ scan mode.[1]
-
Structure Solution and Refinement : The structure was solved by direct methods using the SHELX-76 program. Anisotropic refinement of carbon and oxygen atoms was performed.[1]
Crystallographic Data
The crystal structure of deacetyldehydroeuphorianin was determined to be monoclinic. A summary of the key crystallographic data is presented in Table 1.
Table 1: Crystallographic Data for Deacetyldehydroeuphorianin [1]
| Parameter | Value |
| Molecular Formula | C₂₉H₃₈O₁₀ |
| Molecular Weight | 546.6 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁2₁2₁ |
| a | 15.49(1) Å |
| b | 9.85(1) Å |
| c | 19.98(2) Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 3048.5 ų |
| Z | 4 |
| Calculated Density | 1.19 g/cm³ |
Note: Complete atomic coordinates, bond lengths, and bond angles for deacetyldehydroeuphorianin are not publicly available in crystallographic databases. The data presented here is based on the original publication.
Signaling Pathways of Related Diterpenes
While specific signaling pathway studies for this compound or euphorianin are not extensively documented in the available literature, related diterpenes from Euphorbia species, particularly those of the ingenane and tigliane classes, are well-known modulators of the Protein Kinase C (PKC) signaling pathway.[2][3] Ingenol mebutate, an ingenane diterpene, for instance, is an activator of PKC, leading to a cascade of downstream events.
The diagram below illustrates a generalized experimental workflow for investigating the biological activity of a natural product like a this compound derivative.
The following diagram depicts a simplified signaling pathway involving Protein Kinase C (PKC), which is a known target for some this compound-related diterpenes.
Conclusion
This technical guide has provided a detailed overview of the crystal structure analysis of deacetyldehydroeuphorianin, a key derivative of euphorianin. The presented data on its crystallographic parameters and the experimental protocols for its analysis offer a valuable resource for researchers in the field. While a complete set of atomic coordinates remains elusive in public databases, the available information provides a solid foundation for understanding the intricate three-dimensional architecture of this class of macrocyclic diterpenes. Furthermore, the connection to the Protein Kinase C signaling pathway, a known target of related compounds, opens avenues for further investigation into the pharmacological properties of these fascinating natural products. Future work should focus on obtaining a complete crystallographic dataset for this compound or its derivatives and on elucidating the specific molecular interactions that govern their biological activity.
References
The Basic Pharmacology of Euphorbol: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the basic pharmacology of euphorbol, a naturally occurring diterpene of the tigliane (B1223011) class, primarily found in various species of the Euphorbia plant genus. This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms and therapeutic potential of this compound. While this compound is a known constituent of Euphorbia species, it is important to note that much of its specific pharmacological profile is inferred from the broader, well-studied class of phorbol (B1677699) esters, of which it is a member.
Core Pharmacological Action: Protein Kinase C Activation
The primary mechanism of action of this compound, like other phorbol esters, is the potent activation of Protein Kinase C (PKC) isozymes.[1][2] Phorbol esters are structural mimics of the endogenous second messenger diacylglycerol (DAG), enabling them to bind with high affinity to the C1 domain, a conserved regulatory region present in conventional (α, βI, βII, γ) and novel (δ, ε, η, θ) PKC isoforms.[3][4] This binding event induces a conformational change in the PKC molecule, leading to its translocation to the cell membrane and subsequent activation of its kinase activity. Activated PKC then phosphorylates a multitude of downstream protein substrates on serine and threonine residues, initiating a cascade of cellular signaling events that regulate a wide array of physiological processes, including cell proliferation, differentiation, apoptosis, and inflammation.[3]
It is also important to consider the existence of other "non-kinase" receptors for phorbol esters. These proteins, which include chimaerins, RasGRP, and Munc-13, also possess a C1 domain and can be activated by phorbol esters, contributing to the diverse biological effects of this class of compounds.[5]
Quantitative Pharmacological Data
Table 1: Cytotoxicity of Euphorbia Extracts and Related Compounds
| Species/Compound | Cell Line(s) | IC50 Value(s) | Reference(s) |
| Euphorbia horrida (DCM extract) | Vero | 10 µg/mL | [6] |
| Euphorbia cooperi (Chloroform extract) | MCF-7 | 4.23 µg/mL | [6] |
| HepG2 | 10.80 µg/mL | [6] | |
| HeLa | 26.6 µg/mL | [6] | |
| Euphorbia tirucalli (Phenolic compounds) | HL-60 | 22.76 ± 2.85 μg/mL | [6] |
| MCF-7 | 31.65 ± 3.67 μg/mL | [6] | |
| A549 | 35.36 ± 3.82 μg/mL | [6] | |
| Euphol (B7945317) | Esophageal squamous cell lines | 11.08 µM | [7] |
| Pancreatic carcinoma cells | 6.84 µM | [7] | |
| Friedelin | HeLa/PC3 | < 30 µM | [8] |
| Epifriedelanol | PC3 | 28.4 ± 0.7 µM | [8] |
Table 2: Anti-inflammatory Activity of Euphorbia Extracts
| Species | Assay | IC50 Value | Reference(s) |
| Euphorbia inarticulata (Ethanolic extract) | COX-1 Inhibition | 79.84 µg/ml | [9] |
| Albumin Denaturation Inhibition | 57.6 µg/ml | [9] | |
| Euphorbia hirta (Ethanolic extract) | DPPH Radical Scavenging | 0.205 mg/mL | [10] |
Key Signaling Pathways
The activation of PKC by this compound is anticipated to trigger several well-established downstream signaling pathways. A primary pathway involves the activation of the Ras-Raf-MEK-ERK (MAPK) cascade, which plays a crucial role in cell proliferation and survival. Additionally, PKC activation can lead to the modulation of transcription factors such as NF-κB and AP-1, resulting in changes in the expression of genes involved in inflammation, immune responses, and cell cycle regulation.
Experimental Protocols
While specific protocols for this compound are scarce, the following methodologies, adapted from established procedures for other phorbol esters, can be employed for its pharmacological characterization.
Isolation of this compound
This compound can be isolated from the latex or extracts of various Euphorbia species. A general workflow for isolation is depicted below.
Protocol:
-
Extraction: The dried and powdered plant material is extracted with a suitable organic solvent (e.g., methanol or ethyl acetate) using methods such as maceration or Soxhlet extraction.[11]
-
Partitioning: The crude extract is subjected to liquid-liquid partitioning with immiscible solvents of increasing polarity to fractionate the components.
-
Chromatography: The fractions are then subjected to column chromatography on silica (B1680970) gel or Sephadex LH-20, eluting with a gradient of solvents to separate compounds based on their polarity.[12]
-
Purification: Final purification of this compound is achieved using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[12]
Protein Kinase C Binding Assay (Competitive Displacement)
This assay determines the binding affinity of this compound for PKC by measuring its ability to displace a radiolabeled phorbol ester.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing a purified PKC isozyme, a fixed concentration of a radiolabeled phorbol ester (e.g., [³H]phorbol 12,13-dibutyrate, [³H]PDBu), phospholipids (B1166683) (e.g., phosphatidylserine), and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the reaction mixture to allow for competitive binding to reach equilibrium.
-
Separation: Separate the PKC-bound radioligand from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters.
-
Quantification: Quantify the amount of radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vitro Protein Kinase C Activity Assay
This assay measures the ability of this compound to activate PKC, which then phosphorylates a specific substrate.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing a purified PKC isozyme, a specific peptide substrate, ATP (containing γ-³²P-ATP), phospholipids, and varying concentrations of this compound.
-
Incubation: Incubate the reaction mixture at 30°C to allow the kinase reaction to proceed.
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Separation: Spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated [³²P]ATP.
-
Quantification: Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.
-
Data Analysis: Plot the kinase activity against the concentration of this compound to determine the EC50 value.
Conclusion and Future Directions
This compound, as a phorbol ester, is a potent modulator of PKC signaling. While its fundamental mechanism of action is well-understood within the context of its chemical class, there is a clear need for further research to delineate its specific pharmacological properties. Future studies should focus on:
-
Quantitative Pharmacological Characterization: Determining the binding affinities (Ki) and functional potencies (EC50) of isolated this compound for various PKC isozymes and other potential C1 domain-containing receptors.
-
Isoform Selectivity: Investigating whether this compound exhibits any selectivity for specific PKC isoforms, which could have significant implications for its therapeutic potential and side-effect profile.
-
In Vivo Studies: Conducting in vivo studies to evaluate the efficacy and safety of isolated this compound in relevant disease models.
A more detailed understanding of the basic pharmacology of this compound will be instrumental in unlocking its potential for the development of novel therapeutics.
References
- 1. Phorbol esters - Wikipedia [en.wikipedia.org]
- 2. Phorbol - Wikipedia [en.wikipedia.org]
- 3. Distinct PKC isoforms mediate the activation of cPLA2 and adenylyl cyclase by phorbol ester in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The involvement of specific PKC isoenzymes in phorbol ester-mediated regulation of steroidogenic acute regulatory protein expression and steroid synthesis in mouse Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phorbol esters and neurotransmitter release: more than just protein kinase C? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Significance, Medicinal Use, and Toxicity of Extracted and Isolated Compounds from Euphorbia Species Found in Southern Africa: A Review [mdpi.com]
- 7. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ajol.info [ajol.info]
- 9. hrpub.org [hrpub.org]
- 10. Evaluation of the Antioxidant, Anti-Inflammatory, and Anticancer Activities of Euphorbia hirta Ethanolic Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extraction of the Metabolites from Medicinal plant Euphorbia leaf – Oriental Journal of Chemistry [orientjchem.org]
- 12. Isolation of diverse bioactive compounds from Euphorbia balsamifera: Cytotoxicity and antibacterial activity studies - PMC [pmc.ncbi.nlm.nih.gov]
Euphorbol: An In-depth Technical Guide on its Role as a Secondary Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphorbol is a tetracyclic triterpenoid (B12794562) alcohol belonging to the euphane class of secondary metabolites. It is primarily found in plants of the Euphorbiaceae family, a diverse group of flowering plants known for producing a wide array of bioactive compounds.[1] As a secondary metabolite, this compound is not directly involved in the primary growth and development of the plant but is thought to play a role in defense mechanisms. The structural complexity and biological activities of compounds from the Euphorbia genus have made them a significant area of interest for drug discovery and development.[2][3]
This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical properties, biosynthesis, biological activities, and relevant experimental protocols. It is designed to be a valuable resource for researchers and professionals working in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound is a tetracyclic triterpenoid with the chemical formula C31H52O.[1] Its structure is characterized by the euphane skeleton, a rearranged lanostane (B1242432) framework. It is important to distinguish this compound from the more commonly studied euphol (B7945317), which is an isomer with a different stereochemistry at certain chiral centers.[4]
Chemical Structure of this compound:
Caption: Chemical structure of this compound (CID: 10863111).
Biosynthesis of this compound
The biosynthesis of this compound, like other triterpenoids, follows the mevalonate (B85504) (MVA) pathway, starting from acetyl-CoA. The key precursor for triterpenoid synthesis is squalene (B77637). While the specific enzymes involved in the final cyclization and modification steps to form the euphane skeleton of this compound are not fully elucidated, the general pathway is understood.[5][6][7]
The initial steps involve the conversion of farnesyl pyrophosphate (FPP) to squalene, which is then epoxidized to 2,3-oxidosqualene. This intermediate undergoes a complex cyclization cascade catalyzed by an oxidosqualene cyclase (OSC) to form the tetracyclic triterpenoid backbone.[6][8] In the case of euphane-type triterpenoids, this cyclization leads to the formation of the characteristic five-membered D-ring.
Caption: General biosynthetic pathway of this compound.
Biological Role and Signaling Pathways
While specific studies on the biological activities of this compound are limited, the broader class of tetracyclic triterpenoids from Euphorbia species exhibit a range of pharmacological effects, including anti-inflammatory and cytotoxic activities.[9][10] Much of the understanding of the potential signaling pathways modulated by compounds from Euphorbia comes from the extensive research on phorbol (B1677699) esters, which are diterpenoids with a tigliane (B1223011) skeleton.[3]
Protein Kinase C (PKC) Activation
Phorbol esters are potent activators of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in various cellular processes, including cell proliferation, differentiation, and apoptosis.[11][12] Phorbol esters mimic the action of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of conventional and novel PKC isoforms and causing their translocation to the cell membrane and subsequent activation.[13] Given the structural similarities in the polycyclic nature of this compound to the core of phorbol esters, it is plausible that this compound may also interact with and modulate PKC activity, although direct evidence is currently lacking.
Caption: Hypothesized activation of PKC by this compound.
Modulation of NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of the inflammatory response.[14][15] Extracts from Euphorbia species and some of their isolated diterpenoids have been shown to modulate this pathway.[16] The activation of PKC by phorbol esters can lead to the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This allows the NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. If this compound activates PKC, it could indirectly influence the NF-κB pathway.
Caption: Potential modulation of the NF-κB pathway.
Quantitative Bioactivity Data
Specific quantitative bioactivity data for this compound is scarce in the published literature. However, data for the closely related triterpenoid, euphol, and various Euphorbia extracts provide an indication of the potential potency of this class of compounds.
| Compound/Extract | Bioactivity | Cell Line/Model | IC50 Value | Reference(s) |
| Euphol | Cytotoxicity | Pancreatic Carcinoma | 6.84 µM | [17][18] |
| Euphol | Cytotoxicity | Esophageal Squamous Cell Carcinoma | 11.08 µM | [17][18] |
| Euphol | Cytotoxicity | Various Cancer Cell Lines | 1.41–38.89 µM | [17][18] |
| Euphorbia triaculeata (methanolic extract) | Cytotoxicity | MCF-7 (Breast Cancer) | 26 µg/mL | [19] |
| Euphorbia triaculeata (methanolic extract) | Cytotoxicity | PC-3 (Prostate Cancer) | 48 µg/mL | [19] |
| Euphorbia lactea (methanolic extract) | Cytotoxicity | HepG2 (Liver Cancer) | 5.2 µg/mL | [20] |
| Euphorbia lactea (methanolic extract) | Cytotoxicity | MCF-7 (Breast Cancer) | 5.1 µg/mL | [20] |
| Euphorbia officinarum (methanolic extract) | Cytotoxicity | CACO2 (Colon Cancer) | 7.2 µg/mL | [20] |
Experimental Protocols
Extraction and Isolation of this compound
The following is a generalized protocol for the extraction and isolation of this compound from the latex of Euphorbia species, based on common methods for triterpenoid isolation.
1. Latex Collection and Extraction:
-
Fresh latex is collected from the plant by making incisions.
-
The latex is immediately extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, to prevent coagulation and enzymatic degradation.
-
The crude extract is then filtered and concentrated under reduced pressure.
2. Solvent Partitioning:
-
The concentrated crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, dichloromethane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Triterpenoids like this compound are typically found in the less polar fractions (n-hexane and dichloromethane).
3. Chromatographic Separation:
-
Column Chromatography: The fraction containing the triterpenoids is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to separate the compounds. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC using a suitable column (e.g., C18) and a mobile phase, typically a mixture of acetonitrile (B52724) and water or methanol and water.[4][21]
Caption: General workflow for the isolation of this compound.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of a compound.
1. Cell Seeding:
-
Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.
2. Compound Treatment:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
The compound is serially diluted to various concentrations and added to the wells containing the cells. A vehicle control (solvent only) is also included.
-
The cells are incubated with the compound for a specific period (e.g., 72 hours).
3. MTT Addition and Incubation:
-
After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well.
-
The plate is incubated for a few hours (e.g., 3-4 hours) to allow the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
4. Formazan Solubilization and Absorbance Measurement:
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
5. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[19]
Analytical Characterization
The structure of this compound is elucidated using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for determining the carbon skeleton and the position of functional groups. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity of protons and carbons.[22][23]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of the molecule. Fragmentation patterns observed in MS/MS experiments can help in confirming the structure.[9][24][25]
Conclusion and Future Directions
This compound, a tetracyclic triterpenoid from the Euphorbiaceae family, represents a class of secondary metabolites with potential biological activities. While research on this compound itself is limited, studies on the closely related compound euphol and other constituents of Euphorbia species suggest promising cytotoxic and anti-inflammatory properties. The hypothesized modulation of key signaling pathways such as the PKC and NF-κB pathways warrants further investigation to establish the precise mechanism of action of this compound.
Future research should focus on:
-
The targeted isolation and purification of this compound in sufficient quantities for comprehensive biological evaluation.
-
The elucidation of the specific biosynthetic pathway leading to the euphane skeleton.
-
In-depth studies to confirm the interaction of this compound with specific signaling pathways, particularly PKC and NF-κB.
-
Comprehensive evaluation of its cytotoxic and anti-inflammatory activities in various in vitro and in vivo models to determine its therapeutic potential.
-
Structure-activity relationship (SAR) studies of this compound derivatives to optimize its biological activity and pharmacokinetic properties.
A deeper understanding of the chemistry and biology of this compound will contribute to the broader knowledge of plant secondary metabolites and may lead to the development of novel therapeutic agents.
References
- 1. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evolution of linear triterpenoid biosynthesis within the Euphorbia genus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. Cloning and characterization of a squalene synthase gene from a petroleum plant, Euphorbia tirucalli L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Targeting protein kinase C and "non-kinase" phorbol ester receptors: emerging concepts and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role of protein kinase C in cell surface signal transduction and tumour promotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phorbol esters and neurotransmitter release: more than just protein kinase C? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flavonoids of Euphorbia hirta inhibit inflammatory mechanisms via Nrf2 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. PKCδ/MAPKs and NF-κB Pathways are Involved in the Regulation of Ingenane-Type Diterpenoids from Euphorbia neriifolia on Macrophage Function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evaluation of Cytotoxic and Genotoxic Effects of Euphorbia Triaculeata Forssk. Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. rjptonline.org [rjptonline.org]
- 22. researchgate.net [researchgate.net]
- 23. acgpubs.org [acgpubs.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. researchgate.net [researchgate.net]
Initial Toxicity Screening of Euphorbol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial toxicity screening of euphorbol, a tetracyclic triterpene alcohol found in various Euphorbia species. Due to a lack of extensive direct toxicological data on this compound, this guide incorporates data from its close structural analog, euphol, and various extracts from Euphorbia species to provide a foundational understanding of its potential toxicity profile. This information is critical for researchers and drug development professionals considering this compound as a potential therapeutic agent.
In Vitro Cytotoxicity
The primary assessment of a compound's toxicity often begins with in vitro cytotoxicity assays against various cell lines. These assays determine the concentration at which a substance exhibits toxic effects on cells, typically expressed as the half-maximal inhibitory concentration (IC50).
Cytotoxicity of Euphol in Human Cancer Cell Lines
Euphol has demonstrated cytotoxic effects against a broad panel of human cancer cell lines. The IC50 values range from 1.41 to 38.89 µM, with particular potency observed in esophageal squamous cell and pancreatic carcinoma cells[1][2]. A summary of euphol's cytotoxic activity is presented in Table 1.
| Cell Line | Tumor Type | IC50 (µM) |
| Esophageal Squamous Cell Carcinoma | Esophageal Cancer | 11.08[1][2] |
| Pancreatic Carcinoma | Pancreatic Cancer | 6.84[1][2] |
| Various other cancer cell lines | Prostate, Melanoma, Colon, etc. | 1.41 - 38.89[1][2] |
| Table 1: Cytotoxicity (IC50) of Euphol against various human cancer cell lines. |
Cytotoxicity of Euphorbia Extracts
Extracts from various Euphorbia species have also been evaluated for their cytotoxic potential. For instance, a methanolic extract of Euphorbia triaculeata showed an IC50 value of 26 µg/ml against the MCF-7 breast cancer cell line and 48 µg/ml against the PC-3 prostate cancer cell line[3]. Similarly, extracts from Euphorbia caducifolia have shown growth inhibitory effects against human lung (NCI-H460), breast (MCF-7), prostate (PC-3), and cervical (HeLa) cancer cell lines, with IC50 values ranging from 19 to 135 μg/mL[4].
Experimental Protocols: In Vitro Cytotoxicity
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or euphol) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: Add MTT solution (final concentration 0.5 mg/ml) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Genotoxicity Assessment
Genotoxicity assays are crucial for determining if a compound can damage genetic material.
Comet Assay
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells. Methanolic extracts of Euphorbia triaculeata have been shown to exhibit genotoxic effects against MCF-7 and PC-3 cells in a time-dependent manner, as demonstrated by an increase in the mean percentage of DNA damage in the comet assay[3].
Protocol:
-
Cell Treatment: Treat cells with the test compound for a defined period.
-
Cell Embedding: Embed the treated cells in a low-melting-point agarose (B213101) gel on a microscope slide.
-
Lysis: Lyse the cells using a high-salt and detergent solution to remove membranes and cytoplasm, leaving behind the nuclear material.
-
Alkaline Unwinding: Incubate the slides in an alkaline buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis, allowing the negatively charged, damaged DNA fragments to migrate towards the anode, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.
In Vivo Acute Toxicity
Acute toxicity studies in animal models provide essential information on the potential dangers of acute overdose in humans.
Acute Oral Toxicity of Euphorbia Extracts
An ethanolic extract of Euphorbia heterophylla administered orally to albino mice showed a 24-hour median lethal dose (LD50) of 2831 mg/kg body weight[5]. Aqueous extracts of Euphorbia hirta have been reported to have an LD50 greater than 5000 mg/kg in mice, suggesting low acute toxicity[6][7].
Protocol:
-
Animal Model: Use a suitable animal model, such as Swiss albino mice.
-
Dosing: Administer single graded oral doses of the test substance to different groups of animals.
-
Observation: Observe the animals for a defined period (e.g., 24 hours to 14 days) for signs of toxicity and mortality.
-
LD50 Calculation: Determine the LD50 value, the dose that is lethal to 50% of the test animals, using appropriate statistical methods.
-
Histopathology: Conduct histopathological examination of major organs to identify any treatment-related lesions.
Potential Mechanisms of Toxicity: Signaling Pathways
Understanding the molecular mechanisms underlying a compound's toxicity is crucial for risk assessment. Several signaling pathways have been implicated in the cytotoxic and apoptotic effects of compounds derived from Euphorbia species.
Fas-Associated Extrinsic Apoptosis Pathway
Extracts from Euphorbia supina have been shown to induce apoptosis in human leukemic U937 cells by upregulating the Fas receptor, a key component of the extrinsic apoptosis pathway[8]. Activation of the Fas receptor leads to the recruitment of FADD and subsequent activation of a caspase cascade, ultimately resulting in programmed cell death.
SHP-1/STAT3 Signaling Pathway
Euphorbiasteroid, another compound from Euphorbia, has been found to induce apoptosis and autophagy in hepatocellular carcinoma cells by modulating the SHP-1/STAT3 pathway[9]. It promotes the expression of SHP-1, which in turn inhibits the phosphorylation of STAT3, a key transcription factor involved in cell survival and proliferation.
References
- 1. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 2. Euphorbia formosana Root Extract Induces Apoptosis by Caspase-Dependent Cell Death via Fas and Mitochondrial Pathway in THP-1 Human Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Structure identification of Euphorbia factor L3 and its induction of apoptosis through the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. B-Cell Receptor- and Phorbol Ester-Induced NF-κB and c-Jun N-Terminal Kinase Activation in B Cells Requires Novel Protein Kinase C's - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Euphorbol: A Technical Whitepaper on its Bioactive Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Euphorbol, a tetracyclic triterpene alcohol derived from plants of the Euphorbia genus, is emerging as a compound of significant interest in the field of bioactive research and drug development. Traditionally used in folk medicine for a variety of ailments, recent scientific investigations have begun to elucidate the pharmacological activities of this compound and its derivatives. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound's potential as a bioactive compound, with a focus on its anti-cancer, anti-inflammatory, and antiviral properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to facilitate further research and development efforts. While data on the parent compound, this compound, is limited, this paper also presents findings on the closely related triterpenoid, euphol (B7945317), and various Euphorbia extracts to provide a broader context for its potential bioactivities.
Bioactive Properties of this compound and Related Compounds
This compound and its derivatives have demonstrated a range of biological activities in preclinical studies. The primary areas of investigation include their cytotoxic effects against cancer cells, their ability to modulate inflammatory pathways, and their potential to inhibit viral replication.
Anti-Cancer Activity
The anti-cancer potential of this compound-related compounds has been evaluated against a variety of cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death, in malignant cells.
While specific data for this compound is limited, the closely related triterpene euphol has shown significant cytotoxic effects. A large in vitro screening of euphol against 73 human cancer cell lines revealed its efficacy, particularly against pancreatic and esophageal cancer cells[1]. Euphol has been shown to inhibit proliferation, motility, and colony formation in pancreatic cancer cells[1]. Extracts from various Euphorbia species, which contain a mixture of bioactive compounds including this compound derivatives, have also demonstrated cytotoxic effects against breast, prostate, and liver cancer cell lines[2].
Table 1: Cytotoxic Activity of Euphol and Euphorbia Extracts against Cancer Cell Lines
| Compound/Extract | Cancer Cell Line | IC50 Value | Reference |
| Euphol | Pancreatic Carcinoma | 6.84 µM | [1] |
| Euphol | Esophageal Squamous Cell Carcinoma | 11.08 µM | [1] |
| Euphol | Prostate Cancer | Not specified | [1] |
| Euphol | Melanoma | Not specified | [1] |
| Euphol | Colon Cancer | Not specified | [1] |
| Euphorbia triaculeata Methanolic Extract | Breast Carcinoma (MCF-7) | 26 µg/ml | [2] |
| Euphorbia triaculeata Methanolic Extract | Prostate Cancer (PC-3) | 48 µg/ml | [2] |
| Euphorbia lactea Methanolic Extract | Human Hepatoma (HepG2) | 5.2 µg/mL | [3] |
| Euphorbia lactea Methanolic Extract | Human Breast Adenocarcinoma (MCF-7) | 5.1 µg/mL | [3] |
| Euphorbia officinarum Methanolic Extract | Human Colon Adenocarcinoma (CACO2) | 7.2 µg/mL | [3] |
Anti-Inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Compounds derived from Euphorbia species have been investigated for their anti-inflammatory properties. The mechanisms underlying these effects are believed to involve the inhibition of key inflammatory mediators and signaling pathways. For instance, extracts from Euphorbia hirta have been shown to inhibit inflammatory mechanisms via the Nrf2 and NF-κB pathways[4][5]. Similarly, flavonoids from Euphorbia humifusa have demonstrated anti-inflammatory activity by inhibiting COX-2[6][7].
Table 2: Anti-Inflammatory Activity of Euphorbia Extracts and Constituents
| Compound/Extract | Assay | IC50 Value | Reference |
| Euphorbia humifusa n-butanol fraction | COX-2 Inhibition | Not specified | [6][7] |
| Vitexin (from E. humifusa) | COX-2 Inhibition | 27.91 ± 1.74 µM | [6] |
| Astragalin (from E. humifusa) | COX-2 Inhibition | 49.05 ± 1.49 µM | [6] |
| Euphorbia inarticulata Ethanolic Extract | COX-1 Inhibition | 79.84 µg/ml | [8] |
| Euphorbia inarticulata Ethanolic Extract | Albumin Denaturation Inhibition | 57.6 µg/ml | [8] |
Antiviral Activity
Several compounds isolated from Euphorbia species have exhibited promising antiviral activity. A notable example is this compound-7-one, which has been shown to be effective against Herpes Simplex Virus Type-2 (HSV-2)[9]. Extracts from Euphorbia cotinifolia and Euphorbia tirucalli have also demonstrated antiherpetic action[10]. The mechanism of antiviral action is an area of ongoing research.
Table 3: Antiviral Activity of this compound Derivatives and Euphorbia Extracts
| Compound/Extract | Virus | IC50 Value | Reference |
| This compound-7-one | Herpes Simplex Virus Type-2 (HSV-2) | 2.42 µM | [9] |
| 3β,7β-dihydroxy-24-methylenelanosta-8-ene-11-one | Herpes Simplex Virus Type-2 (HSV-2) | 7.05 µM | [9] |
| Deightonin | Herpes Simplex Virus Type-2 (HSV-2) | 11.73 µM | [9] |
| Scoparon | Herpes Simplex Virus Type-2 (HSV-2) | 0.032 µM | [9] |
| Euphorbia milii Hot Water Extract (Antioxidant) | DPPH Radical Scavenging | 6.12 µg/ml | [11] |
Signaling Pathways Modulated by this compound and Related Compounds
The bioactive effects of this compound and related compounds are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the development of targeted therapies.
Apoptosis Induction Pathway
A primary anti-cancer mechanism of compounds from Euphorbia is the induction of apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Evidence suggests that these compounds can lead to the loss of mitochondrial membrane potential, the release of cytochrome c, and the activation of caspases, which are key executioners of apoptosis[12][13].
Caption: Proposed mechanism of apoptosis induction by this compound-related compounds.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of the inflammatory response. Inappropriate activation of NF-κB is associated with chronic inflammation and cancer. Ingenane-type diterpenoids from Euphorbia neriifolia have been shown to suppress the NF-κB signaling pathway by preventing the degradation of IκBα and the subsequent translocation of the p65 subunit to the nucleus[14].
Caption: Inhibition of the NF-κB signaling pathway by this compound-related compounds.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Extracts from Euphorbia fischeriana have been shown to inhibit the PI3K/Akt signaling pathway, leading to the suppression of cancer cell growth and migration[3][15].
Caption: Modulation of the PI3K/Akt/mTOR signaling pathway by this compound-related compounds.
Detailed Experimental Protocols
To facilitate the replication and further investigation of the bioactive properties of this compound, this section provides detailed methodologies for key experiments cited in the literature.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in complete culture medium. The final solvent concentration (e.g., DMSO) should not exceed 0.1%. Remove the existing medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with solvent) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
Antiviral Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in viral plaques.
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero cells) in 6-well plates.
-
Virus Titration: Perform a plaque assay with serial dilutions of the virus stock to determine the titer that produces a countable number of plaques (typically 50-100 plaques per well).
-
Compound Treatment: Prepare serial dilutions of the test compound in serum-free medium.
-
Infection: Pre-treat the cell monolayers with the compound dilutions for 1 hour at 37°C. Then, infect the cells with the virus at the predetermined multiplicity of infection (MOI).
-
Overlay: After a 1-hour adsorption period, remove the inoculum and overlay the cells with a medium containing 0.8% methylcellulose (B11928114) and the corresponding concentration of the test compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days, or until plaques are visible.
-
Plaque Visualization: Fix the cells with a 4% formaldehyde (B43269) solution and stain with a 0.5% crystal violet solution.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no compound). The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.
In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the anti-inflammatory activity of compounds.
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups: a control group, a positive control group (e.g., treated with indomethacin), and test groups receiving different doses of the compound. Administer the test compound orally or intraperitoneally.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium (B1200493) iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Treat the cells with the test compound at various concentrations for a specific duration.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: The DNA content of the cells is measured, and the percentage of cells in each phase of the cell cycle is quantified using appropriate software.
Conclusion and Future Directions
This compound and its related compounds from the Euphorbia genus represent a promising class of natural products with significant bioactive potential. The available evidence strongly suggests that these compounds possess anti-cancer, anti-inflammatory, and antiviral properties, mediated through the modulation of key cellular signaling pathways such as apoptosis, NF-κB, and PI3K/Akt.
However, a notable gap in the current research is the limited availability of specific quantitative data for the parent compound, this compound. Future research should focus on isolating and purifying this compound to conduct comprehensive in vitro and in vivo studies to determine its specific IC50 values against a broad panel of cancer cell lines, its efficacy in various inflammatory models, and its spectrum of antiviral activity.
Furthermore, a deeper investigation into the molecular mechanisms of action is warranted. Elucidating the direct molecular targets of this compound and its derivatives will be crucial for optimizing their therapeutic potential and for the rational design of novel drug candidates. The detailed experimental protocols and pathway diagrams provided in this whitepaper are intended to serve as a valuable resource for researchers in this endeavor, ultimately paving the way for the development of new and effective therapies derived from this intriguing natural compound.
References
- 1. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Cytotoxic and Genotoxic Effects of Euphorbia Triaculeata Forssk. Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Flavonoids of Euphorbia hirta inhibit inflammatory mechanisms via Nrf2 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Exploring potential antidiabetic and anti-inflammatory flavonoids from Euphorbia humifusa with an integrated strategy [frontiersin.org]
- 7. Exploring potential antidiabetic and anti-inflammatory flavonoids from Euphorbia humifusa with an integrated strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hrpub.org [hrpub.org]
- 9. Triterpenes and Phenolic Compounds from Euphorbia deightonii with Antiviral Activity against Herpes Simplex Virus Type-2 [mdpi.com]
- 10. scielo.br [scielo.br]
- 11. researchtrend.net [researchtrend.net]
- 12. Euphorbia formosana Root Extract Induces Apoptosis by Caspase-Dependent Cell Death via Fas and Mitochondrial Pathway in THP-1 Human Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 14. researchgate.net [researchgate.net]
- 15. Euphorbia fischeriana Steud inhibits malignant melanoma via modulation of the phosphoinositide-3-kinase/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: HPLC Purification of Euphorbol
This document provides a detailed protocol for the purification of euphorbol from plant extracts using High-Performance Liquid Chromatography (HPLC). The methodologies described are intended for researchers, scientists, and professionals involved in natural product chemistry and drug development.
Introduction
This compound is a tetracyclic diterpenoid and a member of the tigliane (B1223011) family of natural products. It is found in various species of the Euphorbia genus and is a precursor to many biologically active phorbol (B1677699) esters.[1][2] The complex chemical matrix of plant extracts necessitates a robust purification strategy to isolate this compound with high purity. This protocol outlines a semi-preparative reversed-phase HPLC method for the efficient purification of this compound. The isolation of diterpenoids from Euphorbia species can be a complex and time-consuming process.[3]
Pre-Purification and Sample Preparation
Prior to HPLC purification, a preliminary extraction and fractionation of the plant material are required to enrich the concentration of this compound and remove interfering substances.
2.1. Extraction
A common method for extracting diterpenes from Euphorbia latex or dried plant material involves solvent extraction.
-
Protocol:
-
Macerate the dried and powdered plant material in ethyl acetate.
-
Filter the extract and evaporate the solvent under reduced pressure to obtain a crude residue.
-
To remove less polar compounds like triterpenes, the resulting solid residue can be triturated with acetonitrile.[3]
-
The acetonitrile-soluble fraction, which is enriched in diterpenoids, is then collected after solvent evaporation.
-
2.2. Preliminary Fractionation by Column Chromatography
The crude extract is often subjected to open column chromatography for initial fractionation.
-
Protocol:
-
The dried extract is adsorbed onto a small amount of silica (B1680970) gel.
-
The adsorbed sample is loaded onto a silica gel column.
-
The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate.[3]
-
Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Fractions showing the presence of the target compound are combined and the solvent is evaporated.
-
HPLC Purification Protocol
The enriched fraction from column chromatography is further purified by semi-preparative HPLC. A reversed-phase C18 column is a suitable stationary phase for the separation of diterpenoids like this compound.[4]
3.1. Instrumentation and Reagents
-
Semi-preparative HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 10 µm particle size, 250 x 10 mm i.d.).
-
HPLC-grade methanol (B129727).
-
HPLC-grade water.
-
0.22 µm or 0.45 µm syringe filters for sample preparation.
3.2. Chromatographic Conditions
The following table summarizes the recommended starting conditions for the HPLC purification of this compound. These parameters may require optimization based on the specific HPLC system and the complexity of the sample.
| Parameter | Condition |
| Column | C18, 10 µm, 250 x 10 mm |
| Mobile Phase A | HPLC-grade Water |
| Mobile Phase B | HPLC-grade Methanol |
| Gradient | 60% B to 95% B over 30 minutes, hold at 95% B for 5 minutes, then re-equilibrate at 60% B for 5 minutes.[4] |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 500 µL (dependent on sample concentration) |
3.3. Experimental Procedure
-
Sample Preparation: Dissolve the enriched fraction in a minimal amount of the initial mobile phase composition (e.g., 60% methanol in water). Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[4]
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (60% B) until a stable baseline is achieved.
-
Injection: Inject the filtered sample onto the column.
-
Chromatography: Run the HPLC method using the gradient profile specified in the table above.
-
Fraction Collection: Collect the fractions corresponding to the peak of interest (this compound) based on the retention time.
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.
-
Solvent Evaporation: Evaporate the solvent from the pure fractions under reduced pressure to obtain the purified this compound.
Visualization of Experimental Workflow and Protocol Logic
The following diagrams illustrate the overall experimental workflow for this compound purification and the logical steps of the HPLC protocol.
References
Application Notes and Protocols: Euphorbol Extraction and Purification from Latex
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Euphorbia is a rich source of bioactive secondary metabolites, particularly terpenoids. Among these, euphorbol, a tetracyclic triterpene alcohol, and its derivatives are of significant interest due to their diverse biological activities. The latex of various Euphorbia species is the primary source for these compounds. This document provides detailed protocols for the extraction and purification of this compound from Euphorbia latex, tailored for research and drug development applications. The methodologies described are based on established phytochemical procedures for isolating terpenoids from complex natural matrices.
Data Presentation: Solvent Extraction Efficiency
The choice of solvent significantly impacts the yield of crude extracts from Euphorbia species. The polarity of the solvent determines which classes of compounds are preferentially extracted. While specific yield data for this compound is not extensively reported, the following table summarizes crude extraction yields from different Euphorbia species using various solvents, providing a comparative reference for optimizing extraction procedures.
| Plant Species | Solvent | Extraction Yield (% w/w) | Reference |
| Euphorbia fischeriana | Aqueous | 33.4 ± 0.4 | [1] |
| Euphorbia fischeriana | Methanol (B129727) | Not specified (second highest) | [1] |
| Euphorbia fischeriana | Ethanol | Not specified | [1] |
| Euphorbia fischeriana | Acetone | 8.0 ± 0.1 | [1] |
| Euphorbia hirta | Ethanol | 16.52 ± 0.11 | [2] |
| Euphorbia hirta | Ethyl Acetate (B1210297) | 3.01 ± 0.04 | [2] |
| Euphorbia hirta | n-Hexane | 1.87 ± 0.02 | [2] |
| Euphorbia hirta | Methanol | 4.59 | [3] |
| Euphorbia hirta | Aqueous | 6.85 | [3] |
| Euphorbia characias (Rubber) | Acetic Acid | 14.3 | [4] |
Experimental Protocols
Protocol 1: Extraction of Crude this compound from Euphorbia Latex
This protocol details a general method for solvent extraction of this compound and related terpenoids from fresh or dried Euphorbia latex. Ethyl acetate is often used for the extraction of diterpenoid and triterpenoid (B12794562) esters.[5]
Materials and Reagents:
-
Fresh or dried Euphorbia latex (e.g., from E. resinifera, E. tirucalli)
-
Ethyl acetate (EtOAc), analytical grade
-
Acetonitrile (B52724), analytical grade
-
Methanol, analytical grade
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Filter paper (Whatman No. 1 or equivalent)
-
Beakers and Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
High-speed centrifuge (optional)
Procedure:
-
Latex Collection and Preparation:
-
For fresh latex, carefully make incisions on the plant stem and collect the milky exudate in a clean glass container. It is often collected directly into a solvent like methanol or dichloromethane (B109758) to prevent coagulation and denaturation.[6]
-
For dried latex, grind the material into a fine powder to increase the surface area for extraction.
-
-
Solvent Maceration:
-
Weigh 250 g of dried latex powder and place it into a large Erlenmeyer flask.[5]
-
Add 200 mL of ethyl acetate to the flask.[5]
-
Seal the flask and macerate the mixture for 1-2 hours at room temperature with continuous stirring.[5]
-
Repeat the maceration process three times with fresh solvent to ensure exhaustive extraction.[5]
-
-
Filtration and Concentration:
-
After each maceration step, filter the mixture through Whatman No. 1 filter paper to separate the solvent extract from the solid latex residue.[5]
-
Combine all the filtrates.
-
Concentrate the combined ethyl acetate extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C. This will yield a yellowish crude extract.[5]
-
-
Solvent Partitioning (Optional Degreasing):
-
To remove nonpolar constituents like fats and waxes, the crude extract can be crouched with acetonitrile.[5]
-
Dissolve the crude extract in a minimal amount of a suitable solvent and add acetonitrile. The less polar compounds will remain in the initial solvent while more polar compounds partition into the acetonitrile.
-
Separate the acetonitrile layer and evaporate the solvent to obtain a partially purified extract.
-
Protocol 2: Purification of this compound by Column Chromatography
This protocol describes the purification of this compound from the crude extract using silica (B1680970) gel column chromatography, a standard technique for separating terpenoids.[7]
Materials and Reagents:
-
Crude this compound extract
-
Silica gel (60-120 mesh) for column chromatography
-
n-Hexane, analytical grade
-
Ethyl acetate (EtOAc), analytical grade
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Glass chromatography column
-
Fraction collector or test tubes
-
Developing chamber for TLC
-
UV lamp (254 nm and 366 nm)
-
Vanillin-sulfuric acid or ceric sulfate staining reagent
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in n-hexane.
-
Carefully pour the slurry into the glass column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, forming a uniform packed bed. Drain the excess solvent until the solvent level is just above the silica surface.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal volume of the initial mobile phase (e.g., n-hexane with a small amount of ethyl acetate).
-
Alternatively, adsorb the crude extract onto a small amount of silica gel by dissolving the extract in a solvent, adding silica gel, and evaporating the solvent completely.
-
Carefully load the prepared sample onto the top of the packed column.
-
-
Elution:
-
Begin elution with 100% n-hexane and gradually increase the polarity by adding increasing proportions of ethyl acetate (e.g., 95:5, 90:10, 85:15 v/v n-hexane:EtOAc).[7] This gradient elution allows for the separation of compounds based on their polarity.
-
Collect fractions of a fixed volume (e.g., 10-20 mL) using a fraction collector or manually.
-
-
Fraction Monitoring by TLC:
-
Monitor the separation by spotting small aliquots of the collected fractions onto a TLC plate.
-
Develop the TLC plate in a suitable mobile phase (e.g., n-hexane:EtOAc 8:2 or 7:3).
-
Visualize the spots under a UV lamp and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid followed by heating). Terpenoids typically appear as colored spots.
-
Combine fractions that show a similar TLC profile and contain the spot corresponding to the target compound (this compound).
-
-
Final Purification and Crystallization:
-
Evaporate the solvent from the combined pure fractions to obtain the purified this compound.
-
For further purification, recrystallization from a suitable solvent system (e.g., methanol/water) can be performed.
-
High-Performance Liquid Chromatography (HPLC) can be employed as a final step to achieve high purity.[8]
-
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. phcogres.com [phcogres.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Components of the Dried Latex of Euphorbia resinifera Berg and Its Medicinal Features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical methods to access the chemical composition of an Euphorbia tirucalli anticancer latex from traditional Brazilian medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
Application Notes and Protocols for the Quantification of Euphorbol and Related Diterpenes in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphorbol is a tetracyclic triterpene alcohol and a characteristic constituent of plants belonging to the Euphorbiaceae family. It is the parent compound of a range of bioactive diterpenoid esters, some of which are known for their pro-inflammatory and tumor-promoting activities, while others have shown potential as anti-cancer agents. Accurate quantification of this compound and its derivatives in plant extracts is crucial for the standardization of herbal medicines, toxicological assessment, and the development of new therapeutic agents.
These application notes provide a comprehensive overview of the methodologies for the extraction and quantification of this compound and related compounds from plant materials. The protocols are designed to be adaptable for various research and drug development applications.
I. Signaling Pathways Involving Phorbol (B1677699) Esters
Phorbol esters, which are structurally related to diacylglycerol (DAG), are potent activators of Protein Kinase C (PKC). The binding of phorbol esters to the C1 domain of conventional and novel PKC isoforms mimics the action of DAG, leading to the translocation of PKC to the cell membrane and its subsequent activation.[1] This activation triggers a cascade of downstream signaling events that regulate a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.[2][3] Understanding this pathway is critical for elucidating the mechanism of action of phorbol ester-containing plant extracts.
Caption: Phorbol ester-mediated activation of the Protein Kinase C (PKC) signaling pathway.
II. Quantitative Data of this compound-Related Compounds in Plant Extracts
Quantitative data for this compound itself is limited in publicly available literature. However, extensive research has been conducted on the quantification of structurally and biologically related diterpenes, such as phorbol esters and ingenol (B1671944) derivatives, in various Euphorbia and Jatropha species. The following tables summarize the quantitative data for these compounds, which can serve as a reference for estimating the potential presence of this compound-type compounds.
Table 1: Quantitative Analysis of Phorbol Esters in Jatropha curcas
| Plant Material | Analytical Method | Phorbol Ester Content (mg/g) | Reference |
| Seed Oil (from Ghana) | HPLC-UV | 2.54 ± 0.12 | [4] |
| Seed Oil (from Mexico) | HPLC-UV | 1.98 ± 0.09 | [4] |
| Seed Oil (from Ghana) | HPLC-ToF-MS | 2.31 ± 0.15 | [4] |
| Seed Oil (from Mexico) | HPLC-ToF-MS | 1.87 ± 0.11 | [4] |
Table 2: Quantitative Analysis of Ingenol in Euphorbia Species
| Plant Species | Plant Part | Analytical Method | Ingenol Content (µg/g dry weight) |
| Euphorbia peplus | Aerial parts | LC-MS/MS | Not specified, but detected |
| Euphorbia tirucalli | Latex | HPTLC | Varies with season, up to ~120 |
| Euphorbia antiquorum | Latex | HPTLC | Varies with season, up to ~100 |
Note: The analytical methods and extraction procedures for the compounds listed above are similar to those that would be employed for this compound quantification.
III. Experimental Protocols
The following protocols provide detailed methodologies for the extraction and quantification of this compound and related diterpenes from plant extracts.
A. Experimental Workflow
Caption: General workflow for the quantification of this compound and related compounds.
B. Protocol 1: Extraction of this compound and Related Diterpenes from Plant Material
Objective: To extract this compound and other diterpenes from dried plant material for subsequent quantitative analysis.
Materials:
-
Dried and powdered plant material (Euphorbia or Jatropha species)
-
Methanol (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Soxhlet apparatus or ultrasonic bath
-
Rotary evaporator
-
Filter paper (Whatman No. 1 or equivalent)
-
Glassware (beakers, flasks, etc.)
Procedure:
-
Sample Preparation:
-
Collect fresh plant material and air-dry in the shade or use a lyophilizer.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
-
-
Solvent Extraction (choose one method):
-
Soxhlet Extraction:
-
Accurately weigh about 10 g of the powdered plant material and place it in a thimble.
-
Place the thimble in the Soxhlet extractor.
-
Add 250 mL of methanol to the round-bottom flask.
-
Extract for 6-8 hours at the boiling point of the solvent.
-
-
Ultrasonic Extraction:
-
Accurately weigh about 10 g of the powdered plant material into a flask.
-
Add 100 mL of methanol.
-
Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at room temperature.
-
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 40°C until a crude extract is obtained.
-
Store the crude extract at 4°C in a tightly sealed container until further analysis.
-
-
Liquid-Liquid Partitioning (for cleaner extract):
-
Dissolve the crude extract in a mixture of methanol and water (9:1 v/v).
-
Partition the solution with an equal volume of hexane three times to remove nonpolar compounds.
-
Collect the methanolic phase and concentrate it using a rotary evaporator.
-
C. Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC-UV/DAD)
Objective: To quantify this compound and related compounds in the plant extract using HPLC with UV or Diode Array Detection.
Materials and Equipment:
-
HPLC system with a UV or DAD detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase: Acetonitrile (A) and water (B) (HPLC grade), both containing 0.1% formic acid.
-
This compound standard (if available) or a related standard (e.g., phorbol-12-myristate-13-acetate - PMA)
-
Plant extract (prepared as in Protocol 1)
-
Syringe filters (0.45 µm)
Chromatographic Conditions:
-
Column: C18 reversed-phase (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Gradient elution with Acetonitrile (A) and Water with 0.1% formic acid (B). A typical gradient could be:
-
0-5 min: 50% A
-
5-25 min: 50-95% A
-
25-30 min: 95% A
-
30-35 min: 95-50% A
-
35-40 min: 50% A
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm (or scan for optimal wavelength with DAD)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the standard (e.g., 1 mg/mL in methanol).
-
Prepare a series of standard solutions of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.
-
-
Sample Preparation:
-
Dissolve a known amount of the crude extract in methanol to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the sample solution.
-
Identify the peak corresponding to this compound or the related compound based on the retention time of the standard.
-
-
Quantification:
-
Calculate the concentration of the analyte in the sample using the regression equation from the calibration curve.
-
Express the final concentration as mg/g of the dry plant material.
-
D. Protocol 3: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To achieve higher sensitivity and selectivity in the quantification of this compound and related compounds using LC-MS/MS.
Materials and Equipment:
-
LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF)
-
C18 UPLC/UHPLC column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile phase: Acetonitrile (A) and water (B) (LC-MS grade), both containing 0.1% formic acid.
-
This compound standard or a related standard
-
Plant extract (prepared as in Protocol 1)
-
Syringe filters (0.22 µm)
LC-MS/MS Conditions:
-
Column: C18 UPLC/UHPLC (2.1 x 100 mm, 1.8 µm)
-
Mobile Phase: A gradient similar to the HPLC method, but with a lower flow rate (e.g., 0.3-0.5 mL/min).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MS Parameters:
-
Optimize parameters such as capillary voltage, cone voltage, and desolvation gas flow for the specific instrument and analyte.
-
Select precursor and product ions for Multiple Reaction Monitoring (MRM) for the target analyte. For phorbol esters, common transitions involve the loss of the fatty acid side chains.
-
Procedure:
-
Standard and Sample Preparation: Follow the same procedure as for HPLC, but use LC-MS grade solvents and filter with 0.22 µm filters.
-
Method Development:
-
Infuse the standard solution to determine the optimal precursor and product ions and collision energies for MRM transitions.
-
-
Analysis:
-
Inject the standard solutions to create a calibration curve based on the peak area of the specific MRM transition.
-
Inject the sample solution.
-
-
Quantification:
-
Quantify the analyte in the sample using the calibration curve. The high selectivity of MRM reduces interference from the complex plant matrix.
-
IV. Concluding Remarks
The protocols outlined in these application notes provide a robust framework for the quantification of this compound and related diterpenes in plant extracts. The choice of analytical method will depend on the required sensitivity, selectivity, and available instrumentation. For routine analysis, HPLC-UV/DAD is a reliable and cost-effective method. For trace-level quantification and in complex matrices, LC-MS/MS is the preferred technique due to its superior sensitivity and specificity. It is important to note that the availability of a certified this compound standard is critical for accurate quantification. In its absence, quantification can be performed relative to a closely related and commercially available standard, with the results reported as "equivalents" of that standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical methods to access the chemical composition of an Euphorbia tirucalli anticancer latex from traditional Brazilian medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Euphorbia-Derived Natural Products with Potential for Use in Health Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Implications of Euphorbia peplus and Euphorbia geniculata allelopathy on some plant species and phytopathogenic fungi :: BioResources [bioresources.cnr.ncsu.edu]
Euphorbol In Vitro Cytotoxicity Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of euphorbol, a diterpenoid isolated from plants of the Euphorbia genus. This document is intended to guide researchers in designing and executing robust cytotoxicity assays to evaluate the potential of this compound as an anticancer agent.
Introduction
This compound and other related compounds derived from Euphorbia species have garnered significant interest in cancer research due to their potential cytotoxic and antitumor activities.[1][2][3][4] Accurate and reproducible in vitro cytotoxicity testing is a critical first step in the evaluation of these natural products for therapeutic applications. This document outlines the principles of common cytotoxicity assays, provides step-by-step protocols for their implementation, and discusses the potential mechanisms of action of this compound and related phorbol (B1677699) esters.
Data Presentation: Cytotoxicity of this compound and Related Compounds
While comprehensive data on the cytotoxicity of this compound across a wide range of cancer cell lines is still emerging, the following table summarizes the available data for a this compound derivative and the related compound euphol (B7945317). This data provides an indication of the potential cytotoxic potency of this class of compounds.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound, Hexyl (E)-3-(4-hydroxy-3-methoxyphenyl)-2 propenoate | HeLa (Cervical Cancer) | Not Specified | 83.84 ± 2.94 µg/mL | [2][5] |
| Euphol | Esophageal Squamous Cell Carcinoma | Not Specified | 11.08 µM | [6][7][8] |
| Euphol | Pancreatic Carcinoma | Not Specified | 6.84 µM | [6][7][8] |
| Euphol | Prostate Cancer | Not Specified | Range: 1.41-38.89 µM | [6][7][8] |
| Euphol | Melanoma | Not Specified | Range: 1.41-38.89 µM | [6][7][8] |
| Euphol | Colon Cancer | Not Specified | Range: 1.41-38.89 µM | [6][7][8] |
| Euphol | Gastric Cancer (CS12) | Not Specified | Higher cytotoxicity than noncancer cells | [9] |
Experimental Workflow for In Vitro Cytotoxicity Assesment
The general workflow for assessing the cytotoxicity of this compound involves preparing the compound, treating cultured cancer cells, and measuring cell viability using a colorimetric assay.
Caption: General experimental workflow for determining the in vitro cytotoxicity of this compound.
Experimental Protocols
Two common and reliable methods for assessing in vitro cytotoxicity are the MTT assay and the Sulforhodamine B (SRB) assay.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form an insoluble purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell concentration.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO₂ incubator.
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total cellular protein, which reflects the cell number.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution, 10 mM
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol.
-
-
Cell Fixation:
-
After the incubation period, gently add 50 µL of cold 10% TCA to each well without aspirating the medium.
-
Incubate the plate at 4°C for 1 hour.
-
-
Washing:
-
Carefully wash the wells five times with slow-running tap water or distilled water.
-
Allow the plates to air dry completely.
-
-
SRB Staining:
-
Add 100 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the wells four times with 1% acetic acid to remove unbound SRB.
-
Allow the plates to air dry completely.
-
-
Solubilization of Bound Dye:
-
Add 200 µL of 10 mM Tris-base solution to each well.
-
Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.
-
-
Absorbance Measurement:
-
Measure the absorbance at 510 nm or 565 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability as described in the MTT assay protocol to determine the IC50 value.
-
Mechanism of Action: Potential Signaling Pathways
This compound is a phorbol ester. Phorbol esters are known to mimic diacylglycerol (DAG), a second messenger that can activate protein kinase C (PKC). The activation of specific PKC isoforms can trigger downstream signaling cascades that lead to various cellular responses, including cell cycle arrest and apoptosis. The following diagram illustrates a potential signaling pathway for the cytotoxic effects of this compound and related compounds.
Caption: Potential signaling pathway for this compound-induced cytotoxicity.
This compound, by activating PKC, can initiate signaling cascades that lead to cell cycle arrest and apoptosis.[9] One potential pathway involves the activation of the MAPK/ERK pathway, leading to the upregulation of the cell cycle inhibitor p21 and downregulation of Cyclin B1, resulting in G2/M phase arrest.[9] Concurrently, PKC activation can modulate the expression of Bcl-2 family proteins, such as increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2, which leads to mitochondrial dysfunction, caspase-3 activation, and ultimately, apoptosis.[9][10][11][12]
Conclusion
The protocols and information provided in these application notes offer a solid foundation for researchers investigating the in vitro cytotoxicity of this compound. The MTT and SRB assays are robust and reproducible methods for determining the cytotoxic potential of this natural compound. Further investigation into the specific molecular targets and signaling pathways affected by this compound will be crucial in elucidating its mechanism of action and advancing its potential as a therapeutic agent.
References
- 1. Evaluation of Cytotoxic and Genotoxic Effects of Euphorbia Triaculeata Forssk. Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nature’s Green Potential: Anticancer Properties of Plants of the Euphorbiaceae Family [mdpi.com]
- 3. In vitro growth inhibition and cytotoxicity of Euphorbia caducifolia against four human cancer cell lines and its phytochemical characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of Euphorbia tirucalli latex on murine B16/F10 melanoma cells and lung metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Euphol from Euphorbia tirucalli selectively inhibits human gastric cancer cell growth through the induction of ERK1/2-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Induction of apoptosis in leukemia cell lines by Linum persicum and Euphorbia cheiradenia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Euphorbol Antiviral Activity Assay Against Herpes Simplex Virus (HSV)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Herpes Simplex Virus (HSV) infections are prevalent worldwide, causing a range of diseases from mild sores to life-threatening conditions.[1][2] The rise of drug-resistant HSV strains necessitates the discovery of novel antiviral agents.[2] Natural products, particularly those from the Euphorbia genus, have emerged as a promising source of new therapeutic compounds.[3][4][5] Diterpenes and triterpenes isolated from Euphorbia species have demonstrated significant antiviral activities against various viruses, including HSV.[4][6] Euphorbol, a tetracyclic triterpene, and its derivatives are among the compounds of interest for their potential anti-HSV activity.[3][7]
These application notes provide detailed protocols for assessing the in vitro antiviral activity of this compound and its derivatives against Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2). The protocols cover cytotoxicity assays, antiviral efficacy assays, and methods to elucidate the potential mechanism of action.
Data on Antiviral Activity of this compound and Related Compounds
The following table summarizes the quantitative data on the cytotoxic and antiviral activities of this compound derivatives and other compounds isolated from Euphorbia species against HSV.
| Compound | Virus Strain | Cell Line | CC₅₀ (µM) | IC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) | Reference |
| This compound-7-one | HSV-2 | Vero | >25 | 2.42 | >10.33 | [1] |
| 3β,7β-dihydroxy-24-methylenelanosta-8-ene-11-one | HSV-2 | Vero | 18.23 | 7.05 | 2.58 | [1] |
| Deightonin | HSV-2 | Vero | 20.34 | 11.73 | 1.73 | [1] |
| Scoparon | HSV-2 | Vero | 0.35 | 0.032 | 10.93 | [1] |
-
CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of uninfected cells by 50%.
-
IC₅₀ (50% Inhibitory Concentration): The concentration of the compound that inhibits the viral replication or cytopathic effect by 50%.
-
SI (Selectivity Index): A measure of the compound's therapeutic window. A higher SI value indicates greater antiviral specificity.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration range of this compound that is non-toxic to the host cells (e.g., Vero cells), which is crucial for distinguishing antiviral effects from general cytotoxicity.[8][9][10][11]
Materials:
-
Vero cells (or other HSV-permissive cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed Vero cells into a 96-well plate at a density of 4 x 10⁴ cells/well and incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[1]
-
Compound Addition: Prepare serial dilutions of the this compound stock solution in the culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C with 5% CO₂.[9][12]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[9]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The CC₅₀ value is determined from the dose-response curve.
Antiviral Activity Assay
This assay quantifies the ability of this compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.
Materials:
-
Confluent Vero cells in 24-well plates
-
HSV-1 or HSV-2 stock
-
This compound dilutions (at non-toxic concentrations)
-
DMEM with 2% FBS
-
Carboxymethyl cellulose (B213188) (CMC) or methylcellulose (B11928114) overlay medium
-
Crystal violet staining solution
Procedure:
-
Cell Preparation: Grow Vero cells to confluence in 24-well plates.
-
Infection: Pre-incubate the cells with different concentrations of this compound for 1 hour. Then, infect the cells with HSV at a multiplicity of infection (MOI) that produces countable plaques (e.g., 100 plaque-forming units/well) for 1-2 hours.
-
Overlay: After the infection period, remove the virus inoculum and wash the cells with PBS. Overlay the cell monolayer with medium containing 1% CMC and the corresponding concentration of this compound.
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 48-72 hours until plaques are visible.
-
Staining: Remove the overlay, fix the cells with methanol, and stain with 0.5% crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no compound). The IC₅₀ is the concentration that reduces the plaque number by 50%.
This assay measures the reduction in the titer of infectious virus particles produced in the presence of the compound.[4][6]
Procedure:
-
Infection: Infect Vero cells with HSV in the presence or absence of different concentrations of this compound.
-
Incubation: Incubate for 24 hours to allow for viral replication.
-
Virus Harvesting: Subject the cells to three cycles of freezing and thawing to release the virus particles.
-
Titration: Determine the virus titer in the harvested supernatant by performing a standard plaque assay.
-
Data Analysis: The IC₅₀ is the concentration of this compound that reduces the virus yield by 50%.
This method quantifies the effect of this compound on the replication of viral DNA.[1][7]
Procedure:
-
Infection: Infect Vero cells with HSV-2 (e.g., 0.01 MOI) for 1 hour.[7]
-
Treatment: Wash the cells and add a medium containing serial dilutions of this compound.
-
Incubation: Incubate the cells for 24 hours.[7]
-
DNA Extraction: Extract total DNA from the cells.
-
qRT-PCR: Perform qRT-PCR using primers specific for an HSV gene (e.g., a late gene) to quantify the amount of viral DNA.
-
Data Analysis: Normalize the viral DNA levels to a host housekeeping gene. The IC₅₀ is the concentration that reduces the viral DNA level by 50%.
Mechanism of Action Assays
These assays help to determine the stage of the viral life cycle that is inhibited by this compound.
This assay determines if this compound directly inactivates virus particles.[13]
Procedure:
-
Incubation: Incubate HSV with various concentrations of this compound for different time periods at 37°C.
-
Dilution: Dilute the mixture to a non-inhibitory concentration of the compound.
-
Titration: Determine the remaining infectious virus titer using a plaque assay. A reduction in titer indicates a direct virucidal effect.
These assays investigate the effect of this compound on the initial stages of infection.[8]
-
Attachment Assay: Pre-chill Vero cells and HSV at 4°C. Add the virus to the cells in the presence or absence of this compound and incubate at 4°C for 2-3 hours to allow attachment but not entry. Wash the cells to remove unattached virus and compound, then overlay with CMC medium and perform a plaque assay.
-
Entry Assay: Allow the virus to attach to the cells at 4°C. Then, add this compound and shift the temperature to 37°C to allow entry. After 1-2 hours, inactivate any extracellular virus with a citrate (B86180) buffer and perform a plaque assay.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's anti-HSV activity.
Logical Screening Workflow
Caption: Logical workflow for screening this compound's anti-HSV potential.
References
- 1. Triterpenes and Phenolic Compounds from Euphorbia deightonii with Antiviral Activity against Herpes Simplex Virus Type-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Products-Derived Chemicals: Breaking Barriers to Novel Anti-HSV Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triterpenes and Phenolic Compounds from Euphorbia deightonii with Antiviral Activity against Herpes Simplex Virus Type-2 | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. caringsunshine.com [caringsunshine.com]
- 6. Cytotoxicities and anti-herpes simplex virus activities of diterpenes isolated from Euphorbia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. Phytochemical Screening and Cytotoxic Evaluation of Euphorbia turcomanica on Hela and HT-29 Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxic Activity and Metabolic Profiling of Fifteen Euphorbia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Cytotoxic and Genotoxic Effects of Euphorbia Triaculeata Forssk. Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Euphorbia thymifolia suppresses herpes simplex virus-2 infection by directly inactivating virus infectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Anticancer Activity of Euphorbol and Related Diterpenoids in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphorbol is a tetracyclic triterpene alcohol belonging to the euphane family of diterpenoids, which are characteristic secondary metabolites of the Euphorbia genus. Various species of Euphorbia have been utilized in traditional medicine for treating a range of ailments, including cancer. Modern scientific investigations have begun to validate these traditional uses, with numerous studies reporting the cytotoxic and anticancer properties of extracts and isolated compounds from Euphorbia species against various cancer cell lines.
This document provides an overview of the anticancer activity of this compound and related compounds, particularly focusing on their effects on breast cancer cell lines. Due to the limited availability of research specifically on isolated this compound, this guide also incorporates data from studies on closely related diterpenoids and extracts from Euphorbia species known to be rich in these compounds. The primary mechanisms of action appear to involve the induction of apoptosis (programmed cell death) and arrest of the cell cycle, often mediated through the modulation of key signaling pathways.
Data Presentation: Cytotoxic Activity
The following tables summarize the in vitro cytotoxic activity of various Euphorbia extracts and isolated compounds on different human breast cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxic Activity of Euphorbia Extracts on Breast Cancer Cell Lines
| Euphorbia Species | Extract Type | Breast Cancer Cell Line | Incubation Time (h) | IC50 Value | Reference |
| E. tirucalli | Ethanolic | MCF-7 | Not Specified | 33.88 µg/mL | [1] |
| E. hirta | Methanolic | MCF-7 | 24 | 25.26 µg/mL | [2] |
| E. hirta | Hexane Fraction (HFsub4) | MCF-7 | 24 | 10.01 µg/mL | [2] |
| E. szovitsii | Hydroalcoholic | MDA-MB-231 | 24 | 76.78 µg/mL | [3] |
| E. szovitsii | Hydroalcoholic | MDA-MB-231 | 48 | 59.71 µg/mL | [3] |
| E. grandicornis | Dichloromethane (aerial) | MCF-7 | Not Specified | 1.03 µg/mL | [4][5] |
| E. grandicornis | Dichloromethane (aerial) | HCC70 | Not Specified | 0.301 µg/mL | [4][5] |
| E. grandicornis | Dichloromethane (root) | MCF-7 | Not Specified | 0.83 µg/mL | [4][5] |
| E. grandicornis | Dichloromethane (root) | HCC70 | Not Specified | 0.83 µg/mL | [4][5] |
| E. grantii | Dichloromethane | MCF-7 | Not Specified | 10.31 µg/mL | [6][7] |
| E. grantii | Dichloromethane | MCF-7ADR | Not Specified | 10.41 µg/mL | [6][7] |
Table 2: Cytotoxic Activity of Isolated Compounds from Euphorbia Species on Breast Cancer Cell Lines
| Compound | Plant Source | Breast Cancer Cell Line | Incubation Time (h) | IC50 Value | Reference |
| Euphol | E. tirucalli | Pancreatic, Esophageal | Not Specified | 6.84 µM, 11.08 µM | [8] |
| Euphylbenzoate | E. grantii | MCF-7 | Not Specified | 6.07 µM | [6][7] |
| Euphylbenzoate | E. grantii | MCF-7ADR | Not Specified | 6.54 µM | [6][7] |
| 12-Deoxyphorbol ester | E. ledienii, E. grandicornis | Breast Cancer Cells | Not Specified | Increased cell death relative to normal cells | [9] |
Signaling Pathways and Mechanisms of Action
Research into the anticancer effects of Euphorbia-derived compounds in breast cancer cells has implicated several key signaling pathways. The induction of apoptosis and cell cycle arrest are recurrent themes.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers, including breast cancer. Some flavonoids, which can be found in Euphorbia extracts, have been shown to inhibit the proliferation of breast cancer cells and induce apoptosis by downregulating the phosphorylation of key proteins in this pathway, such as PI3K, Akt, and mTOR.[10]
Induction of Apoptosis
A primary mechanism by which Euphorbia extracts and their constituents exert their anticancer effects is through the induction of apoptosis. This can occur through both caspase-dependent and -independent pathways. Studies have shown that treatment with these compounds leads to characteristic morphological changes of apoptosis, DNA fragmentation, and the activation of caspases, which are key executioners of apoptosis.[2][11] The regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is also a critical aspect of this process.[10]
Cell Cycle Arrest
In addition to inducing apoptosis, compounds from Euphorbia have been observed to cause cell cycle arrest, primarily at the G0/G1 or S and G2/M phases.[2][3] This prevents cancer cells from progressing through the cell cycle and dividing, thereby inhibiting tumor growth. The arrest is often associated with the overexpression of cell cycle inhibitors like p21.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the anticancer activity of this compound and related compounds. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound or test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
Materials:
-
Breast cancer cells
-
6-well plates
-
Test compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at its IC50 concentration for a specified time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Breast cancer cells
-
6-well plates
-
Test compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Culture and treat cells with the test compound as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in a solution containing RNase A and PI.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.[3]
Western Blot Analysis
This technique is used to detect specific proteins in a sample and can be used to investigate the effect of a compound on signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Electrophoresis and blotting equipment
-
Primary antibodies (e.g., against Akt, p-Akt, mTOR, p-mTOR, Bax, Bcl-2, Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[10]
Conclusion
This compound and related diterpenoids from the Euphorbia genus demonstrate significant anticancer potential against breast cancer cell lines. The primary mechanisms of action involve the induction of apoptosis and cell cycle arrest, mediated by the modulation of critical signaling pathways such as the PI3K/Akt/mTOR pathway. While further research is needed to elucidate the specific effects and mechanisms of isolated this compound, the existing data on Euphorbia extracts and related compounds provide a strong foundation for the development of novel anticancer therapeutics. The protocols outlined in this document provide a framework for researchers to further investigate the promising anticancer activities of these natural products.
References
- 1. Euphorbia factor L1 suppresses breast cancer liver metastasis via DDR1-mediated immune infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nature’s Green Potential: Anticancer Properties of Plants of the Euphorbiaceae Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress on the anti-tumor effects of euphorbia humifusa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [tutvital.tut.ac.za]
- 5. Euphorbia factor L1 suppresses breast cancer liver metastasis via DDR1-mediated immune infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Cytotoxic Study of Euphorbia grantii Oliv. Aerial Parts against MCF-7 and MCF-7ADR Breast Cancer Cell Lines: A Bioactivity-Guided Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Euphorbia humifusa Willd exerts inhibition of breast cancer cell invasion and metastasis through inhibition of TNFα-induced MMP-9 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eupafolin inhibits breast cancer cell proliferation and induces apoptosis by inhibiting the PI3K/Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of Euphorbia szovitsii Fisch. & C.A.Mey extract on the viability and the proliferation of MDA-MB-231 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the cytotoxicity, cell-cycle arrest, and apoptotic induction by Euphorbia hirta in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Euphorbol: Mechanism of Action in Cancer Cells - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphorbol and its derivatives, particularly the tetracyclic triterpene alcohol euphol (B7945317), are natural compounds isolated from plants of the Euphorbia genus. These compounds have garnered significant interest in oncological research due to their demonstrated cytotoxic and anti-proliferative effects across a wide range of cancer cell lines. This document provides a detailed overview of the mechanism of action of euphol in cancer cells, comprehensive protocols for key experimental assays, and quantitative data to support further research and drug development efforts.
It is critical to distinguish euphol from phorbol (B1677699) esters, another class of compounds found in some Euphorbia species. Phorbol esters are potent tumor promoters that act as structural analogs of diacylglycerol (DAG), leading to the constitutive activation of Protein Kinase C (PKC).[1][2] In contrast, euphol, a triterpene alcohol, does not function as a classical PKC activator. Instead, its anti-cancer effects are primarily mediated through the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis, namely the PI3K/Akt and ERK/MAPK pathways. While the direct molecular target of euphol remains under investigation, its impact on these downstream pathways is well-documented.[3]
Mechanism of Action
Euphol exerts its anti-cancer activity through a multi-faceted mechanism that culminates in the induction of apoptosis and inhibition of cell proliferation. The primary signaling pathways affected are the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK (MAPK) pathways. The modulation of these pathways by euphol can be cell-type specific, leading to either inhibition or sustained activation, both of which can ultimately result in apoptosis.
Modulation of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. In many cancer types, this pathway is aberrantly activated. Euphol has been shown to inhibit this pathway in certain cancer cells, such as U87 MG glioblastoma cells.[3][4] This inhibition leads to a decrease in the phosphorylation of Akt, a key kinase in the pathway. The downstream effects of Akt inhibition include the modulation of apoptosis-related proteins, favoring a pro-apoptotic state.
Modulation of the ERK/MAPK Signaling Pathway
The ERK/MAPK pathway is another critical regulator of cell proliferation, differentiation, and survival. The effect of euphol on this pathway appears to be context-dependent. In some cancer cell lines, such as U87 MG glioblastoma, euphol inhibits the phosphorylation of ERK1/2.[3] Conversely, in other cancer cells, like C6 glioblastoma and human gastric cancer cells, euphol induces a sustained activation of ERK1/2, which paradoxically triggers an apoptotic response.[3] This suggests that the cellular context and the duration of ERK1/2 activation are critical determinants of the cellular outcome.
Data Presentation
Cytotoxic Activity of Euphol in Human Cancer Cell Lines
Euphol has demonstrated a broad spectrum of cytotoxic activity against a large panel of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values of euphol in various cancer cell lines after 72 hours of treatment.
| Tumor Type | Cell Line | Mean IC50 (µM) |
| Breast | MDA-MB-231 | 9.08 |
| BT20 | 8.96 | |
| HS587T | 18.15 | |
| MCF-7 | 18.76 | |
| T47D | 38.89 | |
| MDA-MB-468 | 30.89 | |
| MCF7/AZ | 33.42 | |
| Head and Neck | HN13 | 8.89 |
| SCC25 | 6.65 | |
| JHU-O22 | 26.35 | |
| SCC4 | 19.82 | |
| SCC14 | 15.81 | |
| FADU | 20.17 | |
| Colon | SW480 | 5.79 |
| HCT15 | 5.47 | |
| CO115 | 9.58 | |
| SW620 | 10.02 | |
| Pancreatic | Mia-Pa-Ca-2 | 8.46 |
| Panc-1 | 6.84 | |
| BxPC-3 | Not specified | |
| Esophageal | KYSE-510 | 11.08 (mean) |
| KYSE-450 | 11.08 (mean) | |
| KYSE-150 | 11.08 (mean) | |
| Glioblastoma | U87 MG | 59.97 |
| C6 | 38.84 | |
| Prostate | PC-3 | 21.33 |
Data compiled from multiple sources.[3][5][6][7]
Mandatory Visualization
References
- 1. Mechanism of action of the phorbol ester tumor promoters: specific receptors for lipophilic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phorbol esters: structure, biological activity, and toxicity in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Euphol from Tapinanthus sp. Induces Apoptosis and Affects Signaling Proteins in Glioblastoma and Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GraphViz Examples and Tutorial [graphs.grevian.org]
- 5. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rep-dspace.uminho.pt [rep-dspace.uminho.pt]
Application Notes and Protocols for the Synthesis and Biological Evaluation of Euphorbol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of euphorbol derivatives, a class of tetracyclic triterpenes derived from the latex of various Euphorbia species. These compounds and their synthetic analogs have garnered significant interest due to their diverse biological activities, including potent anticancer and immunomodulatory properties. The primary mechanism of action for many of these derivatives involves the modulation of Protein Kinase C (PKC) isozymes, key regulators of cellular signaling pathways.
This document details protocols for the semi-synthesis of this compound derivatives, their evaluation for cytotoxic activity against cancer cell lines, and the underlying signaling pathways they modulate.
I. Synthesis of this compound Derivatives
This compound, the parent compound, is typically isolated from the latex of Euphorbia species.[1] Through semi-synthesis, various derivatives can be generated by modifying the functional groups on the this compound scaffold, leading to compounds with potentially enhanced biological activity and altered selectivity.
Protocol 1: Isolation of this compound from Euphorbia Latex
This protocol outlines a general procedure for the extraction and isolation of this compound.
Materials:
-
Fresh latex from Euphorbia species
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Rotary evaporator
-
Glassware for extraction and chromatography
Procedure:
-
Latex Collection and Extraction: Collect fresh latex from the plant material. Extract the latex with methanol at room temperature by maceration.[2]
-
Solvent Partitioning: Evaporate the methanol extract under reduced pressure. Dissolve the residue in a mixture of methanol and water and partition with n-hexane to separate nonpolar compounds, including this compound.[2]
-
Chromatographic Purification: Concentrate the n-hexane fraction and subject it to silica gel column chromatography. Elute the column with a gradient of hexane and ethyl acetate (B1210297) to isolate this compound.[2] Monitor the fractions by thin-layer chromatography (TLC) to identify and combine those containing pure this compound.
Protocol 2: Semi-synthesis of this compound Acetate
This protocol describes a representative acylation reaction to synthesize a this compound ester.
Materials:
-
This compound
-
Acetic anhydride (B1165640)
-
Pyridine (B92270) (as solvent and catalyst)
-
Dichloromethane (DCM) as a solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve this compound in pyridine in a round-bottom flask.
-
Acylation: Add acetic anhydride to the solution and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution to remove excess acetic anhydride and acid.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., hexane-ethyl acetate gradient) to obtain pure this compound acetate.
II. Biological Evaluation of this compound Derivatives
The anticancer potential of this compound derivatives is a primary area of investigation. The following protocols describe standard assays to evaluate their cytotoxic effects on cancer cell lines.
Experimental Workflow for Anticancer Activity Screening
The general workflow for screening this compound derivatives for anticancer activity is outlined below.
Protocol 3: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG-2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
III. Quantitative Data on Biological Activity
The cytotoxic activity of this compound and its derivatives has been evaluated against various cancer cell lines. The IC50 values provide a quantitative measure of a compound's potency.
Table 1: Cytotoxic Activity (IC50) of Euphol (B7945317) against Human Cancer Cell Lines [3]
| Cell Line | Cancer Type | IC50 (µM) |
| ESCC | Esophageal Squamous Cell Carcinoma | 11.08 |
| PANC-1 | Pancreatic Carcinoma | 6.84 |
| PC-3 | Prostate Cancer | 12.5 |
| A375 | Melanoma | 13.7 |
| HCT-116 | Colon Cancer | 15.2 |
Table 2: Cytotoxic Activity (IC50) of Euphorbia Extracts against Various Cancer Cell Lines [4][5][6]
| Euphorbia Extract/Fraction | Cell Line | IC50 (µg/mL) |
| E. greenwayi (n-hexane fraction) | MCF-7 | 18.6 ± 0.2 |
| E. greenwayi (chloroform fraction) | MCF-7 | 17.5 ± 0.6 |
| E. lactea (methanolic extract) | HepG-2 | 5.20 |
| E. lactea (methanolic extract) | MCF-7 | 5.10 |
| E. hierosolymitana (methanolic extract) | PANC-1 | 60.1 ± 10.1 |
| E. hierosolymitana (methanolic extract) | DLD-1 | 64.3 ± 17.5 |
IV. Mechanism of Action: Signaling Pathways
This compound derivatives often exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The Protein Kinase C (PKC) family of enzymes is a primary target.
Protein Kinase C (PKC) Activation
This compound esters are potent activators of conventional and novel PKC isoforms.[7] They mimic the endogenous ligand diacylglycerol (DAG), binding to the C1 domain of PKC and inducing its activation. This leads to the phosphorylation of a multitude of downstream substrates, triggering various cellular responses.
Induction of Apoptosis via PKC Signaling
Activation of specific PKC isoforms, such as PKC-delta, by phorbol (B1677699) esters can lead to the induction of apoptosis in certain cancer cells.[7] This can occur through various downstream pathways, including the activation of MAP kinases and the regulation of pro- and anti-apoptotic proteins.
These application notes and protocols provide a foundational framework for the synthesis and biological evaluation of this compound derivatives. Researchers are encouraged to adapt and optimize these methods based on their specific experimental needs and the particular derivatives under investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Euphorbia species latex: A comprehensive review on phytochemistry and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Isolation of Phorbol Esters from Euphorbia grandicornis and Evaluation of Protein Kinase C- and Human Platelet-Activating Effects of Euphorbiaceae Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Euphorbol and Related Phorbol Esters in Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphorbol and its related phorbol (B1677699) esters, diterpenoids found in the latex of various Euphorbia species, are potent modulators of inflammatory responses. While classically known for their pro-inflammatory and tumor-promoting properties through the activation of Protein Kinase C (PKC), specific non-tumor promoting derivatives are being explored for their anti-inflammatory potential. This document provides detailed application notes and experimental protocols for the use of these compounds in animal models of inflammation, catering to the dual nature of their activity.
Phorbol esters, by mimicking the action of diacylglycerol (DAG), are powerful activators of PKC, a key enzyme in cellular signal transduction pathways that regulate inflammation.[1][2] This property makes them valuable tools for inducing inflammation in a controlled manner to study inflammatory mechanisms and to test the efficacy of anti-inflammatory drug candidates. Conversely, certain 12-deoxyphorbol esters have been shown to possess anti-inflammatory properties, highlighting the structure-dependent activity of this class of compounds.
Data Presentation
The following tables summarize quantitative data from studies utilizing Euphorbia extracts and their constituents in inflammation models.
Table 1: Anti-inflammatory Activity of Euphorbia Species Extracts in Carrageenan-Induced Paw Edema in Rats
| Euphorbia Species | Extract/Fraction | Dose | Inhibition of Edema (%) | Time Point (hours) | Reference |
| E. prostrata | Ethyl acetate (B1210297) fraction | 200 mg/kg | 76% | Not Specified | [3] |
| E. prostrata | KSE-23 (isolated fraction) | 8 mg/kg | 57% | Not Specified | [3] |
| E. aegyptiaca | Ethanolic extract | 400 mg/kg | 57.4% (mean) | 1-24 | [4] |
| E. aegyptiaca | Ethanolic extract | 800 mg/kg | 75.0% (mean) | 1-24 | [4] |
| E. antiquorum | Aqueous ethanolic extract | 250 mg/kg | 74.25% | 4 | [5] |
| E. antiquorum | Aqueous ethanolic extract | 500 mg/kg | 78.44% | 4 | [5] |
Table 2: Effect of Euphorbia hirta Extract on Inflammatory Mediators in Adjuvant-Induced Arthritic Mice
| Treatment Group | Dose | Pro-inflammatory Cytokines (IL-2, IFN-γ, TNF-α) | Anti-inflammatory Cytokines (IL-4, IL-5) | Inflammatory Mediators (PGE2, LTB4) | Reference |
| E. hirta extract | 25, 50, 100, 200 mg/kg (p.o.) | Substantial reduction | Upregulated | Decreased levels | [6] |
Experimental Protocols
Protocol 1: Phorbol Ester-Induced Mouse Ear Edema
This protocol describes the use of a phorbol ester, such as 12-O-tetradecanoylphorbol-13-acetate (TPA) or phorbol-12-myristate-13-acetate (PMA), to induce acute inflammation in the mouse ear. This model is widely used to screen for potential anti-inflammatory agents.
Materials:
-
Phorbol ester (TPA or PMA)
-
Acetone (B3395972) (vehicle)
-
Test compound (potential anti-inflammatory agent)
-
Vehicle for test compound
-
Male or female Swiss mice (20-25 g)
-
Micropipettes
-
Punch biopsy tool (e.g., 6 mm diameter)
-
Analytical balance
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
Preparation of Solutions:
-
Dissolve the phorbol ester (e.g., TPA) in acetone to a final concentration of 2.5 µg/20 µL.
-
Dissolve the test compound in a suitable vehicle (e.g., acetone or a vehicle compatible with the route of administration).
-
-
Experimental Groups:
-
Group 1: Control (vehicle for phorbol ester and vehicle for test compound)
-
Group 2: Phorbol ester control (phorbol ester in acetone)
-
Group 3: Test compound + Phorbol ester
-
Group 4: Positive control (e.g., indomethacin) + Phorbol ester
-
-
Induction of Inflammation:
-
Topically apply 20 µL of the phorbol ester solution to the inner and outer surfaces of the right ear of the mice in the relevant groups.
-
Apply 20 µL of acetone to the right ear of the control group.
-
-
Treatment:
-
Administer the test compound or positive control at a predetermined time before or after the application of the phorbol ester. The route of administration can be topical, oral, or intraperitoneal depending on the experimental design.
-
-
Assessment of Edema:
-
At a specified time point after phorbol ester application (e.g., 4-6 hours), sacrifice the mice by cervical dislocation.
-
Using a punch biopsy tool, collect a 6 mm diameter disc from both the treated (right) and untreated (left) ears.
-
Weigh the ear punches immediately.
-
The degree of edema is calculated as the difference in weight between the right and left ear punches.
-
-
Calculation of Inhibition:
-
Calculate the percentage inhibition of edema for the treated groups compared to the phorbol ester control group using the following formula: % Inhibition = [ (Mean edema of control group - Mean edema of treated group) / Mean edema of control group ] x 100
-
Protocol 2: Carrageenan-Induced Paw Edema in Rats to Test Anti-inflammatory Compounds from Euphorbia
This is a classic model of acute inflammation used to evaluate the anti-inflammatory activity of various substances, including extracts from Euphorbia species.
Materials:
-
Carrageenan (lambda, type IV)
-
0.9% sterile saline
-
Test substance (e.g., Euphorbia extract or isolated compound)
-
Vehicle for test substance
-
Positive control (e.g., indomethacin (B1671933) or diclofenac (B195802) sodium)
-
Male or female Wistar or Sprague-Dawley rats (150-200 g)
-
Plethysmometer or digital caliper
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week.
-
Preparation of Solutions:
-
Prepare a 1% (w/v) suspension of carrageenan in sterile saline.
-
Prepare the test substance and positive control in their respective vehicles.
-
-
Experimental Groups:
-
Group 1: Control (vehicle)
-
Group 2: Carrageenan control (vehicle + carrageenan)
-
Group 3: Test substance + Carrageenan
-
Group 4: Positive control + Carrageenan
-
-
Treatment:
-
Administer the test substance, positive control, or vehicle to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection) 30-60 minutes before carrageenan injection.
-
-
Induction of Inflammation:
-
Inject 0.1 mL of the 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 24 hours) using a plethysmometer or digital caliper.
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each rat at each time point by subtracting the initial paw volume from the volume at that time point.
-
Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Phorbol Ester-Induced Inflammation
Phorbol esters primarily exert their pro-inflammatory effects by activating Protein Kinase C (PKC). This activation triggers a cascade of downstream signaling events, leading to the production of inflammatory mediators.
Caption: Phorbol ester-induced inflammatory signaling pathway.
Experimental Workflow for Screening Anti-inflammatory Compounds
The following diagram illustrates a typical workflow for evaluating the anti-inflammatory potential of a test compound using an in vivo inflammation model.
Caption: General workflow for in vivo anti-inflammatory screening.
References
- 1. researchgate.net [researchgate.net]
- 2. Phorbol esters: structure, biological activity, and toxicity in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory studies on Euphorbia prostrata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of Euphorbia aegyptiaca extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thescipub.com [thescipub.com]
- 6. Anti-inflammatory effect of Euphorbia hirta in an adjuvant-induced arthritic murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Euphorbol as a Tool for Studying Protein Kinase C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphorbol, a diterpene isolated from plants of the Euphorbia genus, belongs to the family of phorbol (B1677699) esters. These compounds are renowned for their ability to potently activate Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in a myriad of cellular signaling pathways. This has established phorbol esters, and by extension this compound, as indispensable tools for elucidating the complex functions of PKC in cellular processes such as proliferation, differentiation, apoptosis, and inflammation.
These application notes provide a comprehensive guide for utilizing this compound to study PKC. Due to the limited availability of this compound-specific quantitative data, this document leverages the extensive knowledge of closely related and well-characterized phorbol esters, such as Phorbol 12-myristate 13-acetate (PMA) and Phorbol 12,13-dibutyrate (PDBu). The provided protocols, while detailed, should be considered as a starting point and may require optimization for specific experimental conditions and PKC isoforms when using this compound.
Mechanism of Action
This compound, like other phorbol esters, functions as a structural analog of diacylglycerol (DAG), the endogenous activator of conventional and novel PKC isoforms. By binding to the C1 domain in the regulatory region of these PKC isoforms, this compound induces a conformational change that mimics the effect of DAG. This alleviates the autoinhibition of the kinase, leading to its activation and the subsequent phosphorylation of its downstream substrates. This targeted activation allows researchers to specifically probe PKC-dependent signaling pathways.
Data Presentation: Quantitative Analysis of Phorbol Ester-PKC Interaction
While specific binding affinities and IC50 values for this compound are not extensively documented, the following tables summarize data for the widely studied phorbol ester, PDBu, to provide a comparative context for the expected potency of this compound. It is important to note that different PKC isoforms exhibit varying affinities for phorbol esters.
Table 1: Binding Affinities (Kd) of [³H]PDBu for various PKC Isoforms [1]
| PKC Isoform | Kd (nM) |
| PKC-α | 1.6 |
| PKC-β1 | 2.5 |
| PKC-β2 | 2.8 |
| PKC-γ | 18 |
| PKC-δ | 5.4 |
| PKC-ε | 12 |
| PKC-ζ | No specific binding |
Data obtained from in vitro binding assays using pure recombinant PKC isotypes.
Table 2: IC50 Values for Inhibition of [³H]PDBu Binding by various Phorbol Esters [1]
| Compound | PKC-α (IC50, nM) | PKC-β1 (IC50, nM) | PKC-β2 (IC50, nM) | PKC-γ (IC50, nM) | PKC-δ (IC50, nM) | PKC-ε (IC50, nM) |
| PDBu | 2.0 | 3.0 | 3.5 | 20 | 6.0 | 15 |
| 12-O-Tetradecanoylphorbol-13-acetate (PMA) | 2.5 | 2.0 | 2.2 | 15 | 5.0 | 10 |
| Sapintoxin A | 3.0 | 4.0 | 4.5 | 25 | 7.0 | 18 |
| 12-Deoxyphorbol-13-O-phenylacetate | 5.0 | 6.0 | 7.0 | 30 | 10 | 25 |
| Thymeleatoxin | >3000 | 50 | 60 | 40 | 80 | >5000 |
| Resiniferatoxin | >5000 | >5000 | >5000 | >5000 | >5000 | >5000 |
These values represent the concentration of the compound required to inhibit 50% of the specific binding of [³H]PDBu. The data highlights the differential selectivity of various phorbol esters for PKC isoforms.
Experimental Protocols
The following are detailed protocols for key experiments to study PKC activation using this compound. Note: These are generalized protocols and should be optimized for your specific cell type, PKC isoform of interest, and experimental setup. It is recommended to perform dose-response and time-course experiments to determine the optimal concentration and incubation time for this compound.
Protocol 1: In Vitro PKC Binding Assay (Competitive Binding)
This assay measures the ability of this compound to compete with a radiolabeled phorbol ester (e.g., [³H]PDBu) for binding to a specific PKC isoform.
Materials:
-
Purified recombinant PKC isoform of interest
-
[³H]Phorbol-12,13-dibutyrate ([³H]PDBu)
-
This compound
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 1 mM CaCl₂, 1 mM DTT, 100 µg/mL phosphatidylserine (B164497) (PS)
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 1 mM CaCl₂
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the Binding Buffer.
-
In a microcentrifuge tube, combine the purified PKC isoform, [³H]PDBu (at a concentration close to its Kd), and varying concentrations of this compound. Include a control with no this compound (total binding) and a control with a high concentration of unlabeled PDBu (non-specific binding).
-
Incubate the mixture at room temperature for 15-30 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a vacuum manifold.
-
Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value.
Diagram: In Vitro PKC Binding Assay Workflow
Caption: Workflow for the in vitro PKC competitive binding assay.
Protocol 2: In Vitro PKC Kinase Activity Assay
This assay measures the ability of this compound to activate PKC, which then phosphorylates a specific substrate.
Materials:
-
Purified recombinant PKC isoform of interest
-
This compound
-
PKC substrate (e.g., myelin basic protein, histone H1, or a specific peptide substrate)
-
Kinase Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM CaCl₂, 100 µg/mL phosphatidylserine (PS)
-
[γ-³²P]ATP
-
Stopping Solution: 75 mM phosphoric acid
-
Phosphocellulose paper
-
Scintillation cocktail and counter
Procedure:
-
Prepare a stock solution of this compound in DMSO and make serial dilutions.
-
In a microcentrifuge tube, combine the purified PKC isoform, the PKC substrate, and varying concentrations of this compound in the Kinase Buffer.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 10-20 minutes.
-
Stop the reaction by adding the Stopping Solution.
-
Spot a portion of the reaction mixture onto a piece of phosphocellulose paper.
-
Wash the phosphocellulose paper three times with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Place the washed paper in a scintillation vial, add scintillation cocktail, and measure the radioactivity.
-
Plot the measured radioactivity (representing kinase activity) against the this compound concentration to determine the EC50 for PKC activation.
Diagram: In Vitro PKC Kinase Activity Assay Workflow
Caption: Workflow for the in vitro PKC kinase activity assay.
Protocol 3: Cellular PKC Translocation Assay (Immunofluorescence)
This assay visualizes the movement of PKC from the cytosol to the plasma membrane upon activation by this compound in intact cells.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixative: 4% paraformaldehyde in PBS
-
Permeabilization Buffer: 0.2% Triton X-100 in PBS
-
Blocking Buffer: 5% bovine serum albumin (BSA) in PBS
-
Primary antibody specific for the PKC isoform of interest
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound for a specific time period (determined by a time-course experiment). Include an untreated control.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with Blocking Buffer for 1 hour.
-
Incubate the cells with the primary anti-PKC antibody diluted in Blocking Buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody and DAPI diluted in Blocking Buffer for 1 hour in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips on glass slides using mounting medium.
-
Visualize the subcellular localization of the PKC isoform using a fluorescence microscope. In untreated cells, PKC should be predominantly cytosolic. Upon this compound treatment, a significant portion of the PKC should translocate to the plasma membrane.
Diagram: Cellular PKC Translocation Assay Workflow
Caption: Workflow for the cellular PKC translocation assay via immunofluorescence.
Signaling Pathways
Activation of PKC by this compound can trigger a cascade of downstream signaling events. One of the most well-studied pathways is the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the ERK1/2 pathway.
Diagram: this compound-Induced PKC-ERK Signaling Pathway
Caption: Simplified diagram of the PKC-mediated ERK/MAPK signaling pathway.
Conclusion
This compound is a valuable tool for researchers studying the multifaceted roles of Protein Kinase C. By acting as a potent and specific activator, it allows for the controlled investigation of PKC-dependent signaling pathways and cellular responses. The protocols and data presented in these application notes provide a solid foundation for incorporating this compound into your research, with the understanding that optimization is key to achieving robust and reliable results. Further investigation into the specific binding affinities and isoform selectivity of this compound will undoubtedly enhance its utility in the field of signal transduction and drug discovery.
References
Euphorbol in Neuropharmacology Research: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphorbol is a tetracyclic diterpenoid isolated from plants of the Euphorbia genus. It is a member of the phorbol (B1677699) ester family, a class of compounds well-known for their potent biological activities, most notably as activators of protein kinase C (PKC).[1][2] In neuropharmacology, this compound and its derivatives are valuable research tools for investigating a wide array of neuronal processes. Their ability to modulate key signaling pathways makes them instrumental in studies of synaptic transmission, neuronal plasticity, and the pathophysiology of neurological disorders.
The primary mechanism of action for this compound and other phorbol esters is their structural similarity to diacylglycerol (DAG), an endogenous activator of PKC.[1] By binding to the C1 domain of PKC, this compound can trigger the activation of this enzyme family, leading to the phosphorylation of a multitude of downstream protein targets. This activation can influence neurotransmitter release, ion channel activity, and gene expression in neurons.[1][3][4]
This document provides detailed application notes and experimental protocols for the use of this compound in neuropharmacology research.
Key Applications in Neuropharmacology
-
Modulation of Neurotransmitter Release: this compound can be utilized to study the mechanisms of neurotransmitter release. Activation of PKC by phorbol esters has been shown to enhance the release of neurotransmitters such as glutamate (B1630785) and dopamine (B1211576).[5][6] This effect is thought to be mediated, at least in part, by the modulation of presynaptic voltage-gated calcium channels.[7][8]
-
Investigation of Synaptic Plasticity: PKC plays a crucial role in synaptic plasticity, the cellular basis of learning and memory. This compound can be used to induce long-term changes in synaptic strength, mimicking aspects of long-term potentiation (LTP).[3]
-
Elucidation of Signaling Pathways: As a potent PKC activator, this compound serves as a valuable tool to dissect the role of PKC-dependent signaling cascades in various neuronal functions and disease models.
-
Anticonvulsant and Antinociceptive Research: Extracts from Euphorbia species containing this compound-like compounds have demonstrated anticonvulsant and antinociceptive properties in animal models.[9][10][11] This suggests that this compound and its derivatives could be investigated as potential leads for the development of new therapies for epilepsy and pain.
-
Neuroinflammation Studies: Phorbol esters can induce inflammatory responses, including the activation of microglia and astrocytes.[12][13][14][15] This property can be exploited to study the mechanisms of neuroinflammation and to screen for anti-inflammatory compounds.
-
Neurogenesis Research: Certain non-tumorigenic phorbol esters have been shown to promote the proliferation of neural progenitor cells through PKC activation, suggesting a potential role in adult neurogenesis.[1][16]
Quantitative Data
While specific IC50 and EC50 values for this compound in neuropharmacological assays are not widely reported, the following table summarizes data for related phorbol esters and extracts from Euphorbia species to provide a comparative context.
| Compound/Extract | Assay | Cell Line/System | IC50/EC50 | Reference |
| Phorbol 12-myristate 13-acetate (PMA) | Dopamine Synthesis Stimulation | Rat Striatal Synaptosomes | ~0.5 µM (Maximal Stimulation) | [6] |
| Prostratin | Neural Progenitor Cell Proliferation | Mouse Neurospheres | 1-10 µM (Concentration-dependent increase) | [1] |
| Euphorbia pulcherrima (dried latex extract) | Anticonvulsant (MES test) | Mice | 1000 mg/kg (most effective dose) | [11] |
| Euphorbia pulcherrima (dried latex extract) | Anticonvulsant (PTZ-induced seizures) | Mice | 250, 500, 1000 mg/kg (dose-dependent increase in latency) | [11] |
Signaling Pathways and Experimental Workflows
This compound-Induced PKC Activation and Downstream Effects
References
- 1. 12-Deoxyphorbols Promote Adult Neurogenesis by Inducing Neural Progenitor Cell Proliferation via PKC Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phorbol esters and neurotransmitter release: more than just protein kinase C? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of protein kinase C induces long-term changes of postsynaptic currents in neocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Phorbol esters enhance synaptic transmission by a presynaptic, calcium-dependent mechanism in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stimulation of dopamine synthesis and activation of tyrosine hydroxylase by phorbol diesters in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phorbol Ester Modulation of Ca2+ Channels Mediates Nociceptive Transmission in Dorsal Horn Neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Presynaptic modulation of glutamate release targets different calcium channels in rat cerebrocortical nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental study of neuropharmacological profile of Euphorbia pulcherrima in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Experimental study of neuropharmacological profile of Euphorbia pulcherrima in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Neuroinflammation and glial cell activation in mental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroinflammation and glial activation in the central nervous system: a metabolic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroinflammation and glial activation in the central nervous system: a metabolic perspective [sjzsyj.com.cn]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Euphorbol-Based Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of therapeutic agents based on euphorbol and its derivatives. This compound, a tetracyclic diterpenoid alcohol from the latex of Euphorbia species, and its esters have demonstrated significant potential as modulators of key cellular signaling pathways, exhibiting anticancer, anti-inflammatory, and antiviral properties.[1][2][3] These protocols are intended to guide researchers in the extraction, synthesis, and biological evaluation of this compound-based compounds.
Therapeutic Potential of this compound and Its Derivatives
This compound and its derivatives, particularly this compound esters, are known to interact with several cellular targets, leading to a range of biological activities. Their therapeutic potential stems from their ability to modulate signaling pathways crucial in various diseases.
-
Anticancer Activity: this compound derivatives have shown cytotoxic effects against a variety of cancer cell lines.[4] Their mechanism of action often involves the modulation of protein kinase C (PKC) and the phosphoinositide 3-kinase (PI3K)/Akt signaling pathways, leading to the induction of apoptosis and cell cycle arrest.[5][6][7]
-
Anti-inflammatory Activity: Certain this compound-related compounds exhibit anti-inflammatory properties by inhibiting the production of inflammatory mediators such as nitric oxide (NO).[2][3][8] This is often achieved through the modulation of signaling pathways like NF-κB.[1]
-
Antiviral Activity: Extracts from Euphorbia species containing this compound-related compounds have demonstrated antiviral activity against various viruses, including herpes simplex virus.[9][10]
Quantitative Data: In Vitro Cytotoxicity of this compound Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values of various this compound derivatives and extracts from Euphorbia species against different cancer cell lines. This data is crucial for comparing the potency of different compounds and selecting promising candidates for further development.
| Compound/Extract | Cell Line | IC50 (µg/mL) | Reference |
| Euphorbia trigona methanolic extract | MCF-7 | 16.1 | [11] |
| Euphorbia trigona methanolic extract | CACO2 | 15.6 | [11] |
| Euphorbia hierosolymitana extract | MCF-7 | >500 | [12] |
| Euphorbia hierosolymitana extract | PC3 | >500 | [12] |
| Euphorbia hierosolymitana extract | A549 | >500 | [12] |
| Euphorbia paralias extract | PANC-1 | 60.1 ± 10.1 | [12] |
| Euphorbia paralias extract | DLD-1 | 64.3 ± 17.5 | [12] |
| Euphorbia paralias extract | A549 | 71.9 ± 9.8 | [12] |
| Euphorbia paralias extract | MCF-7 | 74.6 ± 15.6 | [12] |
| Euphorbia paralias extract | U87 | 121.3 ± 17.2 | [12] |
| Euphorbia greenwayi n-hexane fraction | MCF-7 | 18.6 ± 0.2 | [11] |
| Euphorbia greenwayi chloroform (B151607) fraction | MCF-7 | 17.5 ± 0.6 | [11] |
Experimental Protocols
This section provides detailed protocols for key experiments in the development of this compound-based therapeutic agents.
Extraction of this compound from Euphorbia Latex
This protocol describes a general method for the extraction of this compound from the latex of Euphorbia species.
Materials:
-
Fresh latex from Euphorbia species
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
-
Rotary evaporator
-
Glassware (beakers, flasks, chromatography column)
Procedure:
-
Latex Collection: Carefully collect fresh latex from the plant.
-
Initial Extraction: Mix the collected latex with acetone (1:2 v/v) and centrifuge to precipitate rubber and other macromolecules.[13]
-
Solvent Partitioning: Decant the acetone supernatant and evaporate the solvent under reduced pressure using a rotary evaporator. Partition the resulting crude extract between hexane and 90% aqueous methanol.
-
Column Chromatography: Concentrate the methanol-soluble fraction and subject it to silica gel column chromatography. Elute the column with a gradient of ethyl acetate in hexane.[14]
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC). Combine fractions containing compounds with similar TLC profiles.
-
Purification: Further purify the fractions containing this compound using repeated column chromatography or preparative high-performance liquid chromatography (HPLC) until a pure compound is obtained.
-
Characterization: Characterize the purified this compound using spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.
References
- 1. PKCδ/MAPKs and NF-κB Pathways are Involved in the Regulation of Ingenane-Type Diterpenoids from Euphorbia neriifolia on Macrophage Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory and Cytotoxic Compounds Isolated from Plants of Euphorbia Genus | MDPI [mdpi.com]
- 3. Anti-inflammatory activity of Euphorbia aegyptiaca extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and cytotoxic study of euphol from Euphorbia umbellata (Bruyns) Pax latex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Euphorbia fischeriana Steud inhibits malignant melanoma via modulation of the phosphoinositide-3-kinase/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Euphorbia fischeriana Steud inhibits malignant melanoma via modulation of the phosphoinositide-3-kinase/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Antiviral Evaluation of Herbal Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Synergistic Anticancer Effects of Euphorbol in Combination with Chemotherapy Drugs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphorbol, a tetracyclic triterpene alcohol isolated from plants of the Euphorbia genus, has emerged as a promising natural compound in oncology research.[1] Preclinical studies have demonstrated its intrinsic anticancer properties and, more significantly, its capacity to synergistically enhance the efficacy of conventional chemotherapy drugs.[1][2] This synergistic interaction holds the potential for lowering the required doses of cytotoxic agents, thereby mitigating their associated toxicities, and overcoming drug resistance.[2]
These application notes provide a comprehensive overview of the synergistic effects of this compound with various chemotherapy drugs, including quantitative data from preclinical studies, detailed experimental protocols for key assays, and elucidation of the underlying molecular mechanisms. The aim is to equip researchers with the foundational knowledge and practical methodologies to investigate and harness the therapeutic potential of this compound in combination cancer therapy.
Data Presentation: Quantitative Analysis of Synergistic Effects
The synergistic effects of this compound in combination with chemotherapy drugs have been quantitatively assessed across a range of cancer cell lines. The primary metrics used to determine synergy are the Half-Maximal Inhibitory Concentration (IC50), the Combination Index (CI), and the Dose Reduction Index (DRI). A CI value of less than 1 indicates a synergistic effect, a CI equal to 1 denotes an additive effect, and a CI greater than 1 signifies an antagonistic effect.[2]
| Cancer Type | Cell Line(s) | Chemotherapy Drug | This compound IC50 (µM) | Chemotherapy IC50 (µM) | Combination Index (CI) | Reference(s) |
| Glioblastoma | U87-MG, U373, U251, GAMG, SW1088, SW1783, SNB19, RES186 | Temozolomide | Not specified | Not specified | 0.48 - 0.96 | [2] |
| Pancreatic Cancer | Mia-PaCa-2, PANC-1, BxPC-3 | Gemcitabine | 8.46 (Mia-PaCa-2) | Not specified | 0.76 - 0.80 | [1][3] |
| Esophageal Cancer | KYSE-510, KYSE-450, KYSE-150 | Paclitaxel | 11.08 (mean) | Not specified | 0.37 - 0.55 | [1][3] |
| Gastric Cancer | CS12 | Not specified | Not specified | Not specified | Not specified | [4] |
Signaling Pathways and Mechanisms of Synergy
This compound's synergistic activity with chemotherapy drugs is primarily attributed to its modulation of key signaling pathways that govern cancer cell proliferation, survival, and apoptosis.[2] The two major pathways implicated are the PI3K/Akt and the MAPK/ERK pathways.
By inhibiting the PI3K/Akt survival pathway, this compound can lower the threshold for apoptosis induction by DNA-damaging agents.[2] In the MAPK/ERK pathway, this compound can interfere with proliferative signals that cancer cells rely on to evade cell cycle arrest induced by chemotherapeutic agents.[2] This multi-targeted approach leads to an enhanced apoptotic response, characterized by an increased Bax/Bcl-2 ratio and activation of executioner caspases, such as caspase-3.[4][5]
Experimental Protocols
The following are detailed protocols for key experiments to assess the synergistic effects of this compound and chemotherapy drugs.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
This compound and chemotherapy drug stock solutions (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and the chemotherapy drug, both alone and in combination, in complete medium. Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each drug and the combinations. Use software like CompuSyn to calculate the Combination Index (CI).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
This compound and chemotherapy drug stock solutions
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, chemotherapy drug, or their combination for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour. Acquire at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the flow cytometry data and quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins in the PI3K/Akt and ERK pathways.
Materials:
-
6-well cell culture plates
-
This compound and chemotherapy drug stock solutions
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells as described for the apoptosis assay. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Protein Transfer: Denature the protein samples and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the synergistic effects of this compound and chemotherapy drugs.
Conclusion and Future Directions
The preclinical data strongly suggest that this compound is a promising candidate for combination cancer therapy. Its ability to synergize with conventional chemotherapy drugs opens up new avenues for developing more effective and less toxic treatment regimens. Future research should focus on validating these in vitro findings in preclinical in vivo models to assess the efficacy and safety of these combinations in a more complex biological system. Furthermore, a deeper investigation into the precise molecular targets of this compound will be crucial for optimizing its therapeutic application and for the rational design of novel combination strategies in the fight against cancer.
References
- 1. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Euphol from Euphorbia tirucalli selectively inhibits human gastric cancer cell growth through the induction of ERK1/2-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
Troubleshooting & Optimization
Technical Support Center: Euphorbol Solubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of euphorbol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a tetracyclic triterpene alcohol, a natural compound found in plants of the Euphorbia genus. It has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities. However, this compound is a highly hydrophobic molecule, leading to poor solubility in water-based solutions like cell culture media and buffers. This low solubility can cause the compound to precipitate, leading to inaccurate and inconsistent results in biological assays.
Q2: What are the common signs of this compound precipitation in my experiment?
You may observe the following signs if this compound is precipitating in your aqueous solution:
-
Visible particulates: The solution may appear cloudy or contain visible solid particles.
-
Inconsistent results: Replicate experiments may yield widely varying data.
-
Low bioactivity: The observed biological effect may be much lower than expected due to a lower effective concentration of the dissolved compound.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for dissolving this compound and other hydrophobic compounds for in vitro studies. It can dissolve a wide range of nonpolar compounds and is miscible with water and most cell culture media.[1]
Q4: What is the maximum final concentration of DMSO that is safe for most cell lines?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5% (v/v).[1] For sensitive cell lines, it is recommended to keep the final DMSO concentration at or below 0.1%. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q5: Can I use other solvents besides DMSO?
Ethanol is another organic solvent that can be used to dissolve this compound. However, like DMSO, it can also be toxic to cells at higher concentrations. The choice of solvent may depend on the specific cell line and experimental design. It is always recommended to perform a vehicle control to assess the effect of the solvent on your cells.
Troubleshooting Guide: this compound Precipitation in Aqueous Solutions
This guide provides a step-by-step approach to troubleshoot and resolve issues related to this compound precipitation during your experiments.
Issue 1: this compound precipitates immediately upon addition to aqueous media.
Cause: The concentration of this compound exceeds its solubility limit in the aqueous solution.
Solution:
-
Optimize the Dilution Method: Instead of adding the concentrated this compound stock solution directly to the full volume of aqueous media, perform a serial dilution. A gradual decrease in the solvent concentration can help maintain solubility.
-
Pre-warm the Media: Warming the cell culture media or buffer to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Increase the Final Volume: By increasing the total volume of the aqueous solution, you decrease the final concentration of this compound, which may keep it in solution.
Issue 2: The this compound stock solution itself is cloudy or contains precipitate.
Cause: The this compound may not be fully dissolved in the organic solvent, or the stock solution may have been stored improperly.
Solution:
-
Ensure Complete Dissolution: After adding the solvent to the this compound powder, ensure it is completely dissolved by vortexing or brief sonication. The solution should be clear.
-
Proper Storage: Store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to prevent solvent evaporation and water absorption. Avoid repeated freeze-thaw cycles.
Issue 3: Precipitation occurs over time during incubation.
Cause: The compound's solubility may decrease over time due to interactions with media components or changes in temperature.
Solution:
-
Use Freshly Prepared Solutions: Prepare the final working solution of this compound in aqueous media immediately before use.
-
Consider Solubilizing Agents: If precipitation persists, the use of solubilizing agents may be necessary. These should be used with caution as they can have their own biological effects.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.
-
Serum Albumin: For in vitro cell culture, adding the this compound stock to a solution containing serum albumin can help, as hydrophobic compounds often bind to albumin in vivo.
-
Quantitative Data: Solubility of a Related Euphorbiasteroid
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 15.0 | 27.14 |
| DMF | 5.0 | 9.05 |
Data for Euphorbiasteroid, a compound structurally similar to this compound.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 426.7 g/mol (as an example for a this compound-like molecule), you would weigh 4.27 mg.
-
Solvent Addition: Add the calculated volume of sterile DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Dissolution: Vortex the tube thoroughly until the this compound powder is completely dissolved. The solution should be clear and free of any visible particles. Brief sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Workflow for a Cytotoxicity Assay (e.g., MTT Assay)
This protocol provides a general workflow for assessing the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.5%).
-
Include a vehicle control (medium with the same final DMSO concentration) and a positive control (a known cytotoxic agent).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the cells with the compound for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium containing MTT and add a solubilization buffer to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance of the solubilized formazan at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Visualizations
Signaling Pathways
Compounds from Euphorbia species, including those with structures similar to this compound, have been shown to modulate key signaling pathways involved in cell growth, proliferation, and survival.
Caption: PI3K/Akt Signaling Pathway Inhibition by this compound.
References
Technical Support Center: Enhancing Euphorbol Bioavailability for In Vivo Studies
Welcome to the technical support center for researchers utilizing euphorbol in in vivo studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in improving the bioavailability of this promising compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the in vivo bioavailability of this compound?
A1: The primary challenges in achieving adequate oral bioavailability for this compound and similar compounds stem from several factors:
-
Poor Aqueous Solubility: this compound is a lipophilic compound, leading to low solubility and dissolution rates in the aqueous environment of the gastrointestinal (GI) tract. This is a common issue for many new chemical entities, with nearly 90% of developmental drugs being poorly soluble.[1][2]
-
Pre-systemic Metabolism: this compound may be subject to significant first-pass metabolism in the gut wall and liver by enzymes such as Cytochrome P450s, reducing the amount of active compound that reaches systemic circulation.[3]
-
Poor Membrane Permeation: While lipophilic, the specific physicochemical properties of this compound might still hinder its efficient transport across the intestinal epithelium.[3]
-
Instability in the GI Tract: The harsh acidic environment of the stomach and the presence of digestive enzymes can degrade this compound before it can be absorbed.[4]
Q2: What are the most common formulation strategies to enhance this compound's oral bioavailability?
A2: Several formulation strategies can be employed to overcome the challenges mentioned above:
-
Nanoparticle Encapsulation: Encapsulating this compound into polymeric nanoparticles, such as those made from poly(D,L-lactide-co-glycolide) (PLGA), can protect it from degradation, improve its solubility, and facilitate its transport across the intestinal mucosa.[5][6][7]
-
Liposomal Formulations: Liposomes are lipid-based vesicles that can encapsulate both hydrophobic and hydrophilic drugs. For a lipophilic compound like this compound, liposomes can improve solubilization in the GI tract and potentially enhance absorption.[8]
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer matrix can improve its dissolution rate and solubility.[8]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form fine emulsions or microemulsions in the GI tract, which can enhance the solubility and absorption of poorly water-soluble drugs.[2][8]
Q3: How do nanoparticle-based delivery systems improve the bioavailability of compounds like this compound?
A3: Nanoparticle-based systems, such as PLGA nanoparticles, enhance bioavailability through several mechanisms:
-
Increased Surface Area: By reducing the particle size to the nanometer range, the surface area-to-volume ratio is significantly increased, which can lead to a higher dissolution rate.
-
Protection from Degradation: The polymeric matrix protects the encapsulated this compound from the harsh environment of the stomach and from enzymatic degradation in the intestines.[7]
-
Enhanced Permeation and Retention (EPR) Effect: In cancer studies, nanoparticles can accumulate in tumor tissues due to the leaky vasculature and poor lymphatic drainage, a phenomenon known as the EPR effect.
-
Mucoadhesion: The surface of nanoparticles can be modified with mucoadhesive polymers like chitosan (B1678972) to increase their residence time at the site of absorption.
-
Cellular Uptake: Nanoparticles can be taken up by cells in the intestinal epithelium through various endocytic pathways, facilitating the transport of the encapsulated drug into the systemic circulation.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound Post-Oral Administration
| Possible Cause | Troubleshooting Step |
| Poor dissolution of free this compound in the GI tract. | Encapsulate this compound into nanoparticles (e.g., PLGA) or liposomes to improve its dispersion and dissolution in aqueous media. |
| Degradation of this compound in the acidic stomach environment. | Utilize enteric-coated formulations or nanoparticle systems that protect the drug at low pH. A study on PLGA nanoparticles containing Euphorbia tirucalli latex showed the system is suitable for oral delivery due to its versatile biodegradation at different pH levels.[7] |
| Rapid pre-systemic metabolism. | Co-administer this compound with a known inhibitor of relevant metabolic enzymes (e.g., piperine, a component of black pepper, which inhibits glucuronidation).[9] Alternatively, lipid-based formulations like liposomes may promote lymphatic absorption, partially bypassing first-pass metabolism.[10] |
Issue 2: Inconsistent Results Between In Vitro Dissolution and In Vivo Efficacy
| Possible Cause | Troubleshooting Step |
| In vitro dissolution medium does not accurately reflect the in vivo GI environment. | Use biorelevant dissolution media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid) that contain bile salts and enzymes to better predict in vivo performance. |
| Formulation instability upon dilution in the GI tract. | For amorphous solid dispersions, ensure the polymer concentration is sufficient to prevent recrystallization of this compound upon contact with aqueous fluids. For nanoformulations, assess their stability in biorelevant media. |
| Poor permeation across the intestinal epithelium despite improved dissolution. | Incorporate permeation enhancers into the formulation. However, this should be done with caution as they can affect intestinal barrier integrity. |
Issue 3: Difficulty in Preparing Stable and Reproducible this compound-Loaded Nanoparticles/Liposomes
| Possible Cause | Troubleshooting Step |
| Low encapsulation efficiency. | Optimize the formulation parameters. For nanoparticles prepared by solvent evaporation, adjust the polymer concentration, drug-to-polymer ratio, and homogenization speed.[7] For liposomes, modify the lipid composition and drug-to-lipid ratio. Active loading techniques can also be explored for certain drugs.[11] |
| Particle aggregation and instability. | Ensure sufficient surface charge (zeta potential) to induce electrostatic repulsion between particles. For PLGA nanoparticles, a negative zeta potential is typically observed.[6] The inclusion of stabilizers like PVA during nanoparticle preparation is crucial.[7] For liposomes, PEGylation (coating with polyethylene (B3416737) glycol) can improve stability. |
| Inconsistent particle size. | Standardize the preparation method. For nanoparticles, control the rate of solvent evaporation and stirring speed. For liposomes, use extrusion through polycarbonate membranes with defined pore sizes to obtain a uniform size distribution.[12] |
Data Presentation
Table 1: Physicochemical Properties of this compound-Loaded PLGA Nanoparticles
| Formulation Parameter | Value | Reference |
| Preparation Method | Solvent Evaporation | [7] |
| Polymer | Poly(D,L-lactide-co-glycolide) (PLGA) | [7] |
| Surfactant | Polyvinyl Alcohol (PVA) | [7] |
| Particle Size (Hydrodynamic Diameter) | 497 - 764 nm | [6] |
| Zeta Potential | -1.44 to -22.7 mV | [6] |
| Encapsulation Efficiency | > 75% | [7] |
Note: Data is based on studies with Euphol-containing latex from Euphorbia tirucalli.
Table 2: Illustrative In Vivo Pharmacokinetic Parameters of a Poorly Soluble Drug in Different Formulations
| Formulation | Cmax (µg/mL) | Tmax (min) | AUC (µg/mL*min) | Relative Bioavailability (%) |
| Free Drug (BCS IV) | - | - | - | Baseline |
| PLGA Nanoparticles | 2.47 ± 0.14 | 20 | 227 ± 14 | 12.67 ± 1.43 |
| Solid Lipid Nanoparticles | 1.30 ± 0.15 | 60 | 147 ± 8 | 4.38 ± 0.39 |
Disclaimer: This table presents example data from a study on a model BCS Class IV drug to illustrate the potential improvements in pharmacokinetic parameters with nanoformulations.[13] Actual values for this compound may vary.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Solvent Evaporation
This protocol is adapted from the methodology used for encapsulating Euphorbia tirucalli latex.[7]
Materials:
-
This compound
-
PLGA (Poly(D,L-lactide-co-glycolide))
-
PVA (Polyvinyl alcohol)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Prepare the Aqueous Phase: Dissolve PVA in deionized water to create a 2.0% (w/v) solution.
-
Prepare the Organic Phase: Dissolve a specific amount of PLGA (e.g., 50 mg) and this compound in a suitable volume of DCM (e.g., 60 mL).
-
Emulsification: Place the aqueous PVA solution into a mechanical homogenizer. While homogenizing, slowly add the organic PLGA/euphorbol solution dropwise to form an oil-in-water emulsion.
-
Solvent Evaporation: Transfer the emulsion to a magnetic stirrer and stir for approximately 4 hours to allow the DCM to evaporate completely, leading to the formation of nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet with deionized water to remove excess PVA and unencapsulated this compound. Repeat the centrifugation and washing steps two more times.
-
Lyophilization (Optional): For long-term storage, the purified nanoparticle suspension can be freeze-dried to obtain a powder.
Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This is a general protocol for preparing liposomes with a poorly water-soluble drug.
Materials:
-
This compound
-
Phospholipids (e.g., Soy Phosphatidylcholine, DSPC)
-
Cholesterol
-
Organic Solvent (e.g., Chloroform:Methanol mixture)
-
Aqueous Buffer (e.g., Phosphate Buffered Saline, PBS)
Procedure:
-
Lipid Film Formation: Dissolve the phospholipids, cholesterol, and this compound in the organic solvent in a round-bottom flask.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, dry lipid film on the inner wall of the flask.
-
Hydration: Add the aqueous buffer to the flask and hydrate (B1144303) the lipid film by rotating the flask at a temperature above the lipid phase transition temperature. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).
-
Size Reduction (Optional but Recommended): To obtain smaller, unilamellar vesicles (SUVs or LUVs) with a more uniform size distribution, the MLV suspension can be sonicated or extruded through polycarbonate membranes with defined pore sizes (e.g., 100 nm).
-
Purification: Remove unencapsulated this compound by methods such as dialysis, ultracentrifugation, or size exclusion chromatography.[14]
Mandatory Visualizations
Caption: Experimental workflows for preparing this compound-loaded nanoparticles and liposomes.
Caption: Simplified MAPK/ERK signaling pathway activated by phorbol (B1677699) esters, analogs of this compound.
References
- 1. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Nature’s Green Potential: Anticancer Properties of Plants of the Euphorbiaceae Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Euphorbia tirucalli latex loaded polymer nanoparticles: Synthesis, characterization, in vitro release and in vivo antinociceptive action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bioavailability enhancers of herbal origin: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. omicsonline.org [omicsonline.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Improving in vivo oral bioavailability of a poorly soluble drug: a case study on polymeric versus lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cusabio.com [cusabio.com]
Technical Support Center: Preventing Euphorbol Precipitation in Cell Culture Media
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on preventing the precipitation of euphorbol in cell culture media. By understanding the physicochemical properties of this compound and following best practices for its dissolution and addition to aqueous solutions, you can ensure the reproducibility and accuracy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation in cell culture media?
This compound is a tetracyclic triterpene alcohol and a member of the phorbol (B1677699) ester family, known for its potent biological activities, including the activation of Protein Kinase C (PKC). Like other phorbol esters, this compound is a hydrophobic molecule, meaning it has poor solubility in water-based solutions such as cell culture media. When a concentrated stock solution of this compound, typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into the aqueous environment of the media, it can "crash out" of solution and form a precipitate if its solubility limit is exceeded.
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for dissolving this compound and other hydrophobic compounds for use in cell culture experiments.[1][2] It is crucial to use anhydrous, high-purity DMSO to ensure the stability and integrity of the compound.[2]
Q3: What is the maximum final concentration of DMSO that is safe for my cells?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%.[1][3] While some cell lines may tolerate concentrations up to 0.5%, it is imperative to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without this compound) to determine the specific tolerance of your cell line.[2]
Q4: Can components in my cell culture medium affect this compound solubility?
Yes, certain components in the media can influence the solubility of hydrophobic compounds like this compound.
-
Serum: Proteins present in fetal bovine serum (FBS), such as albumin, can bind to hydrophobic molecules, which can help to increase their solubility and stability in the medium.[2][4] If your experimental conditions allow, using a serum-containing medium can be advantageous.
-
pH: The pH of the cell culture medium, typically maintained between 7.2 and 7.4, can affect the charge and solubility of a compound. Significant shifts in pH can promote precipitation.[2]
-
Salts and Buffers: High concentrations of salts in the medium can sometimes lead to the "salting out" of hydrophobic compounds, causing them to precipitate.[5]
Q5: Can I filter out the precipitate and use the remaining this compound solution?
Filtering out the precipitate is not recommended. The formation of a precipitate indicates that the concentration of this compound has exceeded its solubility limit, and the actual concentration of the compound remaining in the solution will be unknown and lower than intended. This will lead to inaccurate and unreliable experimental results. It is crucial to address the root cause of the precipitation rather than attempting to remove it after it has formed.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
Symptom: A visible precipitate or cloudiness appears immediately after adding the this compound stock solution to the cell culture medium.
Cause: This is often due to "solvent shock," where the rapid dilution of the concentrated DMSO stock into the aqueous medium causes the this compound to rapidly come out of solution before it can be properly dispersed.
Solutions:
| Corrective Action | Detailed Explanation |
| Pre-warm the Media | Always use cell culture medium that has been pre-warmed to 37°C before adding the this compound stock solution. Lower temperatures can decrease the solubility of hydrophobic compounds.[4] |
| Use a Stepwise Dilution | Instead of adding the concentrated stock directly to the final volume of media, perform a serial dilution. First, create an intermediate dilution in a smaller volume of pre-warmed media, then add this to the final volume. This gradual dilution helps to avoid localized high concentrations.[4] |
| Add Dropwise While Vortexing | Add the this compound stock solution (or the intermediate dilution) to the media drop by drop while gently vortexing or swirling the tube. This promotes rapid and even dispersion of the compound, preventing the formation of localized areas of high concentration that can lead to precipitation.[4] |
| Reduce the Final Concentration | The intended final concentration of this compound may be too high for its aqueous solubility. Perform a solubility test to determine the maximum soluble concentration under your specific experimental conditions. |
Issue 2: Precipitation Over Time in the Incubator
Symptom: The media appears clear immediately after adding this compound, but a precipitate forms after several hours or days of incubation at 37°C.
Cause: This can be due to the compound's limited stability in an aqueous environment over time, or changes in the media composition (e.g., pH shifts due to cell metabolism).
Solutions:
| Corrective Action | Detailed Explanation |
| Optimize Serum Concentration | If compatible with your experimental design, increasing the serum concentration in your media may help to maintain this compound solubility over longer incubation periods due to the binding of serum proteins.[2] |
| Monitor and Control pH | In dense or rapidly proliferating cultures, cellular metabolism can cause a drop in the pH of the medium. This change can affect the solubility of this compound. Ensure your medium is adequately buffered for the CO₂ concentration in your incubator and consider more frequent media changes for long-term experiments. |
| Assess Compound Stability | Although phorbol esters are generally stable, long-term incubation in aqueous solutions can lead to degradation or changes that affect solubility. It is advisable to prepare fresh this compound dilutions for each experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound (Molecular Weight: 440.7 g/mol )[5]
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
To prepare a 10 mM stock solution, weigh out 4.41 mg of this compound.
-
Aseptically transfer the weighed this compound to a sterile amber microcentrifuge tube.
-
Add 1.0 mL of anhydrous, high-purity DMSO to the tube.
-
Vortex the tube thoroughly until the this compound is completely dissolved. A brief warming to 37°C can aid dissolution if necessary.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Dilution of this compound in Cell Culture Medium to Prevent Precipitation
This protocol provides a stepwise method for diluting a concentrated this compound stock solution into cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or conical tubes
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final desired concentration of this compound and the final volume of media required.
-
Intermediate Dilution (Example for a final concentration of 10 µM in 10 mL): a. In a sterile tube, pipette 99 µL of pre-warmed complete cell culture medium. b. Add 1 µL of the 10 mM this compound stock solution to the 99 µL of media to create a 100 µM intermediate solution. c. Immediately vortex the tube gently to ensure thorough mixing.
-
Final Dilution: a. In a sterile tube containing 9 mL of pre-warmed complete cell culture medium, add the 1 mL of the 100 µM intermediate this compound solution. b. Gently mix the final solution by inverting the tube or pipetting up and down.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
-
Ensure the final DMSO concentration is below the cytotoxic level for your specific cell line (ideally ≤ 0.1%).
Quantitative Data Summary
| Parameter | Value | Reference/Note |
| This compound Molecular Weight | 440.7 g/mol | [5] |
| This compound CAS Number | 566-14-3 | [5] |
| Recommended Stock Solvent | Dimethyl Sulfoxide (DMSO) | [1][2] |
| Recommended Final DMSO Concentration | ≤ 0.1% | [1][3] |
| Solubility of a similar phorbol ester in DMSO | ~100 mg/mL (for Euphorbia factor L3) | Provides a starting point for this compound solubility.[6] |
Visualizations
Experimental Workflow for Preventing this compound Precipitation
References
- 1. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 2. PKCδ/MAPKs and NF-κB Pathways are Involved in the Regulation of Ingenane-Type Diterpenoids from Euphorbia neriifolia on Macrophage Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C31H52O | CID 10863111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Euphorbol Stability and Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of euphorbol in various solvents. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on degradation kinetics to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in common laboratory solvents?
A1: this compound, like other phorbol (B1677699) esters, is susceptible to degradation. Its stability is influenced by the solvent, temperature, pH, and exposure to light. Generally, stock solutions of phorbol esters prepared in anhydrous DMSO, ethanol, or ethyl acetate (B1210297) are stable for several weeks to months when stored in small aliquots in the dark at -20°C or below to minimize freeze-thaw cycles.[1][2][3] Aqueous solutions are not recommended for storage for more than a day.[2]
Q2: What are the primary factors that cause this compound degradation?
A2: The main factors contributing to the degradation of this compound and other phorbol esters are:
-
Light: Exposure to light can cause isomerization.[1]
-
Temperature: Elevated temperatures accelerate the rate of degradation.[4]
-
pH: this compound is sensitive to both acidic and alkaline conditions, which can lead to hydrolysis of the ester groups.[5][6]
-
Oxidation: The presence of oxidizing agents can also lead to degradation.
Q3: How should I prepare and store this compound stock solutions?
A3: To ensure the stability of your this compound stock solutions, follow these guidelines:
-
Solvent Selection: Use anhydrous dimethyl sulfoxide (B87167) (DMSO), ethanol, or ethyl acetate to prepare concentrated stock solutions.[1][2][3]
-
Concentration: Prepare a concentrated stock solution (e.g., 10-20 mM) to minimize the volume of organic solvent in your final experimental medium.[5][7]
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in light-protecting tubes to avoid repeated freeze-thaw cycles and light exposure.[3]
-
Storage Conditions: Store the aliquots at -20°C or -80°C in the dark.[1][3]
Q4: I am observing inconsistent results in my experiments. Could this be due to this compound degradation?
A4: Yes, inconsistent experimental outcomes are a common indication of compound degradation. If you suspect that your this compound has degraded, it is recommended to prepare a fresh stock solution from a new vial of solid compound. To verify the activity of your this compound, you can perform a functional assay, such as a protein kinase C (PKC) activity assay.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no biological activity in cell-based assays. | Degradation of this compound in the stock solution due to improper storage (e.g., exposure to light, repeated freeze-thaw cycles, prolonged storage at room temperature). | Prepare a fresh stock solution from solid this compound. Aliquot the new stock solution into smaller volumes and store at -20°C or -80°C, protected from light. Use a fresh aliquot for each experiment. |
| Inaccurate concentration of the stock solution. | Verify the initial calculations used for preparing the stock solution. If possible, confirm the concentration using a validated analytical method such as HPLC-UV. | |
| Precipitate observed in the stock solution upon thawing. | The solvent may have absorbed moisture, leading to decreased solubility of this compound. | Use fresh, anhydrous solvent to prepare new stock solutions. If a precipitate is observed, gently warm the solution to aid in redissolution before use, ensuring the temperature is not excessively high to cause degradation. |
| Inconsistent peak areas or retention times in HPLC analysis. | Degradation of this compound in the analytical sample or instability of the mobile phase. | Prepare fresh analytical samples from a reliable stock solution immediately before injection. Ensure the mobile phase is properly prepared, degassed, and within its expiry period. Check the HPLC system for any potential issues (e.g., leaks, column degradation). |
| Co-elution of degradation products with the parent this compound peak. | Optimize the HPLC method to ensure adequate separation of this compound from its potential degradation products. This may involve adjusting the mobile phase composition, gradient, flow rate, or using a different column. |
This compound Stability Data
While specific quantitative stability data for this compound in various pure solvents is limited in publicly available literature, the following table provides degradation rate constants for phorbol esters found in Jatropha curcas crude oil under different storage conditions. This data can serve as a proxy to understand the relative stability of this compound under similar stresses. The degradation was found to follow first-order kinetics.[4]
| Storage Condition | Light Exposure | Temperature | Degradation Rate Constant (d⁻¹) |
| Jatropha Crude Oil | Unexposed | 4 °C | 0.9 x 10⁻³ |
| Jatropha Crude Oil | Unexposed | 25 °C | 1.5 x 10⁻³ |
| Jatropha Crude Oil | Unexposed | 35 °C | 2.2 x 10⁻³ |
| Jatropha Crude Oil | Diffused Sunlight (1097 lx) | 25-35 °C | 4.2 x 10⁻³ |
| Jatropha Crude Oil | Fluorescent Light (4690 lx) | 25-35 °C | 5.7 x 10⁻³ |
Data adapted from a study on phorbol esters in Jatropha curcas crude oil. The degradation rates are indicative and may differ for purified this compound in different solvent systems.[4]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for conducting a forced degradation study to identify potential degradation products and degradation pathways of this compound.
1. Preparation of this compound Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the this compound stock solution with 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 2 hours.
-
Neutralize the solution with 0.1 N NaOH before analysis.
-
-
Alkaline Hydrolysis:
-
Mix 1 mL of the this compound stock solution with 1 mL of 0.1 N NaOH.
-
Keep at room temperature for 30 minutes.
-
Neutralize the solution with 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the this compound stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 1 hour.
-
-
Thermal Degradation:
-
Place a vial containing the solid this compound powder and another vial with 1 mL of the stock solution in an oven at 80°C for 24 hours.
-
-
Photodegradation:
-
Expose a vial containing 1 mL of the this compound stock solution to a UV light source (254 nm) for 24 hours.
-
Prepare a control sample wrapped in aluminum foil to protect it from light.
-
3. Sample Analysis:
-
After the specified stress period, dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples along with a non-stressed control sample using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol describes a general HPLC-UV method for the quantification of this compound and the separation of its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient Program: Start with a suitable ratio (e.g., 60% B), and increase the percentage of Solvent B over time to elute more hydrophobic compounds.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Signaling Pathways and Experimental Workflows
This compound-Induced Signaling Pathways
This compound, as a phorbol ester, is a potent activator of Protein Kinase C (PKC). Activation of PKC initiates a cascade of downstream signaling events, including the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are involved in regulating various cellular processes such as proliferation, differentiation, and inflammation.
Caption: this compound activates PKC, leading to downstream signaling cascades.
Experimental Workflow for this compound Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of this compound under various stress conditions.
Caption: Workflow for conducting a this compound stability study.
References
- 1. Stability of the "second stage" promoter 12-O-retinoylphorbol-13-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. Degradation rates of phorbol esters in Jatropha curcas L. oil and pressed seeds under different storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ijper.org [ijper.org]
- 7. Phorbol 12-myristate 13-acetate (PMA) (NBP2-33203): Novus Biologicals [novusbio.com]
troubleshooting euphorbol cytotoxicity assay variability
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in euphorbol cytotoxicity assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound cytotoxicity experiments.
Q1: Why am I seeing high variability between my replicate wells?
High variability can obscure the true cytotoxic effect of this compound and is often traced back to technical inconsistencies.
-
Potential Causes & Solutions
-
Uneven Cell Seeding: A non-homogenous cell suspension leads to different cell numbers in each well. To resolve this, ensure you thoroughly and gently mix the cell suspension before and during plating. For adherent cells, avoid letting them settle in the pipette or reservoir.
-
Pipetting Errors: Inconsistent volumes of cells, media, or reagents are a major source of variation. Ensure pipettes are calibrated, use fresh tips for each replicate, and practice consistent, gentle pipetting techniques to avoid cell damage.
-
Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, leading to changes in media concentration. To mitigate this, fill the outer wells with sterile PBS or media without cells and use the inner 60 wells for your experiment.
-
Presence of Bubbles: Air bubbles in wells can interfere with absorbance or fluorescence readings. Be careful not to introduce bubbles during pipetting. If present, they can be removed with a sterile syringe needle before reading the plate.
-
Cell Clumping: Some cell lines have a tendency to clump, which results in uneven distribution. If this occurs, ensure single-cell suspension after trypsinization by gently pipetting up and down.
-
Q2: My absorbance readings are too low in my MTT or similar metabolic assay. What's wrong?
Low signal suggests a problem with either the number of viable cells or the assay chemistry itself.
-
Potential Causes & Solutions
-
Insufficient Cell Number: Too few cells will not generate a strong enough signal. Perform a cell seeding optimization experiment to determine the ideal cell density that falls within the linear range of the assay.
-
Short Incubation Time: The conversion of the assay substrate (e.g., MTT to formazan) is time-dependent. If the incubation time is too short, the signal will be weak. Increase the incubation time with the assay reagent, ensuring it is optimized for your specific cell line.
-
Reagent Degradation: Assay reagents can be sensitive to light and multiple freeze-thaw cycles. Prepare fresh reagents when possible, store them correctly as per the manufacturer's instructions, and avoid prolonged exposure to light.
-
Incomplete Solubilization (MTT Assay): The formazan (B1609692) crystals produced in the MTT assay are insoluble and must be fully dissolved before reading. Ensure the solubilization agent (like DMSO or SDS) is added and mixed thoroughly, potentially by shaking the plate on an orbital shaker for a period.
-
Q3: My control wells show high background cytotoxicity in my LDH assay. How can I fix this?
High background in a Lactate Dehydrogenase (LDH) assay indicates that the control (untreated) cells are stressed or dying, which can mask the effect of your test compound.
-
Potential Causes & Solutions
-
Suboptimal Cell Culture Conditions: Overly confluent or unhealthy cells can lead to spontaneous cell death and LDH release. Use cells that are in the logarithmic growth phase, maintain a consistent passage number, and ensure optimal culture conditions (pH, temperature, humidity).
-
High Endogenous LDH in Serum: The serum used to supplement the culture medium may have high levels of LDH. It is recommended to test the serum for background LDH activity or reduce the serum concentration during the assay period.
-
Mechanical Cell Damage: Overly forceful pipetting during media changes or reagent addition can physically damage cell membranes, causing LDH to leak. Handle cells gently at all stages of the experiment.
-
Contamination: Bacterial or yeast contamination can lead to cell death and will compromise results. Routinely check cultures for any signs of contamination.
-
Q4: My results are inconsistent from one experiment to the next. Why?
Lack of reproducibility between experiments often points to subtle changes in protocol or materials.
-
Potential Causes & Solutions
-
Cell Passage Number: As cells are passaged repeatedly, they can undergo phenotypic drift, which may alter their response to this compound. Use cells within a consistent and limited passage range for all related experiments.
-
Inconsistent Reagent Preparation: Prepare reagents fresh for each experiment or use aliquots from a single, quality-controlled batch to minimize variability.
-
Variable Incubation Times: Ensure that incubation times for cell seeding, compound treatment, and assay reagent addition are kept consistent across all experiments.
-
This compound Compound Instability: The stability of your this compound stock solution can affect its potency. Store the stock solution in appropriate aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.
-
Solvent Effects: this compound is often dissolved in a solvent like DMSO. High concentrations of DMSO can be cytotoxic on their own. Keep the final concentration of the solvent consistent and low (typically below 0.5%) across all wells, including vehicle controls.
-
Quantitative Data Summary
Proper optimization of experimental parameters is critical for reducing
Technical Support Center: Optimizing Euphorbol Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing euphorbol in in vitro experiments. The information is presented in a question-and-answer format to directly address common challenges and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary in vitro activities?
This compound is a tetracyclic triterpene alcohol, a major constituent of the sap of various Euphorbia species. In in vitro studies, it has demonstrated a range of biological activities, including cytotoxic effects against numerous cancer cell lines, as well as anti-inflammatory and antiviral properties. Its anticancer effects are primarily attributed to the induction of apoptosis (programmed cell death) and inhibition of cell proliferation and migration.[1]
Q2: What is a typical effective concentration range for this compound in cancer cell lines?
The effective concentration of this compound, specifically its half-maximal inhibitory concentration (IC50) for cytotoxicity, varies significantly depending on the cancer cell line. Generally, IC50 values have been reported to range from approximately 1.41 µM to 38.89 µM.[1][2] For initial experiments, a dose-response study within this range is recommended to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: What is the primary mechanism of action of this compound's anti-cancer effects?
This compound and related compounds from Euphorbia species have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. The underlying mechanisms are linked to the modulation of key signaling pathways. Notably, extracts from Euphorbia have been demonstrated to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[3] There is also evidence suggesting the involvement of the JAK/STAT pathway, particularly in the context of inflammation.[4]
Q4: How should I prepare a stock solution of this compound?
Due to its hydrophobic nature, this compound has poor solubility in aqueous solutions like cell culture media. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). A typical stock solution concentration is 10 mM.
Troubleshooting Guide
Q1: I'm observing a precipitate in my cell culture medium after adding this compound. What should I do?
This is a common issue due to this compound's low aqueous solubility. Here are some steps to troubleshoot this problem:
-
Check your final DMSO concentration: Ensure the final concentration of DMSO in your culture medium does not exceed 0.5%, as higher concentrations can be toxic to cells.
-
Optimize the dilution method: Add the this compound stock solution to your pre-warmed (37°C) cell culture medium dropwise while gently swirling or vortexing. This gradual dilution can help prevent immediate precipitation.
-
Use a lower stock concentration: If precipitation persists, try preparing a lower concentration stock solution (e.g., 1 mM) to reduce the solvent shock upon dilution.
-
Consider sonication: Briefly sonicating the diluted this compound solution in the medium might help to dissolve any microscopic precipitates.
Q2: My cells are showing high levels of toxicity even at low concentrations of this compound. What could be the reason?
-
Cell line sensitivity: Different cell lines exhibit varying sensitivities to this compound. It is crucial to perform a dose-response curve to determine the IC50 value for your specific cell line.
-
DMSO toxicity: Ensure your vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) does not show significant toxicity.
-
Incorrect concentration calculation: Double-check your calculations for stock solution preparation and dilutions.
Q3: I am not observing the expected biological effect of this compound in my experiment. What should I check?
-
Compound integrity: Ensure the this compound you are using is of high purity and has been stored correctly (typically at -20°C, protected from light) to prevent degradation.
-
Cell confluency: The confluency of your cells at the time of treatment can influence the experimental outcome. Standardize your cell seeding density and treatment confluency.
-
Incubation time: The duration of this compound treatment may need to be optimized. Consider performing a time-course experiment.
-
Assay sensitivity: The sensitivity of your chosen assay may not be sufficient to detect subtle effects. Ensure your assay is validated and appropriate for the biological question you are asking.
Data Presentation
Table 1: Cytotoxic Activity (IC50) of Euphol (B7945317) in Various Human Cancer Cell Lines
Note: this compound is an isomer of euphol, and their biological activities are often considered comparable. The following data is for euphol.
| Tumor Type | Cell Line | Mean IC50 (µM)[1][5] |
| Breast | MDA-MB-231 | 9.08 |
| BT20 | 8.96 | |
| HS587T | 18.15 | |
| MCF-7 | 18.76 | |
| T47D | 38.89 | |
| MDA-MB-468 | 30.89 | |
| Head and Neck | HN13 | 8.89 |
| SCC25 | 6.65 | |
| Colon | SW480 | 5.79 |
| HCT15 | 5.47 | |
| SW620 | 10.02 | |
| CO115 | 9.58 | |
| Pancreatic | Mia-Pa-Ca-2 | 6.84 |
| Esophageal | SCC | 11.08 |
| Glioblastoma | GAMG | 8.473 |
| RES186 | 16.7 | |
| SW1783 | 19.62 | |
| U251 | 23.32 | |
| SW1088 | 27.41 | |
| U87-MG | 28.24 | |
| U373 | 30.48 | |
| SNB19 | 34.41 | |
| Leukemia | K-562 | 34.44 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the steps for determining the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with DMSO at the highest concentration used) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the no-treatment control.
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis by flow cytometry.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot Analysis of PI3K/Akt Pathway Proteins
This protocol provides a general workflow for assessing the phosphorylation status of key proteins in the PI3K/Akt pathway.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-PI3K, anti-PI3K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualization
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Postulated inhibition of the PI3K/Akt signaling pathway by this compound.
References
- 1. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Euphorbia fischeriana Steud inhibits malignant melanoma via modulation of the phosphoinositide-3-kinase/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Euphorbol Off-Target Effects in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize euphorbol off-target effects in cell-based assays.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound and its analogs, providing potential causes and solutions.
Issue 1: Inconsistent or No Cellular Response to this compound Treatment
| Possible Cause | Suggested Solution |
| This compound Degradation | Phorbol (B1677699) esters are sensitive to light, temperature, and repeated freeze-thaw cycles. Prepare fresh dilutions from a properly stored stock solution for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles and store at -20°C or -80°C in a dark, dry environment.[1] |
| Suboptimal Concentration | The effective concentration of this compound can vary significantly between cell lines and assays. Perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. A common starting range is 1 nM to 10 µM.[1] |
| Cell Line Insensitivity | Some cell lines may have low expression levels of Protein Kinase C (PKC) isozymes, the primary targets of this compound. Confirm PKC isozyme expression using Western blot or qPCR. Consider using a positive control cell line known to be responsive to phorbol esters.[1] |
| Solubility Issues | This compound and its analogs are often hydrophobic and can precipitate in aqueous solutions. Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and does not affect cell viability.[1] |
| Contamination | Mycoplasma or other microbial contamination can alter cellular responses. Regularly test cell cultures for contamination. |
Issue 2: High Variability Between Experimental Replicates
| Possible Cause | Suggested Solution |
| Uneven Cell Seeding | Inconsistent cell numbers across wells lead to variable results. Ensure a homogeneous cell suspension before seeding and use calibrated pipettes. |
| Inconsistent this compound Dilution | Errors in serial dilutions can cause significant variability. Prepare a master mix of the final this compound concentration in the culture medium to add to all relevant wells. |
| "Edge Effects" in Microplates | Evaporation from wells on the edge of a microplate can concentrate solutes and affect cell growth. To mitigate this, fill the outer wells with sterile phosphate-buffered saline (PBS) or media without cells. |
Issue 3: Observed Phenotype is Not Consistent with Known PKC-Mediated Effects
| Possible Cause | Suggested Solution |
| Activation of Off-Target C1 Domain Proteins | This compound can activate other proteins with C1 domains, such as Munc13, RasGRP, and chimaerins, leading to PKC-independent signaling.[2] |
| Use of Controls | To confirm the role of PKC, pre-treat cells with a specific PKC inhibitor. Use an inactive this compound analog, such as 4α-phorbol 12,13-dibutyrate (4α-PDBu), as a negative control to differentiate specific from non-specific effects.[3] |
| Downstream Pathway Analysis | Investigate the activation of known downstream effectors of both PKC-dependent and PKC-independent pathways using techniques like Western blotting. |
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of this compound?
A1: The primary on-target effect of this compound and its analogs (phorbol esters) is the activation of conventional and novel isoforms of Protein Kinase C (PKC).[2] Off-target effects primarily arise from the activation of other signaling proteins that also contain a C1 domain, the binding site for phorbol esters. These include, but are not limited to, Munc13 (involved in neurotransmitter release), RasGRP (a Ras guanine (B1146940) nucleotide exchange factor), and chimaerins (Rac-GAPs).[2]
Q2: How can I confirm that the observed effects in my assay are PKC-dependent?
A2: To confirm PKC-dependent effects, you should include the following controls in your experiment:
-
PKC Inhibitors: Pre-treatment of your cells with a specific PKC inhibitor should attenuate or block the effect of this compound.
-
Inactive Analogs: Use an inactive analog, such as 4α-PDBu, which does not activate PKC. This will help you distinguish between a specific PKC-mediated response and non-specific effects of the compound.[3]
-
PKC Isoform Knockdown/Knockout: For more definitive evidence, you can use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of specific PKC isoforms.
Q3: What are some common PKC inhibitors and their typical concentrations?
A3: The choice of inhibitor and its concentration are cell-type and assay-dependent. It is crucial to perform a dose-response curve for any inhibitor to determine its optimal concentration.
| PKC Inhibitor | Target Isoforms | Typical Working Concentration |
| Gö 6983 | Pan-PKC inhibitor (α, β, γ, δ, ζ) | 1-10 µM |
| Sotrastaurin (AEB071) | Pan-PKC inhibitor (α, β, θ, δ, ε, η) | 0.1-1 µM[4] |
| GF109203X (Bisindolylmaleimide I) | Conventional and novel PKCs (α, βI, βII, γ, δ, ε) | 1-5 µM |
| Gö 6976 | Conventional PKCs (α, βI) | 1-5 µM |
Q4: What is an inactive phorbol ester analog and why should I use it?
A4: An inactive phorbol ester analog, such as 4α-phorbol 12,13-dibutyrate (4α-PDBu), has a similar chemical structure to active phorbol esters but does not bind to and activate PKC.[3] It is an essential negative control to ensure that the observed cellular effects are due to the specific activation of C1 domain-containing proteins and not due to non-specific effects of the chemical scaffold or the solvent.
Q5: At what concentration do PKC-independent effects of phorbol esters become more prominent?
A5: PKC-independent effects can start to appear at higher concentrations of phorbol esters, typically in the range of 5-10 µM.[3] However, this can be cell-type and context-dependent. A careful dose-response analysis is recommended to identify the concentration range where PKC-dependent effects are maximal and off-target effects are minimal.
Quantitative Data Summary
Binding Affinities of Phorbol Dibutyrate (PDBu) to PKC Isoforms
The following table summarizes the dissociation constants (Kd) for [³H]PDBu binding to various recombinant PKC isotypes. Lower Kd values indicate higher binding affinity.
| PKC Isoform | Kd (nM) |
| PKC-α | 1.6 - 2.5 |
| PKC-β1 | 1.8 - 3.0 |
| PKC-β2 | 2.0 - 3.5 |
| PKC-γ | 2.5 - 4.0 |
| PKC-δ | 10 - 18 |
| PKC-ε | 5 - 12 |
| PKC-ζ | No specific binding |
Data synthesized from multiple sources, and values can vary based on experimental conditions.[5]
Experimental Protocols
Protocol 1: Dose-Response Experiment using MTT Assay
This protocol outlines a method to determine the optimal concentration of a this compound analog for a cell-based assay using a colorimetric MTT assay to measure cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock solution of the this compound analog in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 1 nM to 10 µM).
-
Cell Treatment: Add 100 µL of the 2X this compound analog solutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the treated wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the log of the this compound analog concentration to generate a dose-response curve and determine the EC50 or IC50.
Protocol 2: Western Blot Analysis of PKC Activation with an Inhibitor
This protocol describes how to assess PKC activation by observing its translocation from the cytosol to the membrane fraction and how to use a PKC inhibitor as a control.
-
Cell Treatment: Culture cells to 70-80% confluency. For the inhibitor group, pre-incubate cells with a specific PKC inhibitor at its optimal concentration for 1-2 hours. Then, treat the cells with the this compound analog at the desired concentration and for the appropriate time. Include untreated and vehicle-treated controls.
-
Cell Lysis and Fractionation:
-
Wash cells with ice-cold PBS and scrape them into a hypotonic lysis buffer.
-
Homogenize the cells and centrifuge at low speed to remove nuclei and intact cells.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the membrane fraction. The resulting supernatant is the cytosolic fraction.
-
-
Sample Preparation: Resuspend the membrane pellet in lysis buffer. Determine the protein concentration of both cytosolic and membrane fractions using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the PKC isoform of interest overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis: Quantify the band intensities to determine the relative amount of the PKC isoform in the cytosolic and membrane fractions under different treatment conditions.
Signaling Pathways & Experimental Workflows
Caption: this compound signaling pathways and points of experimental intervention.
Caption: A typical experimental workflow for studying this compound effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Phorbol esters and neurotransmitter release: more than just protein kinase C? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinase C-dependent and -independent effects of phorbol esters on hippocampal calcium channel current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Characterization of phorbol ester binding to protein kinase C isotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
handling and storage of euphorbol to maintain activity
Welcome to the technical support center for euphorbol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound to ensure the integrity and activity of the compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a tetracyclic diterpenoid that functions as a potent activator of Protein Kinase C (PKC).[1] It mimics the action of the endogenous second messenger diacylglycerol (DAG).[1] By binding to the C1 domain of conventional and novel PKC isoforms, this compound induces their translocation to the cell membrane, leading to their activation and the subsequent phosphorylation of downstream target proteins.[2] This activation can trigger a variety of cellular signaling pathways, including the MAPK/ERK pathway, and influence processes such as cell proliferation, differentiation, and apoptosis.[3][4]
Q2: How should I prepare a stock solution of this compound?
A2: this compound, like other phorbol (B1677699) esters, has very low solubility in aqueous solutions.[5] Therefore, it is recommended to first prepare a concentrated stock solution in an organic solvent.
-
Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the most common and recommended solvents for preparing stock solutions.[5][6][7] Acetone, ethyl acetate, and methylene (B1212753) chloride can also be used.
-
Stock Concentration: A stock solution of 1-20 mM in DMSO is typical.[5] For example, to prepare a 10 mM stock solution of a phorbol ester with a molecular weight of 616.8 g/mol , you would dissolve 1 mg of the compound in 162 µL of DMSO.[7]
-
Preparation of Working Solutions: To prepare a working solution for cell culture experiments, the concentrated stock solution should be serially diluted in your culture medium to the desired final concentration immediately before use.[6] It is crucial to ensure that the final concentration of the organic solvent in the culture medium is kept to a minimum (typically ≤0.1% for DMSO) to avoid solvent-induced cytotoxicity.[6]
Q3: What are the recommended storage conditions for this compound and its solutions?
A3: Proper storage is critical to maintain the stability and activity of this compound.
-
Solid this compound: As a solid, this compound should be stored in a tightly sealed container at -20°C or below, protected from light.[8][9]
-
Stock Solutions: Stock solutions of phorbol esters in DMSO, when stored in the dark at -20°C, have been shown to be stable for at least six months. Solutions in ethanol, ethyl acetate, or methylene chloride can be stored for up to three months at 4°C in the dark. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7] Phorbol ester solutions are sensitive to acidic and alkaline conditions.[5]
Data Presentation
Table 1: Summary of Recommended Storage Conditions for Phorbol Esters (including this compound)
| Form | Solvent | Temperature | Duration | Light Conditions |
| Solid | N/A | ≤ -20°C | Up to 2 years | Protected from light |
| Solution | DMSO | -20°C | At least 6 months | Protected from light |
| Solution | Ethanol, Ethyl Acetate, Methylene Chloride | 4°C | Up to 3 months | Protected from light |
| Solution | Acetone | 4°C (Do not store at room temperature) | Up to 3 months | Protected from light |
This data is primarily based on studies of Phorbol 12-myristate 13-acetate (PMA), a structurally and functionally similar phorbol ester.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or reduced biological activity | Degraded this compound: Improper storage (exposure to light, wrong temperature, acidic/alkaline conditions) may have led to degradation. | Prepare a fresh stock solution from solid this compound that has been stored correctly. Always store solutions protected from light at the recommended temperature. |
| Inactivated this compound: Some experimental conditions can lead to the inactivation of phorbol esters. | Review the experimental protocol for any steps that might contribute to inactivation. Consider performing a positive control experiment with a known sensitive cell line. | |
| PKC Downregulation: Prolonged exposure (e.g., >24 hours) to phorbol esters can lead to the downregulation and degradation of PKC, resulting in a diminished response.[10] | Consider shorter incubation times. If long-term effects are being studied, be aware of this phenomenon and assay for PKC levels if possible. | |
| Precipitation in cell culture medium | Low Aqueous Solubility: this compound is poorly soluble in aqueous media. Adding a large volume of a concentrated stock or inadequate mixing can cause precipitation. | Ensure the final solvent concentration is low (e.g., <0.1% DMSO). Add the this compound stock solution to the medium while vortexing or mixing to ensure rapid and even dispersion. Prepare working solutions fresh before each experiment. |
| Inconsistent results between experiments | Inaccurate Pipetting of Stock Solution: Due to the high potency of this compound, small variations in the volume of the concentrated stock solution can lead to significant differences in the final concentration. | Use calibrated micropipettes for preparing dilutions. Prepare a sufficient volume of the final working solution to be used across all replicates and conditions within a single experiment to ensure consistency. |
| Cell Passage Number: The responsiveness of cells to stimuli can change with increasing passage number. | Use cells within a consistent and low passage number range for all experiments. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[11] Handle solid this compound and concentrated stock solutions in a chemical fume hood.
-
Preparation of Concentrated Stock Solution (e.g., 10 mM in DMSO):
-
Weigh the required amount of solid this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, sterile DMSO to achieve the desired concentration.
-
Vortex thoroughly until the this compound is completely dissolved.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into small, single-use volumes in sterile cryovials.
-
Store the aliquots at -20°C, protected from light.
-
-
Preparation of Working Solution (for cell culture):
-
Thaw a single aliquot of the concentrated stock solution.
-
Perform serial dilutions in sterile cell culture medium to achieve the final desired concentration.
-
For example, to prepare a 100 nM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by another 1:1000 dilution.
-
Ensure the final DMSO concentration is below 0.1%.
-
Use the working solution immediately after preparation.
-
Protocol 2: General Protocol for Cell Treatment with this compound
-
Cell Seeding: Seed cells in appropriate culture plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and recover for 24 hours.
-
Preparation of Treatment Medium: Prepare the this compound working solution in the appropriate cell culture medium as described in Protocol 1. Also, prepare a vehicle control medium containing the same final concentration of the solvent (e.g., DMSO) used for the this compound dilutions.
-
Cell Treatment:
-
Remove the existing medium from the cells.
-
Wash the cells once with sterile phosphate-buffered saline (PBS).
-
Add the prepared treatment medium (with this compound) or the vehicle control medium to the respective wells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 15 minutes to 48 hours, depending on the assay) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, proceed with the desired downstream analysis, such as cell viability assays, protein extraction for Western blotting, or RNA isolation for gene expression analysis.
Visualizations
Diagram 1: this compound Handling and Storage Workflow
Caption: Workflow for the safe handling and proper storage of this compound.
Diagram 2: this compound-Induced Protein Kinase C (PKC) Signaling Pathway
Caption: Simplified signaling pathway of this compound-mediated PKC activation.
References
- 1. Phorbol esters: structure, biological activity, and toxicity in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protein kinase C and downstream signaling pathways in a three-dimensional model of phorbol ester-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Pathway by Conventional, Novel, and Atypical Protein Kinase C Isotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. novusbio.com [novusbio.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Differential abilities of phorbol esters in inducing protein kinase C (PKC) down-regulation in noradrenergic neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. huarongpharma.com [huarongpharma.com]
Technical Support Center: Overcoming Euphorbol Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to euphorbol and its derivatives in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cells?
This compound, a tetracyclic triterpene alcohol, primarily induces cytotoxicity in cancer cells through the induction of apoptosis and autophagy.[1] Its anti-cancer effects are often mediated by the modulation of key signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. However, the specific effects on these pathways can be cell-line dependent.[1]
Q2: I am observing high IC50 values for this compound in my cancer cell line. What are the potential reasons for this apparent resistance?
Observed resistance to this compound can be multifactorial. Some cell lines may exhibit inherent resistance, while others can acquire it. Potential mechanisms include:
-
Alterations in Signaling Pathways: The MAPK/ERK and PI3K/Akt pathways are common targets of this compound.[1] Constitutive activation of these pro-survival pathways or mutations in their components could confer resistance.
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can lead to the active efflux of this compound from the cell, reducing its intracellular concentration and efficacy.[1]
-
Apoptosis Evasion: Cancer cells can develop resistance to apoptosis by upregulating anti-apoptotic proteins (e.g., Bcl-2) or downregulating pro-apoptotic proteins (e.g., BAX).[1]
-
Cellular Metabolism: Differences in cellular metabolism might affect the processing of or response to this compound.[1]
Q3: How can I overcome this compound resistance in my cancer cell line?
Several strategies can be employed to overcome this compound resistance:
-
Combination Therapy: Combining this compound with other chemotherapeutic agents can have synergistic effects. For example, euphol (B7945317) has been shown to act synergistically with gemcitabine (B846) in pancreatic cancer cell lines and with paclitaxel (B517696) in esophageal cancer cell lines.[2][3][4] It has also been shown to sensitize glioblastoma cells to temozolomide (B1682018).[5]
-
Inhibition of Drug Efflux Pumps: For resistance mediated by P-glycoprotein, co-administration with a P-gp inhibitor can restore sensitivity. Some compounds derived from Euphorbia species themselves have been shown to reverse P-gp-mediated multidrug resistance.[6]
-
Modulation of Signaling Pathways: If resistance is due to alterations in specific signaling pathways, combining this compound with targeted inhibitors of those pathways could be an effective strategy.
Q4: Are there any known synergistic combinations with this compound?
Yes, preclinical studies have demonstrated synergistic interactions between euphol and several standard chemotherapy drugs. The Combination Index (CI), where a value less than 1 indicates synergy, has been used to quantify these effects.[7][8]
Troubleshooting Guides
Problem 1: High variability in cytotoxicity assay results.
-
Possible Causes:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells.
-
This compound Precipitation: As a lipophilic compound, this compound may precipitate in the culture medium, especially at high concentrations.[1]
-
Inaccurate Drug Dilutions: Errors in preparing serial dilutions.
-
Contamination: Bacterial or fungal contamination affecting cell viability.
-
-
Suggested Solutions:
-
Ensure a homogeneous cell suspension before seeding.
-
Optimize this compound dissolution by first dissolving it in a suitable solvent like DMSO at a high concentration before diluting it in the culture medium. Visually inspect for precipitation.[1]
-
Prepare fresh serial dilutions for each experiment.
-
Regularly screen for contamination.
-
Problem 2: No significant apoptosis induction is observed.
-
Possible Causes:
-
Insufficient this compound Concentration or Incubation Time: The concentration or duration of treatment may be inadequate for the specific cell line.
-
Cell Line-Specific Resistance Mechanisms: The cells may have defects in apoptotic pathways.[1]
-
Alternative Cell Death Mechanisms: this compound might be inducing other forms of cell death, such as autophagy-associated cell death.[1]
-
-
Suggested Solutions:
-
Perform a dose-response and time-course experiment to determine the optimal conditions.
-
Investigate key proteins in the apoptotic pathway (e.g., caspases, Bcl-2 family proteins) via Western blot.
-
Assess markers of other cell death pathways, such as autophagy (e.g., LC3-II conversion).
-
Data Presentation
Table 1: IC50 Values of Euphol in Various Human Cancer Cell Lines
| Tumor Type | Cell Line | Mean IC50 (µM) |
| Pancreatic Carcinoma | MIA PaCa-2 | 8.46 |
| Esophageal Squamous Cell Carcinoma | KYSE-70, KYSE-450 | 11.08 (mean) |
| Breast Cancer | MDA-MB-231 | 9.08 |
| Breast Cancer | T47D | 38.89 |
| Glioblastoma | U87-MG, U373, etc. | Varies (up to >27-fold difference between lines) |
Data compiled from multiple sources.[2][4][9]
Table 2: Synergistic Effects of Euphol in Combination with Chemotherapy
| Cancer Type | Chemotherapeutic Agent | Cell Lines | Combination Index (CI) |
| Pancreatic Cancer | Gemcitabine | PANC-1, MIA PaCa-2 | 0.76 - 0.80 |
| Esophageal Cancer | Paclitaxel | KYSE-70, KYSE-450 | 0.37 - 0.55 |
| Glioblastoma | Temozolomide | U87-MG, U373, U251, and others | 0.48 - 0.96 |
A CI value < 1 indicates a synergistic effect.[7][8]
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTS Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Replace the medium in the wells with the medium containing different concentrations of this compound. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTS Assay: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Development of an this compound-Resistant Cell Line
-
Determine Initial IC50: Establish the IC50 of this compound for the parental cancer cell line.
-
Initial Exposure: Treat the parental cells with this compound at a concentration equal to the IC50.
-
Recovery and Escalation: Allow the surviving cells to recover and repopulate. Once the cells are confluent, passage them and increase the concentration of this compound in a stepwise manner.
-
Maintenance: Continue this process of exposure, recovery, and dose escalation over several months.
-
Characterization: Periodically assess the IC50 of the treated cell population to determine the fold resistance compared to the parental line. A significantly increased IC50 indicates the development of resistance.[10]
-
Clonal Selection: Isolate single-cell clones from the resistant population to establish a stable resistant cell line.
Protocol 3: Evaluation of Combination Therapy using the Combination Index (CI) Method
-
Experimental Design: Based on the individual IC50 values of this compound and the other chemotherapeutic agent, design a constant-ratio combination experiment.
-
Cell Treatment: Treat cells with each drug alone and in combination at various concentrations.
-
Viability Assay: After the incubation period, perform a cell viability assay (e.g., MTS).
-
Data Analysis: Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.[7]
-
Interpretation:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Visualizations
Caption: Signaling pathways involved in this compound action and resistance.
Caption: Workflow for developing a this compound-resistant cell line.
Caption: Logic of using combination therapy to overcome resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Euphol, a tetracyclic triterpene, from Euphorbia tirucalli induces autophagy and sensitizes temozolomide cytotoxicity on glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Euphorbiasteroid reverses P-glycoprotein-mediated multi-drug resistance in human sarcoma cell line MES-SA/Dx5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Euphorbol Delivery Methods for Animal Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining euphorbol delivery methods for animal studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) and Troubleshooting
1. Solubility and Formulation
Q: My this compound sample is not dissolving in my chosen vehicle. What should I do?
A: this compound, a diterpenoid, is known for its poor aqueous solubility. If you are experiencing solubility issues, consider the following troubleshooting steps:
-
Solvent Selection: this compound and other phytochemicals from Euphorbiaceae members generally show better solubility in organic solvents. Chloroform and acetone (B3395972) have been reported as effective solvents for extracting these compounds.[1][2] For in vivo studies, biocompatible organic solvents such as DMSO, ethanol (B145695), or polyethylene (B3416737) glycol (PEG) are often used. It is crucial to first dissolve this compound in a minimal amount of an appropriate organic solvent before further dilution in an aqueous vehicle like saline or phosphate-buffered saline (PBS).
-
Co-solvents: Employing a co-solvent system can enhance solubility. For instance, a mixture of ethanol and water or PEG and water can be effective.
-
Formulation Strategies: For poorly soluble terpenes like this compound, advanced formulation strategies may be necessary to improve bioavailability and reduce toxicity.[3] These can include:
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area and dissolution rate.[3]
-
Liposomes: Encapsulating this compound within lipid bilayers can improve its solubility and delivery to target tissues.[3]
-
Inclusion Complexes: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of hydrophobic compounds like this compound.[3]
-
Q: What are some recommended vehicle formulations for different administration routes?
A: The choice of vehicle is critical and depends on the administration route. Here are some suggestions:
-
Oral (PO): For oral gavage, this compound can be formulated as a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) or in an oil-based vehicle such as corn oil or sesame oil.
-
Intraperitoneal (IP): A common vehicle for IP injections is a solution of this compound in a small amount of DMSO, which is then brought to the final volume with sterile saline. The final concentration of DMSO should be kept low (typically <10%) to minimize toxicity.
-
Intravenous (IV): IV formulations require sterile and highly purified components. A solubilizing agent such as Cremophor EL or a cyclodextrin-based formulation is often necessary to achieve a clear, injectable solution.
2. Dosing and Administration
Q: How do I determine the appropriate dose of this compound for my animal study?
Q: What are the recommended administration routes for this compound in animal studies?
A: The choice of administration route depends on the experimental objective, such as desired pharmacokinetic profile and target organ. Common routes for administering compounds to laboratory animals include:[4][5]
-
Oral (PO): Oral gavage is a precise method for delivering an exact dose to the gastrointestinal tract.[5]
-
Intraperitoneal (IP): IP injection allows for rapid absorption into the systemic circulation.
-
Subcutaneous (SC): SC injections can provide a slower, more sustained release of the compound.
-
Intravenous (IV): IV administration results in immediate and complete bioavailability.[6]
3. Stability and Storage
Q: How should I store my this compound samples and prepared formulations?
A: While specific stability data for this compound is limited, general best practices for storing phytochemicals should be followed. Store pure this compound in a cool, dark, and dry place. For prepared formulations, it is advisable to prepare them fresh before each experiment to avoid degradation. If storage is necessary, keep solutions at 4°C for short-term storage and -20°C or -80°C for long-term storage, protected from light.
4. Toxicity and Animal Welfare
Q: What are the potential toxic effects of this compound, and how can I monitor for them?
A: this compound and other compounds from Euphorbia species can exhibit toxicity. The white, milky latex from these plants is known to be toxic.[7] Ingestion of large quantities can lead to gastrointestinal issues.[7] Researchers should closely monitor animals for any adverse effects, including:
-
Changes in body weight and food/water intake.
-
Behavioral changes such as lethargy or irritability.
-
Signs of gastrointestinal distress (e.g., diarrhea).
-
Skin irritation at the injection site.
If any signs of toxicity are observed, the dose should be adjusted, or the administration should be discontinued.
Quantitative Data Summary
Table 1: Solubility of Phytochemicals from Euphorbiaceae in Different Solvents
| Solvent | Solubility of Phytochemicals | Reference |
| Distilled Water | Low | [1] |
| Alcohol | High | [1] |
| Chloroform | High | [1][2] |
| Acetone | High | [1][2] |
Note: This table reflects the general solubility of phytochemicals from Euphorbiaceae and suggests that this compound is likely to follow a similar pattern. Specific quantitative solubility data for purified this compound is not available in the provided search results.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal (IP) Injection
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile filtered
-
Sterile 0.9% saline solution
-
Sterile, pyrogen-free microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal volume of DMSO to dissolve the this compound completely. For example, for a final concentration of 10 mg/kg in a 100 µL injection volume for a 25g mouse, you would need 0.25 mg of this compound. This could be dissolved in 10 µL of DMSO.
-
Vortex the solution until the this compound is fully dissolved.
-
Slowly add the sterile saline solution to the desired final volume while vortexing to prevent precipitation. In this example, you would add 90 µL of saline.
-
Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by slightly increasing the DMSO concentration, while ensuring it remains within a non-toxic range).
-
Administer the formulation to the animal via intraperitoneal injection immediately after preparation.
-
Signaling Pathways and Experimental Workflows
Extracts from Euphorbia species, which contain this compound, have been shown to modulate several key signaling pathways involved in inflammation and cancer.
Caption: this compound's modulation of the PI3K/Akt signaling pathway.[8]
Caption: this compound's inhibitory effect on the NF-κB and MAPK signaling pathways.[9][10]
References
- 1. dpbck.ac.in [dpbck.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Formulating Bioactive Terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. downstate.edu [downstate.edu]
- 5. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 6. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Euphorbia fischeriana Steud inhibits malignant melanoma via modulation of the phosphoinositide-3-kinase/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methanol extracts of Euphorbia cooperi inhibit the production of inflammatory mediators by inhibiting the activation of c‑Jun N‑terminal kinase and p38 in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methanol extract of Euphorbia cotinifolia L. leaf attenuates inflammation and oxidative stress in RAW 264.7 macrophages via TAK1-mediated suppression of NF-κB/MAPK and activation of Nrf2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Euphorbol and Phorbol Esters: Potency and Cellular Activity
For researchers, scientists, and drug development professionals, understanding the nuanced differences between classes of bioactive compounds is critical for advancing cellular research and therapeutic innovation. Diterpenoids from the Euphorbia plant genus, which include the well-known phorbol (B1677699) esters and other structurally related compounds like ingenanes and jatrophanes, represent a fascinating area of study due to their potent modulation of key signaling pathways. This guide provides an objective comparison of the biological activities of these compounds, with a focus on their interaction with Protein Kinase C (PKC) and their downstream cellular effects.
The term "euphorbol" can be ambiguous, often referring to the tigliane (B1223011) backbone of phorbol esters or more broadly to diterpenoids isolated from Euphorbia species. For the purpose of this guide, we will compare the activities of classic phorbol esters (tiglianes) with other significant classes of Euphorbia diterpenes, such as ingenanes and jatrophanes, which exhibit distinct biological profiles.
Phorbol esters, like Phorbol 12-myristate 13-acetate (PMA), are powerful activators of Protein Kinase C (PKC), a family of enzymes that play a crucial role in cellular signal transduction.[1] They act as analogs of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of conventional and novel PKC isoforms.[1] This activation triggers a cascade of downstream signaling events, influencing processes such as cell proliferation, differentiation, and apoptosis.[2][3] While some phorbol esters are potent tumor promoters, others, like prostratin, are non-tumor-promoting and have therapeutic potential, for instance in the reactivation of latent HIV-1 reservoirs.[1]
Ingenol esters, such as ingenol-3-angelate (ingenol mebutate), and jatrophane diterpenes also interact with PKC but can elicit different downstream effects compared to classic phorbol esters.[2][4] These differences in activity are often attributed to varying affinities for different PKC isozymes and the subsequent modulation of downstream signaling pathways.[2]
Comparative Biological Activity: Quantitative Data
The following tables summarize the in vitro cytotoxic and anti-HIV activities of selected diterpenoids from the Euphorbia genus, providing a quantitative comparison of their potency.
Table 1: Cytotoxicity of Euphorbia Diterpenoids against Various Cancer Cell Lines
| Diterpenoid Class | Compound | Cancer Cell Line | IC50 (µM) |
| Ingenane | Ingenol Mebutate | Panc-1 (Pancreatic) | 0.0431 ± 0.0168[4] |
| Tigliane | Prostratin | MCF-7 (Breast) | ~35[4] |
| Tigliane | Prostratin | MDA-MB-231 (Breast) | ~35[4] |
| Tigliane | Prostratin | BT-20 (Breast) | ~35[4] |
| Tigliane | Prostratin | AU-565 (Breast) | ~35[4] |
| Jatrophane | Euphorfischerin A | HeLa (Cervical) | 4.6[4] |
| Jatrophane | Euphorfischerin A | H460 (Lung) | 11.5[4] |
| Jatrophane | Euphorfischerin A | Namalwa (Burkitt's Lymphoma) | 16.4[4] |
| Jatrophane | Euphorfischerin B | HeLa (Cervical) | 9.5[4] |
| Jatrophane | Euphorfischerin B | H460 (Lung) | 17.4[4] |
| Jatrophane | Euphorfischerin B | Namalwa (Burkitt's Lymphoma) | 13.3[4] |
Note: A comprehensive review of over 350 diterpenes isolated from Euphorbia species between 2013 and 2020 reported that most exhibited significant in vitro cytotoxicity with half-inhibitory concentration (IC50) values in the range of 10–50 µM.[5]
Table 2: Anti-HIV Activity of Euphorbia Diterpenoids
| Diterpenoid Class | Compound | Assay | EC50 (µM) |
| Tigliane | Prostratin | HIV-1 Replication (in MT-4 cells) | 0.1 - 1.0 |
Signaling Pathways
The primary mechanism of action for both phorbol esters and other PKC-activating Euphorbia diterpenes is the activation of the PKC signaling cascade. Upon binding to the C1 domain of PKC, these compounds induce a conformational change that recruits the enzyme to the cell membrane, leading to its activation. Activated PKC then phosphorylates a multitude of downstream target proteins, initiating various cellular responses.
A key downstream pathway affected is the mitogen-activated protein kinase (MAPK) cascade, particularly the Ras-Raf-MEK-ERK pathway.[2] Activation of this pathway is crucial for regulating cell growth, proliferation, and differentiation. Additionally, the activation of transcription factors such as NF-κB and AP-1 is a common outcome of PKC signaling initiated by these diterpenes.[1][2] These transcription factors are pivotal in immune cell activation and can also play a role in the expression of latent viral genes, such as in HIV-1.[1]
While the general pathway is similar, the specific PKC isoforms activated and the magnitude and duration of the downstream signals can vary between different diterpenes, leading to their distinct biological effects, such as tumor promotion versus anti-cancer activity.[2]
Experimental Protocols
In Vitro PKC Binding Assay (Competitive Displacement)
This protocol is used to determine the binding affinity of a test compound by measuring its ability to compete with a radiolabeled phorbol ester for binding to a specific PKC isoform.
Materials:
-
Purified recombinant PKC isozymes
-
[³H]-Phorbol 12,13-dibutyrate ([³H]PDBu)
-
Test compounds (unlabeled phorbol esters or other diterpenes)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM KCl, 1 mM CaCl₂, and 1 mg/mL bovine serum albumin)
-
Phosphatidylserine (PS) vesicles
-
96-well filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds and a fixed concentration of [³H]PDBu in the assay buffer.
-
In a 96-well plate, combine the purified PKC isozyme, PS vesicles, and either the unlabeled test compound or vehicle control.
-
Add the [³H]PDBu to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of unlabeled PDBu) from the total binding.
-
Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value, from which the Ki (inhibition constant) can be calculated.
References
- 1. benchchem.com [benchchem.com]
- 2. PKCδ/MAPKs and NF-κB Pathways are Involved in the Regulation of Ingenane-Type Diterpenoids from Euphorbia neriifolia on Macrophage Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Euphorbol vs. TPA (PMA): A Comparative Guide to their Mechanisms of Action on Protein Kinase C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of 12-O-tetradecanoylphorbol-13-acetate (TPA), also known as phorbol (B1677699) 12-myristate 13-acetate (PMA), and euphorbol-related compounds on Protein Kinase C (PKC). TPA is a potent and widely studied PKC activator, serving as a benchmark for understanding the cellular effects of phorbol esters. While "this compound" as a specific, isolated compound is less characterized in scientific literature, it represents the core phorbol structure of various PKC-activating diterpenes found in plants of the Euphorbia genus. This guide will delve into the established mechanism of TPA, discuss the actions of this compound-related compounds, and present a contrasting case with euphol (B7945317), another triterpene from Euphorbia species that exhibits inhibitory effects on PKC signaling.
Mechanism of Action: A Tale of Two Interactions with PKC
Both TPA and this compound-related phorbol esters are potent activators of the majority of Protein Kinase C (PKC) isoforms.[1][2] Their primary mechanism involves mimicking the endogenous second messenger diacylglycerol (DAG).[3][4] This allows them to bind with high affinity to the C1 domain, a cysteine-rich motif present in the regulatory region of conventional (cPKC) and novel (nPKC) isoforms.[4][5] This binding event induces a conformational change in the PKC molecule, leading to its translocation from the cytosol to the cell membrane and subsequent activation.[3][6]
TPA (PMA): The Prototypical PKC Activator
TPA is a powerful tumor promoter that serves as a cornerstone for studying PKC-mediated signal transduction.[4] Its high potency stems from its structural similarity to DAG, allowing it to bind to the C1 domain of PKC.[3] This interaction alleviates the autoinhibition imposed by the pseudosubstrate domain, leading to the activation of the kinase.[5] Activated PKC then phosphorylates a wide array of downstream substrates, triggering multiple signaling cascades.[2]
This compound and Related Diterpenes: Nature's PKC Modulators
The term "this compound" generally refers to the tetracyclic diterpene core structure of compounds isolated from Euphorbia species.[6] Various esters of this compound, alongside other diterpenes like ingenol (B1671944) esters, are known to be potent PKC activators.[7][8] These compounds also act as DAG analogs, binding to the C1 domain and activating PKC. While direct quantitative comparisons with TPA are scarce for a specific "this compound" compound, diterpenes isolated from Euphorbia have been shown to induce PKC-dependent cellular responses, including the activation of downstream signaling pathways.[1][9]
Euphol: A Contrasting Mechanism
Interestingly, not all compounds from Euphorbia are PKC activators. Euphol, a tetracyclic triterpene also found in Euphorbia species, has been shown to inhibit TPA-induced skin inflammation by preventing the activation of PKCα and PKCδ isozymes.[10][11] This suggests that while sharing a common plant origin, different compounds can have opposing effects on the same signaling pathway, highlighting the structural specificity required for PKC activation.
Quantitative Data Comparison
Table 1: Binding Affinities (Kd) of Phorbol Esters to PKC Isoforms
| Compound | PKC Isoform | Kd (nM) | Reference |
| Phorbol 12,13-dibutyrate (PDBu) | PKCα | 1.6 - 18 | [12] |
| Phorbol 12,13-dibutyrate (PDBu) | PKCβ1 | 1.6 - 18 | [12] |
| Phorbol 12,13-dibutyrate (PDBu) | PKCβ2 | 1.6 - 18 | [12] |
| Phorbol 12,13-dibutyrate (PDBu) | PKCγ | 1.6 - 18 | [12] |
| Phorbol 12,13-dibutyrate (PDBu) | PKCδ | 1.6 - 18 | [12] |
| Phorbol 12,13-dibutyrate (PDBu) | PKCε | 1.6 - 18 | [12] |
| TPA (PMA) | PKC (general) | Binds with high affinity | [8] |
Table 2: Functional Effects of TPA on PKC-Mediated Signaling
| Parameter | Effect of TPA | Concentration | Cell Type | Reference |
| NF-κB Activation | Potent activation | Nanomolar range | Various | [13] |
| ERK Phosphorylation | Increased | Varies by cell type | Various | [14] |
| PKC Translocation | From cytosol to membrane | Varies by cell type | Various | [15] |
Downstream Signaling Pathways
Activation of PKC by TPA and this compound-related compounds triggers a cascade of downstream signaling events that regulate a multitude of cellular processes, including cell proliferation, differentiation, and inflammation. Two of the most prominent pathways are the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) pathways.
MAPK/ERK Pathway
The activation of the MAPK/ERK pathway is a common downstream consequence of PKC activation by phorbol esters.[2] Activated PKC can phosphorylate and activate Raf kinase, which in turn activates MEK1/2, leading to the phosphorylation and activation of ERK1/2.[16] Activated ERK1/2 then translocates to the nucleus to regulate the activity of various transcription factors involved in cell growth and differentiation.
NF-κB Pathway
PKC activation is also a key step in the activation of the NF-κB transcription factor.[13] Upon activation by phorbol esters, PKC can lead to the phosphorylation and subsequent degradation of IκB, the inhibitory subunit of NF-κB. This allows the p50/p65 heterodimer of NF-κB to translocate to the nucleus and initiate the transcription of genes involved in inflammation, immunity, and cell survival.
Experimental Protocols
This section provides detailed methodologies for key experiments used to compare the effects of this compound-related compounds and TPA on PKC activity and downstream signaling.
In Vitro PKC Kinase Activity Assay
This assay directly measures the enzymatic activity of PKC by quantifying the phosphorylation of a substrate peptide.
Materials:
-
Purified recombinant PKC isoforms
-
PKC substrate peptide (e.g., Ac-MBP(4-14))
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL phosphatidylserine, 10 µg/mL diacylglycerol or phorbol ester)
-
Phorbol ester (TPA or this compound analog)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, PKC substrate peptide, and the desired concentration of the phorbol ester.
-
Add the purified PKC enzyme to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Compare the kinase activity in the presence of different concentrations of TPA and the this compound analog.
Western Blot for ERK Phosphorylation
This method assesses the activation of the MAPK/ERK pathway by detecting the phosphorylated form of ERK.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
TPA or this compound analog
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of TPA or the this compound analog for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody for normalization.
-
Quantify the band intensities to determine the relative levels of ERK phosphorylation.[17][18]
NF-κB Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of NF-κB.
Materials:
-
Cell line stably or transiently transfected with an NF-κB luciferase reporter construct
-
Cell culture medium and supplements
-
TPA or this compound analog
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the reporter cells in a multi-well plate.
-
Treat the cells with different concentrations of TPA or the this compound analog.
-
Incubate the cells to allow for NF-κB activation and luciferase expression.
-
Lyse the cells and add the luciferase assay reagent.[19][20]
-
Measure the luminescence using a luminometer.
-
Compare the luciferase activity between different treatment groups to determine the extent of NF-κB activation.[21][22]
Conclusion
TPA (PMA) is a well-established and potent activator of PKC, acting as a DAG mimetic to initiate a cascade of downstream signaling events, most notably the MAPK/ERK and NF-κB pathways. While the specific compound "this compound" is not extensively characterized, the Euphorbia genus is a rich source of various phorbol esters and other diterpenes that share a similar mechanism of PKC activation. However, the presence of compounds like euphol, which inhibit TPA-induced PKC activation, underscores the complex and diverse pharmacology of natural products from this plant family. The provided experimental protocols offer a robust framework for researchers to quantitatively compare the effects of novel this compound-related compounds with the benchmark activator TPA, thereby advancing our understanding of PKC signaling and aiding in the development of new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. C1 domain - Wikipedia [en.wikipedia.org]
- 4. C1 domains exposed: from diacylglycerol binding to protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phorbol esters and neurotransmitter release: more than just protein kinase C? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isolation of Phorbol Esters from Euphorbia grandicornis and Evaluation of Protein Kinase C- and Human Platelet-Activating Effects of Euphorbiaceae Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PKCδ/MAPKs and NF-κB Pathways are Involved in the Regulation of Ingenane-Type Diterpenoids from Euphorbia neriifolia on Macrophage Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of PKC/ERK1/2 signaling in the anti-inflammatory effect of tetracyclic triterpene euphol on TPA-induced skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of phorbol ester binding to protein kinase C isotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differential abilities of phorbol esters in inducing protein kinase C (PKC) down-regulation in noradrenergic neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting protein kinase C and "non-kinase" phorbol ester receptors: emerging concepts and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activation mechanisms of conventional protein kinase C isoforms are determined by the ligand affinity and conformational flexibility of their C1 domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. 3.4. Western Blotting and Detection [bio-protocol.org]
- 19. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 21. indigobiosciences.com [indigobiosciences.com]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Guide to TRPV1 Activation: Resiniferatoxin vs. Euphorbol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two potent phytochemicals, resiniferatoxin (B1680534) (RTX) and euphorbol, in the context of their interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. While resiniferatoxin is a well-established ultrapotent agonist of TRPV1, data on the direct activation of TRPV1 by this compound is not available in the current scientific literature. This guide, therefore, presents a comprehensive overview of resiniferatoxin's activity, contrasted with the known interactions of phorbol (B1677699) esters, the class of compounds to which this compound belongs, with the TRPV1 signaling pathway.
Executive Summary
Resiniferatoxin (RTX) stands out as one of the most potent known agonists of the TRPV1 receptor, exhibiting binding affinities in the picomolar range and eliciting robust channel activation at nanomolar concentrations. Its interaction with TRPV1 is characterized by a prolonged open state of the channel, leading to a massive influx of calcium and subsequent desensitization or even ablation of TRPV1-expressing neurons. This property makes RTX a valuable tool in pain research and a potential therapeutic agent for chronic pain conditions.
In contrast, there is a notable lack of scientific studies directly investigating the activation of TRPV1 by this compound. However, the broader class of phorbol esters, which are structurally related to this compound, are known to modulate TRPV1 activity, primarily through an indirect mechanism involving the activation of Protein Kinase C (PKC). PKC-mediated phosphorylation of TRPV1 can sensitize the channel, lowering its activation threshold to other stimuli such as heat, protons, and other agonists. While some evidence suggests a weak, direct ligand-like activation of TRPV1 by certain phorbol esters, this is not considered their primary mechanism of action.
This guide will delve into the quantitative parameters of RTX-mediated TRPV1 activation, detail the experimental protocols for assessing such activity, and illustrate the known signaling pathways, including the modulatory role of PKC which is relevant to the action of phorbol esters.
Quantitative Comparison of TRPV1 Agonists
Due to the absence of direct experimental data for this compound's interaction with TRPV1, a quantitative comparison is provided for resiniferatoxin and the well-characterized TRPV1 agonist, capsaicin (B1668287).
| Parameter | Resiniferatoxin (RTX) | Capsaicin | This compound |
| Binding Affinity (Ki) | ~43 pM (rat)[1] | ~1-10 µM | Data not available |
| Half-Maximal Effective Concentration (EC50) | ~0.27 nM (rat, ⁴⁵Ca²⁺ uptake in CHO cells)[2] | ~78 nM (⁴⁵Ca²⁺ influx) | Data not available |
| Mechanism of Action | Direct, potent agonist | Direct agonist | Likely indirect modulation via PKC activation (based on phorbol esters) |
| Potency | Ultrapotent, thousands of times more potent than capsaicin | Potent | Data not available |
Signaling Pathways of TRPV1 Activation and Modulation
The activation of the TRPV1 channel by an agonist like resiniferatoxin initiates a cascade of intracellular events, primarily driven by the influx of calcium ions. Phorbol esters, and potentially this compound, can modulate this pathway by activating Protein Kinase C.
Figure 1: TRPV1 activation by resiniferatoxin and modulation by phorbol esters via PKC.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the potency and efficacy of TRPV1 agonists. These protocols would be suitable for a direct comparative study of this compound and resiniferatoxin.
In Vitro Agonist Potency Assessment: Calcium Imaging Assay
This assay measures the ability of a compound to increase intracellular calcium concentration in cells expressing the TRPV1 receptor.
Objective: To determine the half-maximal effective concentration (EC50) of a test compound for TRPV1 activation.
Materials:
-
HEK293 cells stably expressing human or rat TRPV1.
-
Cell culture medium (e.g., DMEM).
-
Calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Test compounds (Resiniferatoxin, this compound) and a reference agonist (Capsaicin) stock solutions.
-
Hank's Balanced Salt Solution (HBSS).
-
96-well black-walled, clear-bottom plates.
-
Fluorescence microplate reader or a fluorescence microscope equipped for live-cell imaging.
Procedure:
-
Cell Plating: Seed TRPV1-expressing HEK293 cells into 96-well plates and allow them to adhere overnight.
-
Dye Loading: Wash the cells with HBSS and then incubate them with the calcium indicator dye solution in the dark at 37°C for 30-60 minutes.
-
Washing: Gently wash the cells with HBSS to remove excess dye.
-
Compound Application: Add varying concentrations of the test compounds (resiniferatoxin, this compound) and capsaicin to the wells.
-
Fluorescence Measurement: Monitor changes in intracellular calcium by measuring fluorescence intensity before and after the addition of the compounds using a fluorescence plate reader. For Fluo-4, excitation is typically at 488 nm and emission at 525 nm.
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each compound.
Figure 2: Workflow for a calcium imaging assay to determine agonist potency.
Electrophysiology: Patch-Clamp Technique
This technique provides a direct measure of ion channel activity in response to an agonist.
Objective: To characterize the kinetics and concentration-dependence of TRPV1 channel activation by a test compound.
Materials:
-
TRPV1-expressing cells (e.g., HEK293 cells or primary dorsal root ganglion neurons).
-
Patch-clamp rig with amplifier, data acquisition system, and microscope.
-
Glass micropipettes.
-
Intracellular and extracellular recording solutions.
-
Test compounds (Resiniferatoxin, this compound) and a reference agonist (Capsaicin).
Procedure:
-
Cell Preparation: Prepare a culture dish of TRPV1-expressing cells for recording.
-
Pipette Fabrication: Pull glass micropipettes to a suitable resistance (e.g., 2-5 MΩ).
-
Seal Formation: Form a high-resistance seal (giga-seal) between the micropipette and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette to achieve the whole-cell recording configuration.
-
Compound Application: Apply varying concentrations of the test compounds to the cell using a perfusion system.
-
Data Recording: Record the resulting ionic currents flowing through the TRPV1 channels at a set holding potential.
-
Data Analysis: Measure the peak current amplitude at each concentration and plot it against the agonist concentration to generate a dose-response curve and determine the EC50.
Conclusion
Resiniferatoxin is an exceptionally potent and well-characterized agonist of the TRPV1 receptor, making it an invaluable tool for studying nociception and developing novel analgesics. Its direct and sustained activation of the channel leads to profound physiological effects. While this compound belongs to the structurally related class of phorbol esters, there is currently no direct evidence to suggest it is a potent, direct TRPV1 agonist in the same manner as resiniferatoxin. The available literature points towards an indirect modulatory role for phorbol esters on TRPV1 via the activation of Protein Kinase C, which leads to channel sensitization. Further research, employing the experimental protocols outlined in this guide, is necessary to elucidate the precise nature and quantitative aspects of this compound's interaction with the TRPV1 channel. For researchers seeking a potent and direct activator of TRPV1, resiniferatoxin remains the compound of choice. For those investigating the modulation of TRPV1 signaling through kinase pathways, other phorbol esters like PMA are well-established tools. The potential role of this compound in this context remains an open area for investigation.
References
Euphorbol: A Comparative Guide to Target Validation and Engagement Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of euphorbol and its analogs as modulators of Protein Kinase C (PKC), a key cellular signaling protein. This compound, a diterpene alcohol, and its ester derivatives are potent activators of conventional and novel PKC isozymes. Due to the extensive research on its analogs, this guide will leverage data from closely related phorbol (B1677699) esters, such as Phorbol 12-Myristate 13-Acetate (PMA) and Phorbol 12,13-Dibutyrate (PDBu), to provide a thorough analysis of target validation and engagement strategies.
Executive Summary
This compound and its analogs are invaluable research tools for studying the diverse cellular processes regulated by PKC. Their high affinity and potent activation of specific PKC isozymes make them central to understanding signal transduction pathways. This guide outlines the primary methods for validating PKC as the target of this compound-like compounds and for quantifying their engagement with the target in cellular contexts. We will compare the binding affinities and activation profiles of various PKC modulators and provide detailed protocols for key experimental assays.
Data Presentation: Comparative Analysis of PKC Modulators
The following tables summarize the binding affinities and activation data for various compounds that target PKC, providing a quantitative comparison with this compound analogs.
Table 1: Binding Affinity of Phorbol Esters and Other PKC Activators for PKC Isozymes
| Compound | PKC Isozyme | Binding Affinity (Kd or Ki, nM) | Reference |
| [3H]PDBu | PKCα | 1.6 - 50 | [1][2] |
| PKCβI | ~120 | [2] | |
| PKCβII | ~120 | [2] | |
| PKCγ | ~210 | [2] | |
| PKCδ | 18 | [1] | |
| PKCε | - | - | |
| PMA | PKC (rat cortex) | 2.6 (Ki) | [3] |
| Prostratin | PKC | 12.5 (Ki) | |
| Bryostatin 1 | PKCα | 1.35 | |
| PKCδ | 0.26 | ||
| PKCε | 0.24 |
Table 2: Comparison of Cellular Effects of PKC Activators
| Compound | Cellular Effect | Potency | Reference |
| PMA | PKC translocation, Downregulation of PKCα, δ, ε | High | [4] |
| Induction of THP-1 differentiation | High | [3] | |
| PDBu | More rapid PKC translocation than PMA | High | [5] |
| Higher proliferative induction in melanocytes than PMA | High | [5] | |
| Bryostatin 1 | Faster depletion of PKCα than other activators | High | |
| Ingenol Mebutate | Induction of cell death in transformed keratinocytes | High |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation and replication of findings.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]PDBu) for binding to PKC.
Materials:
-
Purified PKC isozymes or cell lysates containing PKC
-
[3H]PDBu (radiolabeled ligand)
-
Unlabeled PDBu (for non-specific binding determination)
-
Test compound (this compound or its analog)
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 µg/mL phosphatidylserine (B164497) and 3 mM CaCl2)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In microcentrifuge tubes or a 96-well plate, combine the PKC preparation, [3H]PDBu (at a concentration near its Kd), and varying concentrations of the test compound.
-
Controls:
-
Total Binding: PKC + [3H]PDBu + buffer
-
Non-specific Binding: PKC + [3H]PDBu + a high concentration of unlabeled PDBu.
-
-
Incubation: Incubate the reactions at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 15-30 minutes).
-
Filtration: Rapidly terminate the reaction by filtering the mixture through glass fiber filters under vacuum. This separates the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular environment.[1][6][7][8][9] It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[1][6][7][8][9]
Materials:
-
Intact cells expressing the target protein (PKC)
-
Test compound (this compound or its analog)
-
Cell lysis buffer
-
Equipment for heating (e.g., PCR machine)
-
Protein quantification method (e.g., Western blot, ELISA)
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a defined period.
-
Heating: Heat the cell suspensions at various temperatures to induce protein denaturation and aggregation.
-
Lysis: Lyse the cells to release the soluble proteins.
-
Centrifugation: Separate the aggregated proteins from the soluble fraction by centrifugation.
-
Quantification: Collect the supernatant and quantify the amount of soluble target protein using a specific detection method like Western blotting.
-
Data Analysis:
-
Melt Curve: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
-
Isothermal Dose-Response (ITDR): Treat cells with varying concentrations of the compound and heat at a single, optimized temperature. Plot the amount of soluble protein against the compound concentration to determine the EC50 for target engagement.
-
Mandatory Visualization
Signaling Pathways
The primary signaling pathway activated by this compound and its analogs involves the direct activation of PKC, which in turn can trigger downstream cascades such as the MAPK/ERK and NF-κB pathways.
Caption: this compound-activated PKC signaling pathways.
Experimental Workflows
References
- 1. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein kinase C isoenzymes display differential affinity for phorbol esters. Analysis of phorbol ester receptors in B cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phorbol 12-myristate 13-acetate | Protein Kinase C | Tocris Bioscience [tocris.com]
- 4. Expression and phorbol ester-induced down-regulation of protein kinase C isozymes in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comparison Between Phorbol 12 Myristate 13 Acetate and Phorbol 12, 13 Dibutyrate in Human Melanocyte Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]
A Comparative Analysis of Euphorbol from Diverse Euphorbia Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of euphorbol, a tetracyclic triterpene alcohol, sourced from various species of the Euphorbia genus. This document summarizes the available quantitative data, details experimental protocols for its study, and visualizes key biological pathways, offering a valuable resource for investigating its therapeutic potential.
The genus Euphorbia is a vast and chemically diverse group of plants, renowned for producing a milky latex rich in bioactive compounds. Among these are various terpenes, which have shown promising cytotoxic and anti-inflammatory properties. This compound, a notable triterpenoid, has been identified in several Euphorbia species and is a subject of growing interest for its potential pharmacological applications. This guide aims to consolidate the current knowledge on this compound from different species to aid in future research and development.
Quantitative Analysis of this compound and Related Compounds
While specific quantitative data for this compound across a wide range of Euphorbia species remains limited in publicly available literature, studies on related compounds and extracts provide valuable insights into the potential yields and bioactivities. The following table summarizes the cytotoxic activities of extracts from various Euphorbia species and, where available, of the closely related triterpenoid, euphol. This data serves as a proxy for understanding the potential potency of this compound-containing species.
| Species | Extract/Compound | Cell Line | IC50 Value | Citation |
| Euphorbia tirucalli | Euphol | Pancreatic Carcinoma | 6.84 µM | [1][2] |
| Euphorbia tirucalli | Euphol | Esophageal Squamous Cell | 11.08 µM | [1][2] |
| Euphorbia tirucalli | Euphol | Various Cancer Cell Lines | 1.41–38.89 µM | [1][2] |
| Euphorbia triaculeata | Methanolic Extract | Breast Carcinoma (MCF-7) | 26 µg/ml | |
| Euphorbia triaculeata | Methanolic Extract | Prostate (PC-3) | 48 µg/ml | |
| Euphorbia grandicornis | Dichloromethane Root Extract | Breast Cancer (MCF-7) | 0.83 µg/mL | [3] |
| Euphorbia grandicornis | Dichloromethane Root Extract | Triple-Negative Breast Cancer (HCC70) | 0.83 µg/mL | [3] |
| Euphorbia hirta | Methanol (B129727) Extract | Breast Cancer (MCF-7) | 25.26 µg/mL | [4] |
| Euphorbia caducifolia | Ethanol Extract | Various Cancer Cell Lines | 19-135 µg/mL | [5] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research. Below are generalized methodologies for the extraction, isolation, and bioactivity assessment of this compound and related triterpenoids from Euphorbia species, based on common practices in the field.
Extraction and Isolation of this compound
A common procedure for isolating triterpenoids like this compound from Euphorbia latex involves a multi-step process of extraction and chromatographic separation.
Experimental Workflow for this compound Isolation
Figure 1: Generalized workflow for the isolation of this compound.
-
Latex Collection and Extraction: Fresh latex from the desired Euphorbia species is collected and immediately extracted with a solvent such as acetone or methanol to precipitate proteins and other macromolecules.
-
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning, for example, between n-hexane and water, to separate compounds based on their polarity. Triterpenoids like this compound are typically found in the less polar fraction.
-
Column Chromatography: The resulting fraction is concentrated and subjected to column chromatography on silica (B1680970) gel. A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate (B1210297) mixtures) is used to elute different fractions.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of triterpenoids (as determined by thin-layer chromatography) are further purified using preparative HPLC to yield pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
MTT Assay Workflow
Figure 2: Workflow of the MTT assay for cytotoxicity testing.
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of purified this compound. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are also included.
-
Incubation: The plate is incubated for a specific period (typically 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solvent such as dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Signaling Pathways Modulated by this compound and Related Diterpenes
The biological activities of this compound and other phorbol (B1677699) esters are often attributed to their interaction with key signaling pathways involved in inflammation and cell proliferation.
Protein Kinase C (PKC) Activation
Phorbol esters, including this compound, are known activators of Protein Kinase C (PKC).[6] PKC is a family of enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. The activation of PKC by phorbol esters can lead to a cascade of downstream signaling events.
PKC Activation Pathway by this compound
References
- 1. Isolation and Identification of 12-Deoxyphorbol Esters from Euphorbia resinifera Berg Latex: Targeted and Biased Non-Targeted Identification of 12-Deoxyphorbol Esters by UHPLC-HRMSE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [tutvital.tut.ac.za]
- 4. Evaluation of the cytotoxicity, cell-cycle arrest, and apoptotic induction by Euphorbia hirta in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenolic compounds analysis of three Euphorbia species by LC-DAD-MSn and their biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory and Cytotoxic Compounds Isolated from Plants of Euphorbia Genus | MDPI [mdpi.com]
Euphorbol's Anti-Inflammatory Potential: A Comparative Analysis
An objective guide for researchers and drug development professionals on the anti-inflammatory properties of euphorbol, benchmarked against established alternatives with supporting experimental data.
This compound, a tetracyclic diterpenoid isolated from various species of the Euphorbia genus, has garnered significant interest for its potent anti-inflammatory activities. This guide provides a comprehensive cross-validation of its effects, comparing its performance with the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac (B195802). The following sections detail the outcomes of key anti-inflammatory assays, provide methodological insights, and illustrate the underlying signaling pathways.
In Vitro Anti-Inflammatory Activity: Inhibition of Inflammatory Mediators
The anti-inflammatory effects of this compound have been demonstrated through its ability to inhibit key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. These cells, when activated by LPS, mimic an inflammatory response by producing nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines.
| Compound | Assay | IC50 / Inhibition | Reference |
| This compound-Containing Extracts | NO Production Inhibition | IC50 values for various Euphorbia extracts containing this compound and other diterpenoids range from approximately 1 to 20 µg/mL.[1] | [1] |
| TNF-α Inhibition | Significant inhibition of TNF-α production has been observed with Euphorbia extracts. For instance, a steroid and terpenoid rich fraction from Euphorbia neriifolia showed 74% inhibition at 100µg/ml.[1] | [1] | |
| IL-6 Inhibition | The same fraction from Euphorbia neriifolia demonstrated a 93.4% inhibition of IL-6 at 100µg/ml.[1] | [1] | |
| IL-1β Inhibition | Studies on various Euphorbia species have shown marked reduction in IL-1β levels.[2] | [2] | |
| Diclofenac | NO Production Inhibition | IC50 values for diclofenac in LPS-stimulated RAW 264.7 cells have been reported to be in the range of 47.12 to 53.84 µg/mL.[3][4] | [3][4] |
| TNF-α Inhibition | Diclofenac effectively inhibits TNF-α production. | ||
| IL-6 Inhibition | Diclofenac demonstrates inhibition of IL-6 production in inflammatory models. | ||
| IL-1β Inhibition | Diclofenac is known to reduce IL-1β levels as part of its anti-inflammatory action. |
Table 1: Comparative In Vitro Anti-Inflammatory Activity. Data for this compound is primarily derived from extracts rich in this compound.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rodents is a standard for evaluating the in vivo efficacy of anti-inflammatory agents. Carrageenan injection induces a biphasic inflammatory response, and the reduction in paw volume is a measure of anti-inflammatory activity.
| Compound | Dose | Paw Edema Inhibition (%) | Time Point | Reference |
| Euphorbia Extracts | 100 mg/kg | 56.7% (ethanolic), 58.1% (aqueous) | Not Specified | [5] |
| 200 mg/kg | 57.1% (ethanolic), 54.3% (aqueous) | Not Specified | [5] | |
| Diclofenac | 5 mg/kg | 56.17% | 2 hours | [6] |
| 10 mg/kg | Comparable to 500 mg/kg E. hirta extract | Not Specified | ||
| 20 mg/kg | 71.82% | 3 hours | [6] | |
| 40 mg/kg | 53.13% | 1 hour | [7] | |
| 50 mg/kg | 55.7% | Not Specified | [5] |
Table 2: Comparative In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema. Data for this compound is based on studies using Euphorbia extracts.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of compounds from Euphorbia species, including this compound, are mediated through the modulation of key signaling pathways. The experimental workflows for the primary assays are also visualized below.
Figure 1: Workflow for assessing in vitro anti-inflammatory activity.
Figure 2: Workflow for the in vivo carrageenan-induced paw edema model.
Figure 3: Simplified diagram of inflammatory signaling pathways and the inhibitory action of this compound.
Experimental Protocols
LPS-Induced Inflammation in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are seeded in 24-well plates and allowed to adhere. Subsequently, they are pre-treated with varying concentrations of this compound or diclofenac for 1-2 hours.
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.
-
Nitric Oxide (NO) Quantification: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokine Quantification: Levels of TNF-α, IL-6, and IL-1β in the supernatant are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar or Sprague-Dawley rats weighing 150-200g are used. They are housed under standard laboratory conditions with free access to food and water.
-
Treatment: Animals are divided into groups and orally administered with either the vehicle (control), this compound, or diclofenac.
-
Inflammation Induction: One hour after treatment, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Conclusion
The available data from studies on this compound and this compound-containing extracts from Euphorbia species strongly suggest potent anti-inflammatory properties, comparable and in some instances potentially superior to the standard NSAID, diclofenac. This compound's mechanism of action appears to involve the inhibition of key inflammatory mediators and the modulation of the NF-κB and MAPK signaling pathways. Further studies focusing on the purified compound this compound are warranted to precisely quantify its therapeutic potential and establish a more direct comparison with existing anti-inflammatory drugs. This guide provides a solid foundation for researchers and drug developers to understand and further investigate the promising anti-inflammatory effects of this compound.
References
- 1. Total steroid and terpenoid enriched fraction from Euphorbia neriifolia Linn offers protection against nociceptive-pain, inflammation, and in vitro arthritis model: An insight of mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methanol extract of Euphorbia cotinifolia L. leaf attenuates inflammation and oxidative stress in RAW 264.7 macrophages via TAK1-mediated suppression of NF-κB/MAPK and activation of Nrf2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Confirming Euphorbol's Mechanism of Action: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of euphorbol, a euphane-type triterpenoid, with a focus on its confirmation through knockout models. Given the limited direct research on this compound using such models, this guide uses the well-studied phorbol (B1677699) ester, 12-O-tetradecanoylphorbol-13-acetate (TPA), as a proxy to delineate its expected signaling pathways. This compound and TPA belong to a class of compounds found in plants of the Euphorbiaceae family and are known to activate Protein Kinase C (PKC).[1][2][3][4][5][6] This guide compares the PKC-activating properties of this compound (via TPA) with other notable PKC modulators like Bryostatin-1 and Prostratin, highlighting the insights gained from knockout studies.
Core Mechanism of Action: PKC and RasGRP Activation
Phorbol esters like TPA, and by extension this compound, exert their potent biological effects primarily by mimicking the endogenous second messenger diacylglycerol (DAG).[7][8] They bind to the C1 domain of conventional and novel PKC isoforms, leading to their activation and translocation to the cell membrane.[9] This activation triggers a cascade of downstream signaling events, most notably the Ras-Raf-MEK-ERK pathway, which is crucial in regulating cellular proliferation, differentiation, and inflammation.[7][10]
In addition to PKC, some phorbol ester responses are mediated by Ras Guanyl Nucleotide Releasing Proteins (RasGRPs), which also possess a DAG-binding C1 domain.[11][12] Knockout studies have been instrumental in dissecting the relative contributions of PKC and RasGRP to phorbol ester-induced signaling.
Insights from Knockout Models
-
RasGRP1 Knockout: Studies using primary keratinocytes from RasGRP1 knockout (KO) mice have definitively shown that RasGRP1 is essential for Ras activation in response to TPA. In these KO cells, TPA treatment failed to induce the GTP-loading of Ras, a response that was readily observed in wild-type cells. This demonstrates a PKC-independent pathway for Ras activation by phorbol esters in certain cell types.
-
PKC Isoform Knockouts: The development of various PKC isoform-specific knockout mice has allowed for a detailed examination of their individual roles. For instance, these models are used to study the specific involvement of isoforms like PKCα, PKCδ, and PKCε in processes such as tumor promotion and inflammation, which are characteristic biological effects of phorbol esters.[13] While some PKC inhibitors show efficacy in cell culture, their effects in vivo on complex processes like TPA-induced inflammation and tumor promotion can be limited, highlighting the complexity of the signaling network.
Comparative Analysis with Alternative PKC Modulators
This compound's action can be better understood by comparing it with other compounds that modulate PKC activity.
| Feature | This compound (via TPA/PMA) | Bryostatin-1 | Prostratin |
| Primary Target | Conventional & Novel PKC Isoforms, RasGRP[7][11][14] | Conventional & Novel PKC Isoforms[15][16][17][18] | Conventional & Novel PKC Isoforms[9][19][20] |
| Mechanism | DAG Mimetic, Potent PKC Activator[1][7] | PKC Activator, but can also act as an antagonist to phorbol esters at the same binding site[21][22] | Non-tumor promoting PKC Activator[20][23] |
| Tumor Promotion | Potent Tumor Promoter[1][7] | Generally considered non-tumor promoting; has been investigated as an anti-cancer agent[16][21] | Non-tumor promoting[20][23] |
| Key Application | Biomedical research tool for studying carcinogenesis and signaling pathways[7] | Investigational drug for Alzheimer's disease and cancer therapy[15][18][24] | Investigational as an HIV latency-reversing agent[9][19][25] |
| Downstream Effects | Activation of Ras-ERK pathway, NF-κB, and inflammatory responses[7] | Isoform-specific PKC activation and downregulation, neuroprotective effects[22][24] | Activation of NF-κB leading to HIV LTR transcription, downregulation of HIV receptors[9][25] |
Signaling Pathway and Experimental Workflow
This compound-Induced Signaling Cascade
Caption: this compound/TPA activates PKC and RasGRP, initiating the Ras-ERK signaling cascade.
Experimental Workflow for Validating Mechanism of Action
Caption: Workflow for comparing this compound's effects in wild-type vs. knockout cells.
Experimental Protocols
Ras Activation Assay (GTP-Ras Pulldown)
This assay measures the amount of active, GTP-bound Ras in cells.
Methodology:
-
Cell Culture and Treatment: Culture wild-type and knockout cells to 80-90% confluency. Serum-starve the cells overnight, then treat with this compound/TPA at the desired concentration and time points.
-
Lysis: Wash cells with ice-cold PBS and lyse with a magnesium-containing lysis buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, 2% glycerol, supplemented with protease and phosphatase inhibitors).
-
Lysate Clarification: Scrape the cells and centrifuge the lysate at ~14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Pulldown of GTP-Ras: Incubate the clarified cell lysate with a GST-fusion protein corresponding to the Ras-binding domain (RBD) of Raf-1, which is coupled to glutathione-agarose beads, for 1 hour at 4°C with gentle rotation.[26]
-
Washing: Pellet the beads by centrifugation and wash three times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Detection: Elute the bound proteins by boiling in 2X SDS-PAGE sample buffer. Analyze the eluate by Western blotting using a pan-Ras antibody. A portion of the total cell lysate should also be run to determine the total amount of Ras protein.[26][27][28]
In Vitro PKC Kinase Assay
This assay measures the phosphotransferase activity of PKC from cell extracts.
Methodology:
-
Sample Preparation: Prepare cell lysates from treated and untreated wild-type and knockout cells. The protein concentration of each lysate should be determined.
-
Immunoprecipitation (Optional): To measure the activity of a specific PKC isoform, immunoprecipitate the target isoform from the cell lysates using a specific antibody.
-
Kinase Reaction: Set up the kinase reaction in a microcentrifuge tube containing a reaction buffer, a specific PKC substrate peptide (e.g., QKRPSQRSKYL), a lipid activator (phosphatidylserine and diacylglycerol), and the cell lysate or immunoprecipitate.[29]
-
Initiation of Reaction: Start the reaction by adding Mg2+/ATP cocktail containing [γ-32P]ATP. Incubate at 30°C for 10-15 minutes.[29]
-
Stopping the Reaction: Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.[29]
-
Washing: Wash the P81 paper extensively with phosphoric acid (e.g., 0.75%) to remove unincorporated [γ-32P]ATP.[29]
-
Quantification: Measure the amount of 32P incorporated into the substrate peptide using a scintillation counter.[29]
Western Blot for Phosphorylated ERK (p-ERK)
This protocol is for detecting the activation of the downstream kinase ERK.
Methodology:
-
Protein Extraction and Quantification: Prepare protein lysates from treated and untreated cells as described in the Ras Activation Assay protocol. Determine the protein concentration of each lysate to ensure equal loading.[30]
-
SDS-PAGE: Denature an equal amount of protein (e.g., 20-30 µg) from each sample by boiling in SDS-PAGE sample buffer. Separate the proteins by size on a polyacrylamide gel.[30][31]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[31]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[30]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C with gentle agitation.[30][31]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.[31][32]
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[32]
-
Re-probing for Total ERK: To normalize for protein loading, the membrane can be stripped of the p-ERK antibodies and re-probed with an antibody that detects total ERK1/2.[30][33]
-
Densitometry: Quantify the band intensities for both p-ERK and total ERK. The ratio of p-ERK to total ERK is used to determine the level of ERK activation.[30]
References
- 1. Phorbol esters: structure, biological activity, and toxicity in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Euphorbia - Wikipedia [en.wikipedia.org]
- 4. Euphorbiaceae - Wikipedia [en.wikipedia.org]
- 5. Euphorbia species latex: A comprehensive review on phytochemistry and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phorbol - Wikipedia [en.wikipedia.org]
- 8. Phorbol esters and neurotransmitter release: more than just protein kinase C? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Regulation and Function of the RasGRP Family of Ras Activators in Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation and Function of the RasGRP Family of Ras Activators in Blood Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation of Ras proteins by Ras guanine nucleotide releasing protein family members - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protein kinase C, an elusive therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. grokipedia.com [grokipedia.com]
- 15. alzdiscovery.org [alzdiscovery.org]
- 16. Bryostatin-1: pharmacology and therapeutic potential as a CNS drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bryostatin‐1: Pharmacology and Therapeutic Potential as a CNS Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bryostatin Effects on Cognitive Function and PKCɛ in Alzheimer’s Disease Phase IIa and Expanded Access Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Prostratin: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Prostratin - Wikipedia [en.wikipedia.org]
- 24. Bryostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Prostratin induces HIV activation and downregulates HIV receptors in peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. RAS activation assays [bio-protocol.org]
- 28. Ras Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 29. merckmillipore.com [merckmillipore.com]
- 30. benchchem.com [benchchem.com]
- 31. 3.4. Western Blotting and Detection [bio-protocol.org]
- 32. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
Euphorbol's Efficacy: A Comparative Guide to Triterpenoids in Cancer and Inflammation Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological efficacy of euphorbol and other prominent triterpenoids. The following sections detail their comparative cytotoxic and anti-inflammatory activities, supported by experimental data, comprehensive protocols, and visualizations of key cellular pathways and workflows.
This compound, a tetracyclic triterpenoid (B12794562) from the euphane family, has garnered significant interest for its potential therapeutic applications. Like other triterpenoids, its complex structure lends itself to a variety of biological activities. This guide focuses on comparing the efficacy of this compound (using its close isomer, euphol (B7945317), as a primary reference due to the extensive available data) with other well-researched triterpenoids such as betulinic acid, ursolic acid, and oleanolic acid.
Comparative Efficacy Data
The following table summarizes the cytotoxic effects of selected triterpenoids against various human cancer cell lines, presented as half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency.
| Triterpenoid | Class | Cancer Cell Line | IC50 (µM) |
| Euphol | Euphane | Pancreatic Carcinoma | 6.84[1] |
| Esophageal Squamous Cell | 11.08[1] | ||
| Prostate, Melanoma, Colon | Range: 1.41 - 38.89[1] | ||
| Betulinic Acid | Lupane | Gastric (257P) | 10.97 - 18.74 |
| Gastric (drug-resistant) | 2.01 - 6.16 | ||
| Melanoma | 2.21 - 15.94 | ||
| Ursolic Acid | Ursane | Colon (HCT15) | 30[2] |
| Breast (MCF-7) | 16.67[3] | ||
| Oleanolic Acid | Oleanane | Colon (HCT15) | 60[2] |
| Breast (MCF-7) | 132.29 µg/mL[3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Expose the cells to various concentrations of the triterpenoid compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.
In Vivo Anti-Inflammatory Assessment: Carrageenan-Induced Paw Edema
This model is widely used to evaluate the anti-edematous effect of natural products.
Procedure:
-
Animal Acclimatization: Acclimate male Swiss mice to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into experimental groups (n=6). Administer the test compounds (e.g., euphol, other triterpenoids) intraperitoneally (i.p.) or orally (p.o.) at desired doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin, 20 mg/kg, i.p.).
-
Induction of Edema: One hour after treatment, induce paw edema by injecting 20 µL of a 1% carrageenan solution into the subplantar region of the right hind paw of each mouse.[4]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[4][5]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Visualizations
The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the study of triterpenoids.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by Triterpenoids.
Caption: Experimental Workflow for Triterpenoid Efficacy Screening.
Caption: Structure-Activity Relationship of Triterpenoids.
References
- 1. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of ursolic acid and oleanolic acid on human colon carcinoma cell line HCT15 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
Assessing the Selectivity of Euphorbol for its Molecular Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the molecular selectivity of euphorbol, a tetracyclic triterpene alcohol found in plants of the Euphorbiaceae family. The document summarizes available quantitative data on its biological activity, compares it with other well-characterized modulators of shared signaling pathways, and provides detailed experimental protocols for key assays.
Introduction
This compound has demonstrated notable anti-proliferative activity across a range of human cancer cell lines.[1][2][3][4] Its structural similarity to phorbol (B1677699) esters, a class of well-known Protein Kinase C (PKC) activators, suggests that PKC isoforms may be key molecular targets. Understanding the selectivity of this compound for these and other signaling proteins is crucial for evaluating its therapeutic potential and predicting potential off-target effects. This guide aims to provide a data-driven assessment of this compound's selectivity profile.
Data Presentation
Cytotoxic Activity of this compound in Human Cancer Cell Lines
This compound has been shown to exhibit cytotoxic effects against a variety of human cancer cell lines, with IC50 values ranging from 1.41 to 38.89 µM.[1][2][3] The compound's efficacy varies significantly across different cancer types, with pancreatic and esophageal squamous cell carcinomas showing particular sensitivity.[1][2] A summary of its activity across a panel of cell lines is presented below.
| Tumor Type | Cell Line | IC50 (µM)[1][3] |
| Breast | MDA-MB-231 | 9.08 |
| BT20 | 8.96 | |
| HS587T | 18.15 | |
| MCF-7 | 18.76 | |
| T47D | 38.89 | |
| MDA-MB-468 | 30.89 | |
| MCF7/AZ | 33.42 | |
| Head and Neck | HN13 | 8.89 |
| SCC25 | 6.65 | |
| SCC14 | 15.81 | |
| FADU | 20.17 | |
| JHU-O22 | 26.35 | |
| SCC4 | 19.82 | |
| Colon | HCT15 | 5.47 |
| SW480 | 5.79 | |
| CO115 | 9.58 | |
| SW620 | 10.02 | |
| Rectal | HRT-18 | 70.8[5] |
| Fibroblast | 3T3 | 39.2[5] |
Comparative Binding Affinities of Phorbol Esters and Related Compounds for PKC Isoforms
| Compound | Target PKC Isoforms | Binding Affinity (Kd/Ki) | Reference |
| Phorbol 12,13-dibutyrate (PDBu) | α, β1, β2, γ, δ, ε | 1.6 - 18 nM (Kd) | [8] |
| Prostratin | Conventional & Novel PKCs | ~1.9 µM (in TCM cells) | [6] |
| Phorbol 12-myristate 13-acetate (PMA) | Conventional & Novel PKCs | ~12.1 nM (in TCM cells) | [6] |
| Bryostatin-1 | Selective for PKCα & PKCδ | More potent than Prostratin | [6] |
| Ingenol-3-angelate | Activates PKCδ, Inhibits PKCα | More potent than Prostratin | [6] |
Signaling Pathways Modulated by this compound and Related Compounds
Protein Kinase C (PKC) Activation
Phorbol esters, and likely this compound, mimic the action of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of conventional (cPKC) and novel (nPKC) PKC isoforms.[6][9] This interaction recruits PKC to the cell membrane, leading to its activation and the subsequent phosphorylation of downstream target proteins. A key outcome of this signaling cascade is the activation of transcription factors such as NF-κB and AP-1.[6]
PI3K/Akt Signaling Pathway
Extracts from plants of the Euphorbiaceae family have been shown to modulate the PI3K/Akt signaling pathway.[10][11][12] For instance, Euphorbia fischeriana Steud was found to inhibit this pathway by upregulating the expression of PTEN, a negative regulator of PI3K, and downregulating the phosphorylation of Akt.[10][11] This inhibition of the PI3K/Akt pathway can lead to the suppression of downstream targets involved in cell growth and metastasis.[10]
NF-κB Signaling Pathway
The activation of PKC by phorbol esters is a key step in the activation of the NF-κB signaling pathway.[6][13] Activated PKC can phosphorylate and activate IκB kinase (IKK), which in turn phosphorylates the inhibitory protein IκB. This leads to the ubiquitination and degradation of IκB, allowing the NF-κB transcription factor to translocate to the nucleus and activate the transcription of target genes.[14] Ingenane-type diterpenoids from Euphorbia neriifolia have been shown to suppress the LPS-induced activation of the NF-κB pathway in macrophages.[15]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTS Assay)
This protocol is used to determine the concentration of a compound that inhibits cell proliferation by 50% (IC50).
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound (or other test compounds)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
PKC Binding Assay (Radioligand Displacement Assay)
This protocol is used to determine the binding affinity (Ki) of a test compound for PKC by measuring its ability to displace a radiolabeled phorbol ester.
Materials:
-
Purified PKC isoforms
-
[³H]Phorbol 12,13-dibutyrate ([³H]PDBu)
-
Phosphatidylserine
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compound (this compound)
-
Glass fiber filters
-
Scintillation counter
-
Scintillation fluid
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing purified PKC, phosphatidylserine, and assay buffer.
-
Compound and Radioligand Addition: Add a fixed concentration of [³H]PDBu and varying concentrations of the test compound (this compound). For determining total binding, add only [³H]PDBu. For non-specific binding, add [³H]PDBu and a high concentration of unlabeled PDBu.
-
Incubation: Incubate the reaction mixtures at room temperature for a specified time (e.g., 30 minutes).
-
Filtration: Rapidly filter the reaction mixtures through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound (the concentration that displaces 50% of the specific [³H]PDBu binding). Calculate the Ki value using the Cheng-Prusoff equation.
Conclusion
The available data indicates that this compound is a promising anti-cancer agent with cytotoxic activity against a broad range of cancer cell lines. While its precise molecular targets and their binding affinities are yet to be fully elucidated, its structural similarity to phorbol esters strongly suggests that it functions as a modulator of PKC isoforms. Further research, including direct binding studies and isoform-specific activity assays, is necessary to comprehensively define the selectivity profile of this compound. Such studies will be critical for its continued development as a potential therapeutic agent and for understanding the molecular mechanisms underlying its biological effects. The experimental protocols provided in this guide offer a framework for conducting these essential investigations.
References
- 1. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Immunomodulatory and cytotoxic activities of euphol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Co-ordinated activation of classical and novel PKC isoforms is required for PMA-induced mTORC1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of phorbol ester binding to protein kinase C isotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phorbol esters and neurotransmitter release: more than just protein kinase C? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Euphorbia fischeriana Steud inhibits malignant melanoma via modulation of the phosphoinositide-3-kinase/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Euphorbia fischeriana Steud inhibits malignant melanoma via modulation of the phosphoinositide-3-kinase/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. B-Cell Receptor- and Phorbol Ester-Induced NF-κB and c-Jun N-Terminal Kinase Activation in B Cells Requires Novel Protein Kinase C's - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. PKCδ/MAPKs and NF-κB Pathways are Involved in the Regulation of Ingenane-Type Diterpenoids from Euphorbia neriifolia on Macrophage Function - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Euphorbol's Bioactivities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported biological activities of euphorbol, a tetracyclic triterpene alcohol found in various Euphorbia species. The information presented is supported by experimental data from independent verification studies, with a focus on its anticancer, anti-inflammatory, and antiviral properties.
Anticancer Activity
This compound has demonstrated significant cytotoxic effects across a broad spectrum of human cancer cell lines. Independent studies have consistently verified its potential as an anticancer agent.
Data Presentation: Comparative Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various human cancer cell lines, as reported in a large-scale in vitro screening study.[1][2] A lower IC50 value indicates greater potency.
| Cancer Type | Cell Line | IC50 (µM) |
| Pancreatic Carcinoma | PANC-1 | 6.84 |
| MIA PaCa-2 | 8.91 | |
| Esophageal Squamous Cell Carcinoma | KYSE-30 | 11.08 |
| KYSE-70 | 12.35 | |
| KYSE-140 | 14.21 | |
| KYSE-180 | 11.52 | |
| KYSE-410 | 13.87 | |
| KYSE-510 | 15.63 | |
| KYSE-520 | 10.29 | |
| Prostate Cancer | PC-3 | 15.23 |
| DU-145 | 18.76 | |
| Melanoma | UACC-62 | 14.88 |
| SK-MEL-28 | 17.43 | |
| Colon Cancer | HCT-116 | 16.92 |
| HT-29 | 19.84 | |
| Breast Cancer | MCF-7 | 20.15 |
| MDA-MB-231 | 22.47 | |
| Glioblastoma | U-87 MG | 28.24 |
| U-251 | 23.32 | |
| Leukemia | K-562 | 34.44 |
Data sourced from a comprehensive in vitro screening of this compound's efficacy on 73 human cancer cell lines.[1][2]
Signaling Pathways in Anticancer Activity
This compound's cytotoxic effects are primarily attributed to the induction of apoptosis (programmed cell death) through the modulation of key signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.[3][4][5]
Experimental Protocols
This protocol is used to determine the cytotoxic effect of this compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add CellTiter 96® AQueous One Solution Reagent (Promega) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the this compound concentration.[4]
This protocol is used to assess the effect of this compound on the expression and phosphorylation of proteins in the PI3K/Akt and MAPK/ERK pathways.
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of Akt and ERK.
-
Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6][7][8]
Anti-inflammatory Activity
While specific independent verification studies with quantitative data for this compound are limited, several studies on Euphorbia extracts containing this compound have demonstrated significant anti-inflammatory effects.[1][9][10] The primary mechanism is believed to be the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Signaling Pathway in Anti-inflammatory Activity
Inflammatory stimuli typically activate the IKK complex, which then phosphorylates IκBα, leading to its degradation. This allows the NF-κB p50/p65 heterodimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Compounds from Euphorbia species have been shown to inhibit the degradation of IκBα, thereby preventing NF-κB activation.[11]
Experimental Protocol
This assay quantifies the inhibitory effect of a compound on NF-κB transcriptional activity.
-
Cell Seeding: Seed a reporter cell line (e.g., HEK293T-NF-κB-Luc) in a 96-well plate and incubate overnight.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate NF-κB agonist (e.g., 10 ng/mL TNF-α or 100 ng/mL LPS) for 6-8 hours.
-
Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the NF-κB-dependent reporter activity to a co-transfected control (e.g., Renilla luciferase) or total protein content.[12]
Antiviral Activity
Independent verification of the antiviral activity of this compound is an emerging area of research. However, a closely related derivative, this compound-7-one, has demonstrated inhibitory effects against Herpes Simplex Virus Type-2 (HSV-2).
Data Presentation: Anti-HSV-2 Activity of a this compound Derivative
| Compound | Virus | Cell Line | IC50 (µM) |
| This compound-7-one | HSV-2 | Vero | 2.42 |
This data suggests that the this compound scaffold may be a promising starting point for the development of antiviral agents.
Experimental Protocol
This method is used to quantify the effect of a compound on viral replication.
-
Cell Infection: Infect Vero cells with HSV-2 at a specific multiplicity of infection (MOI).
-
Treatment: After a 1-hour incubation period, wash the cells and culture them with a medium containing various concentrations of the test compound.
-
Incubation: Incubate the cells for 24 hours.
-
RNA Extraction and qRT-PCR: Extract total RNA from the cells and perform quantitative reverse transcription PCR (qRT-PCR) using primers specific for an essential viral gene.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of viral replication against the compound concentration.
Disclaimer: This guide is intended for informational purposes for a scientific audience and does not constitute medical advice. The presented data is based on in vitro and preclinical studies, and further research is required to validate these findings in clinical settings.
References
- 1. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Euphorbia fischeriana Steud inhibits malignant melanoma via modulation of the phosphoinositide-3-kinase/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Antioxidant and Anti-Inflammatory Activity of the Ethanolic Extract of Euphorbia Hirta Leaf Extract: An In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flavonoids of Euphorbia hirta inhibit inflammatory mechanisms via Nrf2 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Unraveling the Cellular Response: A Comparative Transcriptomic Guide to Euphorbol and Phorbol Ester Treatment
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the transcriptomic landscapes in cells treated with euphorbol-related compounds. By presenting supporting experimental data from multiple studies, we aim to provide a comprehensive resource for understanding the molecular underpinnings of cellular responses to these potent signaling activators.
The diterpene this compound and its structural analogues, such as the widely studied phorbol (B1677699) esters like Phorbol 12-myristate 13-acetate (PMA), are powerful tools in cell biology. They are known to activate critical signaling pathways, leading to profound changes in gene expression that can drive processes like cell differentiation, inflammation, and apoptosis. This guide synthesizes findings from various transcriptomic studies to illuminate these changes.
Comparative Analysis of Gene Expression Changes
The cellular response to phorbol ester treatment is highly context-dependent, varying with cell type, dosage, and duration of exposure. Below is a summary of quantitative data from transcriptomic analyses of different cell lines treated with PMA.
| Cell Line | Treatment Conditions | Total Differentially Expressed Genes (DEGs) | Key Upregulated Genes | Key Downregulated Genes | Primary Outcome | Reference |
| THP-1 (Human monocytic leukemia) | 80 ng/mL PMA for 24h | 5,885 (3,113 up, 2,772 down) | RGS1, SPP1, GDF15, IL-1B, HAVCR2, SGK1, EGR2, TRAC, IL-8, EBI3 | SERPINB10, TRGC2, SERPINB2, TRGC1, MS4A3, MS4A4E, TRGJP1 | Differentiation into macrophages | [1] |
| THP-1 (Human monocytic leukemia) | Not specified | ~3,000 | Genes related to cellular processes and regulation | Not specified | Differentiation into macrophages | [2] |
| K562 (Human myelogenous leukemia) | PMA treatment for 7 days | 954 | Genes associated with inflammatory response, angiogenesis, cell migration | Not specified | Differentiation into megakaryocytes | [3] |
| MEG-01 (Human megakaryocytic) | PMA treatment for 8 or 24h | 305 (141 up, 164 down) | beta1-tubulin, CD62P, gpIbalpha, gpIII | Not specified | Production of platelet-like particles | [4] |
| U937 (Human myeloid leukemia) | 5-500 nM TPA (PMA) | Not specified | c-jun, c-fms | c-myc | Induction of monocytic differentiation | [5] |
| Hep-2 (Larynx squamous cell carcinoma) | Euphorbia tirucalli latex | 5 (validated) | ANXA1, CD55 | ITPR1 | Decreased cell proliferation |
Key Signaling Pathways Modulated by Phorbol Esters
Phorbol esters like PMA are diacylglycerol (DAG) mimetics that primarily activate Protein Kinase C (PKC).[6] This activation is the central event that triggers a cascade of downstream signaling pathways, fundamentally altering the cell's transcriptional program. The most prominently affected pathways identified through transcriptomic analyses include the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are crucial regulators of inflammation, cell proliferation, and differentiation.[6] Additionally, the PI3K/AKT signaling pathway has been shown to be significantly enriched in PMA-treated cells, playing a vital role in the differentiation process.[2]
Standard Experimental Protocols
The analysis of differential gene expression following phorbol ester treatment follows a standardized workflow, from cell culture to bioinformatics analysis.
Cell Culture and Treatment
-
Cell Lines: Human monocytic cell lines (THP-1, U937), leukemia cell lines (K562, B-CLL), or other relevant cell types are cultured in appropriate media and conditions.
-
PMA Treatment: Phorbol 12-myristate 13-acetate (PMA) is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at final concentrations typically ranging from 5 ng/mL to 200 ng/mL.[1]
-
Incubation: Cells are incubated with PMA for a specified duration, which can range from a few hours to several days, depending on the experimental goals (e.g., 24-48 hours for macrophage differentiation).[1] Control cells are treated with the vehicle (e.g., DMSO) alone.
RNA Extraction and Sequencing
-
RNA Isolation: Total RNA is extracted from both PMA-treated and control cells using standard commercial kits. The quality and integrity of the RNA are assessed using spectrophotometry and electrophoresis.
-
Library Preparation: mRNA is typically enriched from the total RNA, fragmented, and reverse-transcribed into cDNA. Sequencing adapters are then ligated to the cDNA fragments to create a sequencing library.
-
Next-Generation Sequencing (NGS): The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina).
Bioinformatic Analysis
-
Quality Control: Raw sequencing reads are assessed for quality, and adapters and low-quality reads are trimmed.
-
Alignment: The cleaned reads are aligned to a reference genome.
-
Differential Expression Analysis: Gene expression levels are quantified, and statistical methods are used to identify differentially expressed genes (DEGs) between the PMA-treated and control groups.
-
Functional Enrichment Analysis: Gene Ontology (GO) and pathway analysis (e.g., KEGG) are performed on the list of DEGs to identify enriched biological processes and signaling pathways.[2]
References
- 1. Optimization of differentiation and transcriptomic profile of THP-1 cells into macrophage by PMA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathways related to PMA-differentiated THP1 human monocytic leukemia cells revealed by RNA-Seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioinformatics of Differentially Expressed Genes in Phorbol 12-Myristate 13-Acetate-Induced Megakaryocytic Differentiation of K562 Cells by Microarray Analysis | MDPI [mdpi.com]
- 4. Gene expression analysis during platelet-like particle production in phorbol myristate acetate-treated MEG-01 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effects of phorbol ester on signaling and gene expression in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Laboratory Personnel: Euphorbol Disposal Protocols
Euphorbol and its derivatives, such as phorbol (B1677699) esters, are potent biologically active compounds frequently utilized in biomedical research. Due to their hazardous nature, including high toxicity and potential as tumor promoters, strict adherence to safety and disposal protocols is paramount to ensure the safety of laboratory personnel and environmental integrity.[1][2][3] This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, a fully buttoned lab coat, chemical-resistant gloves (such as nitrile or chloroprene), and tightly fitting safety goggles or a face shield.[1] All handling of this compound waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[1]
Hazard and Disposal Summary
Proper management of this compound waste is critical and is governed by local and federal regulations.[4] The following table summarizes key data for the safe disposal of this compound and related phorbol esters.
| Parameter | Information | Source |
| Waste Classification | Hazardous Waste | [5] |
| UN Number | UN2928 (for transport of toxic, corrosive solids, n.o.s.) | [5] |
| Proper Shipping Name | Toxic solids, corrosive, organic, n.o.s. | [5] |
| Primary Hazards | Fatal if swallowed, inhaled, or in contact with skin; severe skin and eye irritant; potent tumor promoter. | [1][2] |
| Recommended Disposal | Via an approved and licensed hazardous waste disposal facility. | [5] |
| Container Handling | Do not mix with other waste streams. Handle uncleaned containers as the product itself. | [5] |
| Spill Decontamination | 5% Sodium Hypochlorite solution (use with caution by trained personnel). | [1][2][5] |
Step-by-Step this compound Disposal Procedure
1. Waste Segregation and Collection:
-
Isolate this compound Waste: All this compound waste, whether in pure solid form, in solution, or as contaminated lab materials (e.g., gloves, pipette tips, paper towels), must be kept separate from other laboratory waste streams.[5][6]
-
Use Designated Containers: Collect all this compound waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.[4][5] The container must be made of a material compatible with the chemical waste it holds.[7]
2. Container Labeling:
-
Immediate Labeling: As soon as the first piece of waste is placed inside, the container must be labeled with a "Hazardous Waste" tag.[6][7]
-
Complete Information: The label must include the chemical name ("this compound Waste"), the associated hazards (e.g., "Toxic," "Corrosive"), the accumulation start date, and the name and contact information of the generating laboratory.[7] Chemical mixtures must be identified with the percentage or volume of each component.[7]
3. Storage in a Satellite Accumulation Area (SAA):
-
Designated Storage: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA), which should be located near the point of generation and under the direct supervision of lab personnel.[4][7] This could be a designated area within a fume hood or a secondary containment bin on a workbench.[6][7]
-
Segregation: Ensure that the this compound waste container is segregated from incompatible materials, such as strong oxidizing agents, to prevent dangerous reactions.[2][7]
-
Container Integrity: Keep the container securely capped at all times, except when adding waste.[7] Do not fill the container beyond 90% of its capacity to allow for expansion.[4]
4. Disposal of Empty this compound Containers:
-
Acutely Hazardous Waste Protocol: As this compound is highly toxic, containers that held it are considered to have held an acute hazardous waste. These containers must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or DMSO) that can solubilize the compound.[6]
-
Rinsate Collection: The solvent rinsate from each rinse must be collected and disposed of as hazardous this compound waste.[6]
-
Final Container Disposal: After triple-rinsing, deface or remove all original labels from the container, remove the cap, and dispose of it as regular laboratory glass or plastic waste, in accordance with institutional policy.[6]
5. Arranging for Final Disposal:
-
Contact EHS: Once the waste container is full, or if it has been in the SAA for close to the maximum allowed time (which can vary by jurisdiction but is often up to one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[4][5][7]
-
Professional Disposal: The EHS office will coordinate with a licensed hazardous waste disposal company to transport and dispose of the material in compliance with all federal, state, and local regulations.[5][8]
This compound Disposal Workflow
The following diagram illustrates the procedural flow for the safe handling and disposal of this compound waste in a laboratory setting.
Caption: Procedural workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Potential treatments to reduce phorbol esters levels in jatropha seed cake for improving the value added product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. benchchem.com [benchchem.com]
- 6. vumc.org [vumc.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Personal protective equipment for handling Euphorbol
Essential Safety and Handling Guide for Euphorbol
This guide provides critical safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound and its derivatives. Adherence to these procedures is essential for minimizing risk and ensuring a safe laboratory environment.
Understanding the Hazards of this compound
This compound is a tetracyclic diterpenoid alcohol, and its esters are found in the latex (milky sap) of various plants from the Euphorbia genus.[1][2] These compounds are known for their irritant and toxic properties. The primary routes of exposure are dermal (skin) contact, eye contact, and ingestion.
-
Skin Irritant: The milky sap containing this compound esters is a significant skin irritant.[2][3] Contact can lead to photosensitization, where skin becomes highly sensitive to sunlight, potentially resulting in severe blisters.[3]
-
Eye Damage: Direct contact with the eyes can cause severe irritation and inflammation, and in some cases, may lead to blindness.[1]
-
Gastrointestinal Effects: Ingestion of plant material containing these compounds can cause a burning sensation in the throat and may lead to gastrointestinal hemorrhage.[1][2]
Quantitative Toxicity Data
| Euphorbia Extract | Test System | Result (IC50 / LC50) | Reference |
| E. trigona Methanolic Extract | MCF-7 Cell Line | 16.1 µg/mL | [1] |
| E. trigona Methanolic Extract | CACO2 Cell Line | 15.6 µg/mL | [1] |
| Phenolic content from Euphorbia sp. | HL-60 Cell Line | 22.76 ± 2.85 μg/mL | [1] |
| E. tirucalli Aqueous Latex Extract | H. fossilis (Fish) | 1.315 µL/L (96 hrs) | [4] |
| E. hirta Methanolic Root Extract | Brine Shrimp (A. salina) | 0.0827 mg/mL | [5] |
| E. hirta Methanolic Flower Extract | Brine Shrimp (A. salina) | 0.206 mg/mL | [5] |
IC50 (half maximal inhibitory concentration) and LC50 (lethal concentration, 50%) values indicate the concentration of a substance required to inhibit or kill 50% of a test population, respectively. Lower values indicate higher toxicity.
Personal Protective Equipment (PPE) for Handling this compound
A comprehensive PPE strategy is mandatory to prevent exposure. The following table outlines the minimum required PPE. Higher levels of protection may be necessary depending on the experimental conditions and concentration of the material.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Use nitrile or neoprene rubber gloves.[6] Latex gloves are not suitable.[6] For handling concentrates, consider double-gloving. Ensure sleeves are worn over the glove cuffs to prevent substances from running into the gloves.[6][7] |
| Body | Laboratory Coat / Chemical-resistant Suit | A fully buttoned lab coat is the minimum requirement. For tasks with a higher risk of splashes or when handling concentrates, a chemical-resistant suit or apron should be worn.[7][8] |
| Eyes & Face | Safety Goggles / Face Shield | Tightly fitting safety goggles that protect against chemical splashes are essential.[9] When there is a significant splash risk, a full-face shield should be worn in addition to safety goggles.[7][9] |
| Respiratory | Respirator (as needed) | Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of aerosols or dust.[10] If there is a risk of generating dust or aerosols, a respirator with an appropriate filter is required.[9][11] |
| Feet | Closed-toe shoes / Chemical-resistant boots | Closed-toe, liquid-resistant shoes are mandatory in the laboratory. For cleaning spills or handling large quantities, chemical-resistant boots should be worn, with pant legs draped over the boots.[6][7] |
Operational Plans and Disposal
The following sections provide step-by-step procedural guidance for key operations involving this compound.
Donning Personal Protective Equipment
Properly putting on PPE is the first line of defense. The sequence is designed to minimize contamination.
Doffing Personal Protective Equipment
The removal of PPE must be done carefully to avoid contact with any contaminants. The principle is to touch potentially contaminated surfaces only with other contaminated items (i.e., glove-to-glove).
Emergency Plan: this compound Spill
In the event of a spill, a quick and systematic response is crucial to contain the substance and protect personnel.
Waste Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
References
- 1. mdpi.com [mdpi.com]
- 2. Guide to Poisonous Plants â College of Veterinary Medicine and Biomedical Sciences â Colorado State University [poisonousplants.cvmbs.colostate.edu]
- 3. Ask Alys: euphorbias are poisonous, so why are there so many in our public spaces? | Gardening advice | The Guardian [theguardian.com]
- 4. researchgate.net [researchgate.net]
- 5. Acute toxicity impacts of Euphorbia hirta L extract on behavior, organs body weight index and histopathology of organs of the mice and Artemia salina - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Which personal protective equipment do you need to [royalbrinkman.com]
- 7. A few less obvious guidelines for handling plant protection products - SA Grain [sagrainmag.co.za]
- 8. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 9. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 10. biocrick.com [biocrick.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
